N,N,N',N'-Tetraethyldiethylenetriamine
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3/c1-5-14(6-2)11-9-13-10-12-15(7-3)8-4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCSKORMGVRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059554 | |
| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-12-6 | |
| Record name | N,N,N′′,N′′-Tetraethyldiethylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-(2-(diethylamino)ethyl)-N1,N1-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 123-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N2-[2-(diethylamino)ethyl]-N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-Diethyl-3,6,9-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-diethyl-3,6,9-triazaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N,N',N'-Tetraethyldiethylenetriamine (CAS 123-12-6)
Introduction: Unveiling a Versatile Polyamino Ligand
N,N,N',N'-Tetraethyldiethylenetriamine, commonly abbreviated as TEDETA, is a polyamine with the CAS registry number 123-12-6.[1][2][3] Structurally, it is a diethylenetriamine core where the four terminal hydrogen atoms on the primary amino groups have been replaced by ethyl groups. This substitution results in a molecule featuring two tertiary amine functionalities and one central secondary amine, a configuration that imparts a unique profile of reactivity, basicity, and chelating ability.[1][4] It presents as a colorless to pale yellow liquid with a characteristic strong amine odor.[1] While its applications are rooted in industrial polymer chemistry, its distinct properties as a multidentate ligand and a reactive intermediate make it a compound of significant interest for researchers in organic synthesis, coordination chemistry, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, applications, and safety considerations, tailored for scientific professionals.
Physicochemical and Structural Properties
The fundamental properties of TEDETA are critical for its application in various chemical systems. Its solubility in both water and many organic solvents, for instance, allows for its use in a wide range of reaction conditions.[1] The molecule is also noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1]
Table 1: Key Physicochemical Properties of TEDETA (CAS 123-12-6)
| Property | Value | Source(s) |
| CAS Number | 123-12-6 | [2][3] |
| Molecular Formula | C₁₂H₂₉N₃ | [2] |
| Molecular Weight | 215.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.837 g/mL at 25 °C | [2] |
| Boiling Point | 130-135 °C | [2] |
| Refractive Index | n20/D 1.448 | [2] |
| Flash Point | 98 °C (208 °F) | [2] |
| pKa (Predicted) | 10.45 ± 0.25 | [2] |
| Solubility | Soluble in water and many organic solvents | [1] |
| InChI Key | UICCSKORMGVRCB-UHFFFAOYSA-N | [2] |
Reactivity and Mechanistic Profile: A Tridentate Chelator
The chemical behavior of TEDETA is dominated by the presence of its three nitrogen atoms. The two terminal tertiary amines and one central secondary amine act as Lewis bases, capable of donating their lone pairs of electrons. This arrangement makes TEDETA a powerful tridentate ligand, meaning it can bind to a single metal center at three distinct points. This chelating effect results in the formation of highly stable metal complexes.[1] This ability to form stable chelates is a cornerstone of its utility in coordination chemistry and catalysis, analogous to how related polyamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used to stabilize and activate organometallic reagents.[5][6]
Caption: TEDETA coordinating to a metal ion (M+).
Beyond chelation, the secondary amine possesses an active hydrogen, allowing it to participate in nucleophilic addition and substitution reactions, which is particularly relevant for its role as an epoxy curing agent.[7]
Proposed Synthesis Pathway
While specific industrial synthesis protocols for TEDETA are proprietary, a chemically sound and logical pathway can be inferred from established methods for producing similar polyamines.[5][8] A plausible approach involves the nucleophilic substitution reaction between a bis-electrophile, such as bis(2-chloroethyl)amine, and an excess of a secondary amine nucleophile, diethylamine. The excess diethylamine serves both as the reactant and as a base to neutralize the HCl generated during the reaction.
Caption: A plausible two-component synthesis route for TEDETA.
Experimental Protocol Outline:
-
Charging: A high-pressure reactor is charged with an excess of aqueous or neat diethylamine.
-
Addition: Bis(2-chloroethyl)amine is added dropwise to the stirred diethylamine solution at a controlled temperature.
-
Reaction: The mixture is heated under pressure to facilitate the bimolecular nucleophilic substitution at both electrophilic carbon centers.
-
Workup: After cooling, the reaction mixture is neutralized. The product is separated from the diethylammonium chloride salt and excess diethylamine.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity TEDETA.
Core Applications
Curing Agent for Epoxy Resins
TEDETA is a highly effective curing agent (hardener) for epoxy resins.[1] The curing process transforms the liquid resin into a solid, infusible, and insoluble three-dimensional network.[9] TEDETA's unique structure allows it to function through a dual mechanism. The secondary amine's active hydrogen directly reacts with epoxide rings via nucleophilic ring-opening, forming a covalent bond and propagating the polymer chain.[7] Simultaneously, the two tertiary amine groups act as catalysts, accelerating the anionic polymerization of epoxy groups, leading to a more rapid and complete cure.[7][9] This dual functionality provides a balance of reactivity and catalytic activity, making it a versatile component in formulations for coatings, adhesives, and composite materials.[10]
Caption: Recommended workflow for safely handling TEDETA in a laboratory setting.
References
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Chem-Impex. N,N,N',N'-Tetraethylethylenediamine. Available at: [Link]
- Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.
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National Institutes of Health (NIH). Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. Available at: [Link]
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PubChem. N,N,N',N'-Tetramethylethylenediamine. Available at: [Link]
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National Institutes of Health (NIH). Polyamine–Drug Conjugates: Do They Boost Drug Activity? (2023-06-02). Available at: [Link]
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Wikipedia. Tetramethylethylenediamine. Available at: [Link]
- Google Patents. US20110218270A1 - Use of linear triethylentetramine as curing agent for epoxy resins.
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National Institutes of Health (NIH). Design, Synthesis, and Testing of Polyamine Vectored Iron Chelators. Available at: [Link]
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PubChem. Diethylenetriamine. Available at: [Link]
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Delamine. Chelating agents. Available at: [Link]
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ResearchGate. Structures of the polyaminocarboxylate chelating agents investigated in this study. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetraethyldiethylenetriamine, a substituted diethylenetriamine, is a versatile compound with significant applications in coordination chemistry and as a ligand in the synthesis of various chemical structures.[1][2] Its utility as a chelating agent and in the formation of metal complexes makes a thorough understanding of its physical properties essential for its effective application in research and development, particularly in the fields of catalysis and materials science. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and protocols for its characterization.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting the physical properties of this compound.
Caption: 2D Chemical Structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C12H29N3 | [1][3] |
| Molecular Weight | 215.38 g/mol | [3][4] |
| Appearance | Liquid | [1][4] |
| Boiling Point | 130-135 °C | [1][2] |
| Density | 0.837 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.448 | [1][2] |
| Flash Point | 98 °C (closed cup) | [2] |
| pKa (Predicted) | 10.45 ± 0.25 | [5] |
Detailed Physical Characteristics
Boiling Point
The boiling point of this compound is reported to be in the range of 130-135 °C at atmospheric pressure.[1][2] This property is crucial for purification by distillation and for determining the conditions under which the compound can be handled and stored safely. As an aliphatic amine, its boiling point is influenced by intermolecular hydrogen bonding, although to a lesser extent than primary or secondary amines due to steric hindrance from the ethyl groups.
Density
The density of this compound is approximately 0.837 g/mL at 25 °C.[1][2] This value is important for converting between mass and volume, which is a common requirement in experimental procedures.
Refractive Index
The refractive index, a measure of how light propagates through the substance, is 1.448 at 20 °C (n20/D).[1][2] This is a useful parameter for identifying and assessing the purity of the liquid.
Solubility
Viscosity
Specific viscosity data for this compound is not available in the provided search results. However, the viscosity of aliphatic amines is known to be influenced by factors such as molecular weight and the extent of hydrogen bonding.[8] It is expected to be a liquid with a viscosity greater than that of smaller amines but lower than that of polymeric amines.
Spectral Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the ethyl and ethylene groups. The chemical shifts would be influenced by the nitrogen atoms. A hypothetical spectrum would likely feature multiplets for the CH2 groups of the ethyl and diethylenetriamine backbones, and a triplet for the CH3 groups of the ethyl substituents.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Distinct signals would be expected for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, and the methylene carbons of the diethylenetriamine backbone.
Predicted IR Spectrum
The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ region. The presence of a secondary amine (N-H) should give rise to a stretching vibration in the 3300-3500 cm⁻¹ region.
Experimental Protocol: Determination of Boiling Point
The following is a generalized procedure for the determination of the boiling point of a liquid amine such as this compound, based on standard laboratory techniques.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, a collection flask, and a heat source (e.g., a heating mantle).
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.
-
Thermometer Placement: Position a calibrated thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Heating: Gently and uniformly heat the flask.
-
Data Collection: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to record the temperature throughout the distillation process until the bulk of the liquid has distilled. The boiling point is typically reported as the temperature range over which the majority of the liquid distills.
-
Safety Precautions: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a consolidated overview of the key physical properties of this compound. While core data such as boiling point, density, and refractive index are well-documented, further experimental investigation is required to determine other important parameters like viscosity, a precise melting point, and comprehensive solubility profiles. The availability of experimental spectral data would also be invaluable for the scientific community. The provided information and experimental protocol serve as a valuable resource for researchers and professionals working with this versatile compound.
References
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A Comprehensive Technical Guide to the Physicochemical Characterization of N,N,N',N'-Tetraethyldiethylenetriamine: Boiling Point and Density
Introduction: The Foundational Importance of Physicochemical Properties in Advanced Research
In the landscape of drug development and molecular science, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful innovation. Properties such as boiling point and density are critical determinants of a substance's behavior, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth examination of two such properties—boiling point and density—for the polyamine N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA).
This compound, a member of the polyamine class, is a versatile ligand and chemical intermediate.[1] Polyamines are characterized by their multiple amine groups, which confer a high degree of reactivity and the ability to form stable chelate complexes with metal ions.[2][3] This functionality makes them valuable in coordination chemistry and as building blocks in the synthesis of more complex molecules.[4] For researchers in drug discovery, understanding the precise physical characteristics of TEDETA is paramount for its effective use as a reagent or scaffold in the development of novel therapeutics. This guide is structured to provide not only the specific values for the boiling point and density of TEDETA but also to detail the rigorous experimental protocols for their determination, thereby ensuring both accuracy and reproducibility in the laboratory.
Physicochemical Data of this compound
The accurate characterization of this compound (CAS Number: 123-12-6) is essential for its application in research and development.[2][5] Below is a summary of its key physical and chemical properties, with a focus on its boiling point and density.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₉N₃ | [6][7] |
| Molecular Weight | 215.38 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid with a distinct amine odor | [2] |
| Boiling Point | 130-135 °C (lit.) | [1] |
| Density | 0.837 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.448 (lit.) | [1] |
| Flash Point | 98 °C (208.4 °F) - closed cup |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a pure substance, the boiling point is a constant at a given pressure and serves as a crucial indicator of its purity.[8] The method of distillation is a robust and widely used technique for both purifying liquids and determining their boiling points.[9][10]
Causality of Experimental Choices
The choice of simple distillation for determining the boiling point of this compound is based on its relatively high boiling point and thermal stability. This method allows for the simultaneous purification of the liquid while measuring the temperature of its vapor at equilibrium, providing a highly accurate boiling point reading.[8] The careful placement of the thermometer is critical; it must be positioned so that the top of the mercury bulb is level with the bottom of the side-arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]
Detailed Protocol for Boiling Point Determination by Simple Distillation
-
Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer. Ensure all glassware is clean and dry.[9]
-
Sample Preparation : Place approximately 20-30 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[8][9]
-
Thermometer Placement : Position the thermometer in the distillation head such that the top of the thermometer bulb is even with the bottom of the side-arm leading to the condenser.[11]
-
Heating : Begin to gently heat the flask using a heating mantle. The heating rate should be controlled to achieve a distillation rate of approximately 1-2 drops per second.[12]
-
Data Collection : Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure liquid, the temperature should remain constant throughout the distillation.[8]
-
Boiling Point Determination : The constant temperature observed during the distillation is the boiling point of the liquid. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity. The pycnometer method is a highly precise technique for determining the density of liquids.
Causality of Experimental Choices
The use of a pycnometer is predicated on its ability to provide a very precise and reproducible volume. By accurately measuring the weight of the empty pycnometer, the pycnometer filled with a reference liquid of known density (such as deionized water), and the pycnometer filled with the sample liquid, the density of the sample can be calculated with high accuracy.[13] Temperature control is critical, as the volume of the pycnometer and the density of the liquid are temperature-dependent. Therefore, all measurements must be performed at a constant, known temperature.[14]
Detailed Protocol for Density Measurement Using a Pycnometer
-
Preparation : Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).[13]
-
Weighing the Empty Pycnometer : Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[13]
-
Calibration with Deionized Water : Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.
-
Sample Measurement : Empty and dry the pycnometer. Fill it with this compound, again ensuring no air bubbles are present and drying the exterior after inserting the stopper. Weigh the filled pycnometer and record the mass as m₂.
-
Temperature Control : Ensure all weighings are performed at a constant and recorded temperature (e.g., 25 °C).[14]
-
Calculation :
-
Mass of water (m_water) = m₁ - m₀
-
Volume of pycnometer (V) = m_water / density of water at the measurement temperature
-
Mass of sample (m_sample) = m₂ - m₀
-
Density of sample (ρ) = m_sample / V[13]
-
Caption: Workflow for Density Measurement.
Safety and Handling
This compound is a chemical that requires careful handling to ensure laboratory safety. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible corrosive hazardous material.
-
Spills : In case of a spill, absorb with an inert material and dispose of it according to local regulations.[16]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes.
-
Skin : Wash off immediately with plenty of soap and water.
-
Inhalation : Move to fresh air.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[15]
-
Conclusion
The precise determination of the boiling point and density of this compound is fundamental to its effective and safe use in research and drug development. The established values of 130-135 °C for its boiling point and 0.837 g/mL at 25 °C for its density provide a critical baseline for its physical properties. By adhering to the detailed experimental protocols outlined in this guide, researchers can confidently verify these properties and ensure the purity of their materials. A steadfast commitment to rigorous experimental technique and a thorough understanding of a compound's physicochemical characteristics are indispensable for advancing scientific discovery.
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CAS Common Chemistry. N,N,N′′,N′′-Tetraethyldiethylenetriamine. [Link]
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ResearchGate. Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides. [Link]
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Matraz. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]
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- 16. carlroth.com [carlroth.com]
13C NMR spectral data for N,N,N',N'-Tetraethyldiethylenetriamine
Technical Guide: C NMR Spectral Data for this compound
Part 1: Compound Architecture & Symmetry Analysis
Before interpreting the spectral data, one must understand the magnetic equivalence generated by the molecule's symmetry. TEDETA (
Structural Logic[2]
-
Backbone: A diethylenetriamine (DETA) core.[2]
-
Substitution: The two terminal primary amines are fully ethylated (tetra-ethyl substitution).[3] The central secondary amine remains unsubstituted.
-
Symmetry: The molecule is symmetric, meaning the two ethylated "arms" are magnetically equivalent. This simplifies the
C NMR spectrum from 12 theoretically possible carbon signals to just 4 distinct signals .
Part 2: C NMR Spectral Data
The following data represents the consensus chemical shifts for TEDETA in deuterated chloroform (
Table 1: Chemical Shift Assignments ( )
| Signal Label | Carbon Environment | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |
| A | Ethyl -CH | 11.8 – 12.5 | Primary ( | Typical terminal methyl resonance for N-ethyl groups; shielded by |
| B | Ethyl N-CH | 46.5 – 47.5 | Secondary ( | Deshielded by direct attachment to tertiary nitrogen ( |
| C | Backbone -CH | 48.0 – 49.5 | Secondary ( | |
| D | Backbone -CH | 51.5 – 53.0 | Secondary ( |
Note on Solvent Effects: In protic solvents like
or, these peaks may shift slightly downfield (0.5–1.0 ppm) due to hydrogen bonding with the central NH and the lone pairs of the terminal nitrogens.
Spectral Interpretation[2][4][5][6]
-
The Aliphatic Region (10–15 ppm): The spectrum will show a single strong peak corresponding to the four equivalent methyl groups of the ethyl chains.
-
The Amine Region (45–55 ppm): This region will contain three distinct signals.
-
The Ethyl methylenes (Signal B) are often the most intense due to having 4 carbons contributing.
-
The Backbone methylenes (Signals C and D) differentiate based on the substitution of the nitrogen they are attached to. The tertiary amine (
) exerts a stronger deshielding effect than the secondary amine ( ), placing Signal D downfield of Signal C.
-
Part 3: Experimental Protocol for Validation
To ensure data integrity when characterizing synthesized or purchased TEDETA, follow this self-validating protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal standard.[3] -
Concentration: Dissolve 30–50 mg of TEDETA in 0.6 mL of solvent.
-
Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., Cu(II) or Ni(II) residues from synthesis), as these will broaden peaks and shift resonances.
-
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Relaxation Delay (D1): 2.0 seconds (Amine carbons relax reasonably fast, but ethyl methyls may require time).
-
Scans (NS): Minimum 256 scans (to resolve the backbone carbons clearly from baseline noise).
-
Temperature: 298 K (25°C).
Workflow Visualization
Part 4: Applications & Context[2]
TEDETA is primarily utilized as a tridentate ligand (often denoted as
-
Palladium(II) Complexes: Used to study the kinetics of carbonato complex formation.[4] The steric hindrance of the ethyl groups slows down the anation rates compared to the unsubstituted diethylenetriamine.
-
Nickel(II) Complexes: Forms square planar complexes, such as
, where the ligand geometry forces specific electronic configurations.
Key Mechanistic Insight
In complexation, the
References
-
Mahal, G., & van Eldik, R. (1985). Kinetics and mechanism of the formation, aquation, and base hydrolysis reactions of a series of monodentate carbonato complexes of palladium(II).[4] Inorganic Chemistry, 24(24), 4165–4170. (Establishes the use and characterization of the
ligand). -
Sigma-Aldrich. This compound Product Specification & Reference Data. (Confirming CAS 123-12-6 and physical properties).
-
[3]
-
-
ChemicalBook.
Technical Guide: FT-IR Spectrum Analysis of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Executive Summary
N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA), with the CAS number 123-12-6 , is a critical polyamine intermediate used as a tridentate ligand in organometallic synthesis, a curing agent for epoxy resins, and a precursor in pharmaceutical manufacturing. Structurally, it consists of two terminal diethylamino groups connected to a central secondary amine via ethylene bridges.
Fourier Transform Infrared (FT-IR) spectroscopy is the primary method for validating the structural integrity of TEDETA. This guide provides a definitive protocol for acquiring and interpreting the FT-IR spectrum of TEDETA, focusing on distinguishing the central secondary amine functionality from potential fully alkylated impurities (e.g., pentaethyldiethylenetriamine) or degradation products.
Molecular Architecture & Vibrational Theory
To accurately interpret the spectrum, one must first understand the vibrational degrees of freedom inherent in the TEDETA molecule.
-
IUPAC Name:
-Tetraethyldiethylenetriamine -
Linear Formula:
-
Structural Key:
-
Terminal Nitrogens (
): Tertiary amines (No N-H bonds). -
Central Nitrogen (
): Secondary amine (One N-H bond).[1] -
Backbone: Ethylene bridges and ethyl substituents.
-
Theoretical Vibrational Prediction: The spectrum will be dominated by C-H stretching vibrations from the ethyl groups. However, the diagnostic utility lies in the weak N-H stretching mode of the central nitrogen. Absence of this peak suggests full alkylation (impurity), while broadening suggests moisture contamination (hygroscopicity).
Experimental Protocol: ATR-FTIR Acquisition
Given TEDETA is a liquid at room temperature (bp ~130-135 °C), Attenuated Total Reflectance (ATR) is the preferred acquisition mode due to its reproducibility and minimal sample preparation.
Instrument Configuration
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.
-
Crystal Material: Diamond (preferred for durability) or ZnSe.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (routine) or 64 (high signal-to-noise).
-
Apodization: Blackman-Harris 3-Term.
Step-by-Step Workflow
Figure 1: Standardized ATR-FTIR acquisition workflow for liquid polyamines.
Spectral Interpretation & Band Assignment
The FT-IR spectrum of TEDETA is characterized by three distinct regions. The table below summarizes the critical bands required for identification.
Quantitative Band Assignment Table
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Diagnostic Note |
| 3300 – 3350 | Secondary Amine ( | Weak / Sharp | Critical Identity Peak. Distinguishes TEDETA from fully alkylated analogs. | |
| 2960 – 2970 | Ethyl Group | Strong | Asymmetric stretch of methyls. | |
| 2930 – 2940 | Methylene Bridge | Strong | Asymmetric stretch of backbone/ethyl | |
| 2860 – 2880 | Ethyl Group | Medium | Symmetric stretch.[1] | |
| 2790 – 2820 | Bohlmann Bands | Tertiary Amine | Medium | C-H stretch adjacent to N lone pair (Trans-effect). |
| 1450 – 1470 | Alkyl Chain | Medium | Deformation of methylene groups.[2][3] | |
| 1370 – 1380 | Ethyl Group | Medium | Characteristic methyl deformation. | |
| 1120 – 1150 | Aliphatic Amine | Medium/Strong | C-N stretching (Fingerprint region). | |
| 720 – 750 | Ethyl Chain | Weak | Long-chain methylene rocking (less prominent here). |
Detailed Analysis of Key Regions
The Nitrogen Diagnostic Region (3100–3500 cm⁻¹)
The most significant feature for Quality Control (QC) is the single, weak absorption band around 3300–3350 cm⁻¹ .
-
Presence: Confirms the central nitrogen is a secondary amine (
). -
Absence: Indicates the sample may be the penta-ethyl derivative (fully substituted) or a different tertiary amine.
-
Broadening: If this peak widens significantly into a mound centered at 3400 cm⁻¹, the sample is contaminated with water (amines are hygroscopic).
The C-H Stretching Region (2700–3000 cm⁻¹)
TEDETA contains a high density of ethyl groups. You will observe a complex cluster of peaks.
-
Bohlmann Bands (~2800 cm⁻¹): These lower-frequency C-H stretches occur when C-H bonds are anti-periplanar to the nitrogen lone pair. They are characteristic of alkylamines and confirm the presence of the tertiary amine centers.
The Fingerprint Region (1000–1500 cm⁻¹)
-
1375 cm⁻¹: The symmetric methyl deformation ("umbrella mode") confirms the presence of ethyl groups attached to nitrogen.
-
1000–1300 cm⁻¹: Multiple C-N stretching vibrations appear here. While difficult to assign individually, the pattern serves as a unique fingerprint for library matching.
Advanced Applications & Troubleshooting
CO₂ Capture and Contamination
Aliphatic amines like TEDETA react avidly with atmospheric CO₂ to form carbamates or bicarbonate salts. This is a common storage degradation issue.
-
Spectral Artifact: Appearance of a new, relatively strong band near 1650–1560 cm⁻¹ (C=O stretch of carbamate/bicarbonate).
-
Action: If observed, the sample has been exposed to air. Distillation or nitrogen purging is required.
Troubleshooting Logic Tree
Figure 2: Spectral troubleshooting logic for purity verification of TEDETA.
References
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]
-
LibreTexts Chemistry. Infrared Spectra of Amines and Common Functional Groups. [Link]
Sources
Technical Assessment & Safety Protocol: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
CAS Registry Number: 123-12-6 (Commercial Technical Grade) / 6055-50-1 (Isomer Specific)
Formula:
Executive Technical Summary
N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) is a sterically hindered, tridentate polyamine ligand. Unlike its permethylated analog (PMDETA), the ethyl substitution pattern imparts distinct lipophilicity and coordination geometry, making it critical in organometallic catalysis (e.g., stabilizing Nickel(II) complexes) and as an epoxy curing accelerator.
Why this Guide Matters: Standard Safety Data Sheets (SDS) often treat polyamines generically. However, TEDETA presents specific risks due to its amphiphilic nature —it can penetrate lipid bilayers more effectively than smaller amines, leading to rapid systemic toxicity upon dermal exposure. Furthermore, its high basicity makes it an aggressive corrosive that can cause permanent ocular damage in seconds.
Physicochemical Profile & Hazard Identification
The following data aggregates commercial specifications and calculated properties for risk assessment.
| Property | Value / Description | Implication for Safety |
| Physical State | Clear to yellow liquid | Fluidity allows rapid spreading on skin/surfaces. |
| Boiling Point | ~125-130°C (at reduced pressure) | Low volatility at STP, but vapors accumulate in headspaces. |
| Flash Point | > 60°C (Estimate based on MW) | Combustible. Vapors can form explosive mixtures if heated. |
| pH (1% aq) | > 11.5 | Strong Base. Immediate saponification of skin lipids. |
| Solubility | Miscible in organic solvents; partially soluble in water | Difficult to wash off with water alone; requires soap/PEG. |
| Reactivity | Hygroscopic; absorbs | Forms solid carbamates (white crust) on air exposure, clogging valves. |
GHS Classification (Harmonized)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2]
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).
Toxicological Mechanisms & Causality
To understand the safety protocols, one must understand how TEDETA damages biological systems.
The "Alkaline-Lipophilic" Attack Vector
Unlike mineral acids which coagulate protein (forming a barrier), TEDETA causes liquefactive necrosis .
-
Saponification: The lone pair electrons on the nitrogen atoms attack the ester linkages in cell membrane lipids.
-
Penetration: The ethyl groups provide lipophilicity, allowing the molecule to "drag" the hydroxide ions deep into the tissue, extending the burn vertically even after surface rinsing.
-
Sensitization: As a hapten, TEDETA can bind to skin proteins, triggering a T-cell mediated immune response (Type IV Hypersensitivity). Future exposure to even trace amounts can cause anaphylaxis-like dermatitis.
Biological Pathway Visualization
The following diagram illustrates the cascade of injury from exposure to cellular necrosis.
Caption: Mechanism of TEDETA toxicity showing dual pathways of direct necrosis and immune sensitization.
Self-Validating Handling Protocols
A "self-validating" protocol includes checkpoints that force the operator to recognize if the system is safe before proceeding.
The "Double-Glove & Indicator" Method
Objective: Prevent dermal absorption during transfer. Standard: Nitrile gloves are often insufficient for prolonged contact with polyamines.
Protocol:
-
Primary Layer: Laminate film glove (e.g., Silver Shield/4H) or thick Butyl Rubber. Validation: These materials are chemically resistant but reduce dexterity.
-
Secondary Layer: Standard Nitrile glove worn over the laminate. Validation: Provides grip and protects the expensive inner glove.
-
The Indicator Check (Self-Validation):
-
Place a small strip of wetted pH paper on the sash of the fume hood.
-
If you detect an "amine fishy odor," immediately touch the pH paper.
-
Result: If paper turns blue, your containment (gloves or hood airflow) has failed. Stop immediately.
-
Inert Atmosphere Transfer (Schlenk Line)
TEDETA absorbs atmospheric
Protocol:
-
Purge: Cycle the storage flask 3 times (Vacuum/Argon).
-
Visual Validation: Inspect the liquid surface.[2] If a white crust or turbidity is visible, the amine has degraded/carbonated. Do not use.
-
Pressure Equalization: When withdrawing via syringe, use a secondary bleed needle connected to the Argon line to prevent pulling a vacuum, which could implode the flask or draw in air.
Emergency Response & Neutralization Logic
Core Principle: Do not simply "dilute" a lipophilic base; you must sequester and neutralize it.
Spills (>10 mL)
-
Evacuate: Vapors are respiratory irritants.
-
Isolate: Do not use water initially (spreads the hydrophobic liquid).
-
Absorb: Use a chemically inert absorbent (Vermiculite or Clay). Do not use sawdust (exothermic reaction with strong bases).
-
Neutralize (Post-Absorption): Once absorbed, treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile amine into a non-volatile salt (acetate/citrate) before disposal.
First Aid Decision Tree
Caption: Emergency response workflow prioritizing PEG-400 for dermal decontamination.
Synthesis & Application Context
TEDETA is frequently used as a ligand in Atom Transfer Radical Polymerization (ATRP) and Nickel-catalyzed cross-couplings .
-
Ligand Efficacy: The ethyl groups increase solubility in non-polar monomers (styrene, acrylates) compared to methyl-substituted ligands (PMDETA), often resulting in faster kinetics but higher catalyst leaching risks if not removed properly.
-
Removal: Post-reaction, TEDETA-metal complexes are difficult to extract with water. Passage through a neutral alumina column is the standard purification method to remove the catalyst complex.
References
-
Sigma-Aldrich. (n.d.).[3] this compound Technical Grade SDS. Retrieved from
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 80667, this compound. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Polyamines. Retrieved from
-
ChemicalBook. (2023). This compound Properties and Safety. Retrieved from
Sources
Steric Architecture & Chelation Dynamics: The Lewis Base Profile of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
CAS Registry Number: 123-12-6
Formula:
Executive Summary: The "Bulky Trident" Paradigm
In the landscape of polyamine ligands, N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) occupies a critical niche between the kinetic agility of bidentate ligands (like TMEDA) and the thermodynamic lock of macrocycles (like cyclam). It is a tridentate Lewis base characterized by significant steric bulk due to its four terminal ethyl groups.
While its methylated analog (PMDETA) is ubiquitous in Atom Transfer Radical Polymerization (ATRP) and organolithium chemistry, TEDETA is the ligand of choice when steric shielding is required to modulate metal center reactivity or solubility. This guide deconstructs the Lewis base character of TEDETA, moving beyond simple pKa values to analyze its chelation mechanics, steric cone angles, and application-specific behaviors.
Molecular Architecture & Electronic Profile
To understand the Lewis basicity of TEDETA, one must decouple its inductive effects from its steric constraints .
The Inductive vs. Steric Conflict
The nitrogen atoms in TEDETA are electron-rich. The ethyl groups exert a stronger positive inductive effect (+I) than the methyl groups in PMDETA, theoretically increasing the electron density on the terminal nitrogens. However, Lewis basicity is not merely electron density; it is the ability to donate that density to a Lewis acid.
-
Central Nitrogen (
): A secondary amine ( ). Less sterically hindered than the terminals, often serving as the "anchor" point for metal complexation. -
Terminal Nitrogens (
): Fully substituted diethylamines. The ethyl chains have high conformational freedom, creating a "dynamic steric wall" that can destabilize complexes with small ionic radii metals (like or ) while stabilizing larger, softer transition metals through hydrophobic shielding.
Data Comparison: TEDETA vs. Analogs
| Property | TMEDA | PMDETA | TEDETA |
| Denticity | Bidentate (2N) | Tridentate (3N) | Tridentate (3N) |
| N-Substituents | Methyl | Methyl | Ethyl |
| Steric Bulk | Low | Medium | High |
| Primary Role | Activation (Li) | Stabilization (Cu/Li) | Modulation/Shielding |
| Boiling Point | 120-122 °C | 198 °C | 130-135 °C (at reduced pressure) |
Lewis Base Mechanics: The Chelation Dynamics
TEDETA functions as a "pincer" ligand. Its Lewis base character is best described through the Chelate Effect and Steric Gating .
The Thermodynamic Chelate Effect
When TEDETA binds to a metal center (
Visualization: The Steric Gating Mechanism
The following diagram illustrates the logical flow of how TEDETA's structure dictates its reactivity compared to standard ligands.
Figure 1: The dual nature of TEDETA. While ethyl groups increase electron density (green), their physical bulk (red) acts as a filter, preferentially stabilizing larger transition metals over small, hard cations.
Applications & Case Studies
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the equilibrium between
-
Role: TEDETA acts as a ligand for Copper.[2]
-
Mechanism: The ethyl groups increase the solubility of the Cu-complex in non-polar monomers (styrene) but also destabilize the
species relative to methyl analogs. This shifts the ATRP equilibrium, potentially accelerating polymerization rates ( ) by making the deactivator ( ) less accessible. -
Precipiton Usage: TEDETA functionalized onto polymer backbones (e.g., poly(styrene-divinylbenzene)) allows for the "capture and removal" of copper catalysts post-reaction, leveraging the temperature-dependent solubility of the ethylated complex.
Organolithium Aggregate Breaking
Unlike TMEDA, which creates highly reactive monomeric butyl-lithium species, TEDETA's bulk often prevents the formation of tight ion pairs.
-
Utility: It is used when TMEDA is too activating or leads to unwanted side lithiations. TEDETA provides a "softer" activation, breaking hexameric BuLi aggregates into dimers or trimers rather than monomers.
Experimental Protocols
Protocol A: Purification (Self-Validating System)
Commercial TEDETA (often technical grade, ~90%) contains secondary amine impurities and water. Using it without purification will quench organometallic reagents.
Reagents: Calcium Hydride (
-
Pre-Drying: Stir crude TEDETA over KOH pellets for 12 hours to remove bulk water and acidic impurities. Decant the liquid.[3][4]
-
Active Drying: Transfer to a round-bottom flask containing crushed
(5% w/w). Stir for 24 hours under .-
Validation Check: No hydrogen gas evolution (bubbling) should be visible after 24 hours.
-
-
Distillation: Perform fractional distillation under reduced pressure.
-
Target: Collect the fraction boiling at 130-135 °C (adjust for vacuum pressure).
-
Rejection Criteria: Discard the first 10% (forerun) and leave the last 10% (pot residue).
-
-
Storage: Store over
molecular sieves in an amber bottle under Argon.
Protocol B: Potentiometric pKa Determination
Since literature values are scarce for the ethyl derivative, this protocol determines the precise dissociation constants in your specific solvent system.
Objective: Determine
-
Setup: Calibrated pH meter, jacketed titration vessel (
), purge. -
Solution: Dissolve
mol of TEDETA in 50 mL of (ionic strength adjuster). Also prepare (titrant). -
Acidification: Initially acidify the amine solution with excess
to protonate all three nitrogens ( ). -
Back-Titration: Titrate with standardized
(CO2-free). -
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (like HYPERQUAD) to calculate stability constants.
-
Expected Profile: You will observe three buffering regions. The central amine (secondary) typically has the highest pKa, while the terminal (tertiary) amines are lower due to electrostatic repulsion after the first protonation.
-
References
-
Sigma-Aldrich. this compound Product Specification & Applications. Link[1]
-
Matyjaszewski, K., et al. Structural Characterization of ATRP Catalyst Complexes. Carnegie Mellon University Polymer Group. Link
-
PubChem. Compound Summary: this compound (CAS 123-12-6).[1][5] National Library of Medicine. Link
-
ResearchGate. Complexes of Diethylenetriamine (DIEN) and Tetraethylenepentamine with Cu(II). (Contextual reference for polyamine stability constants). Link
-
Honigfort, M. E., et al. "Use of precipitons for copper removal in atom transfer radical polymerization."[4] Macromolecules 35.13 (2002): 4849-4851.[4] (Specific application of TEDETA in polymer synthesis).
Sources
- 1. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N,N',N'-Tetramethylethylenediamine CAS#: 110-18-9 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,1,7,7-Tetramethyldiethylenetriamine | C8H21N3 | CID 97514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) in Pharmaceutical Applications
Topic: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) Technical Guide Content Type: Technical Whitepaper / Operational Guide Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.
Executive Summary & Chemical Identity
This compound (TEDETA) is a specialized tridentate polyamine ligand distinct from its permethylated cousins (like PMDETA) and ethylenediamine analogs (like TEEDA). Its defining structural characteristic is the presence of four ethyl groups on the terminal nitrogens, leaving the central secondary amine (
In drug development, TEDETA serves two critical roles:
-
Ligand Engineering: It acts as a bulky, electron-rich ligand for transition metal catalysis (Ni, Cu), modulating reaction kinetics in Atom Transfer Radical Polymerization (ATRP) and oxidative couplings.
-
Solid-Phase Scavenging: The central secondary amine allows covalent attachment to solid supports (e.g., glycidyl methacrylate resins), creating high-affinity metal scavengers for API purification.
Chemical Identification
| Parameter | Specification |
| CAS Number | 123-12-6 |
| IUPAC Name | N1,N1,N3,N3-Tetraethyldiethylenetriamine |
| Synonyms | TEDETA; Et4dien; 1,1,7,7-Tetraethyldiethylenetriamine |
| Molecular Formula | |
| Molecular Weight | 215.38 g/mol |
| Structure |
Technical Specifications (Grade: Technical >90%)
For research and process development, "Technical Grade" is the standard starting material. However, impurities must be characterized to prevent catalyst poisoning.
| Property | Value / Limit | Relevance to Protocol |
| Purity (GC) | Critical: Lower purity affects stoichiometry in metal complexation. | |
| Appearance | Clear to Yellow Liquid | Darkening indicates oxidation; distill before use in sensitive catalysis. |
| Density | Required for volumetric dosing in automated synthesis. | |
| Boiling Point | High BP allows use in elevated temp reactions without pressure vessels. | |
| Refractive Index | Quick purity check in-process. | |
| Water Content | Strict Control: Water competes for coordination sites on Lewis acidic metals (Cu, Ni). | |
| Solubility | Miscible in alcohols, toluene, DCM | Compatible with standard organic synthesis solvents. |
Mechanistic Insight: The "Steric-Electronic" Balance
TEDETA is not merely a solvent; it is a tunable ligand . Its utility over the more common PMDETA (Pentamethyldiethylenetriamine) lies in the Ethyl vs. Methyl substitution.
-
Steric Bulk: The ethyl groups create a larger "cone angle" around the metal center. In catalysis, this prevents the formation of coordinatively saturated (inactive) species, keeping the metal center accessible for substrate binding.
-
Solubility Profile: The increased lipophilicity of the ethyl groups improves the solubility of metal complexes in non-polar solvents (e.g., Toluene, Hexanes), which is crucial when working with hydrophobic drug intermediates.
-
The Reactive Handle: Unlike PMDETA, TEDETA possesses a central secondary amine (
). This is the "anchor point" for immobilizing the ligand onto beads or functionalizing it with fluorophores/connectors.
Visualization: Chelation & Functionalization Logic
Figure 1: Dual-pathway utility of TEDETA. Pathway A utilizes the N3 donor set for catalysis. Pathway B utilizes the central secondary amine for covalent attachment to supports.
Experimental Protocols
Protocol A: Synthesis of Polymer-Supported TEDETA Scavenger
Application: Removal of Copper/Nickel catalysts from API reaction mixtures.
Rationale: Metal impurities in pharmaceutical intermediates must often be
Materials:
-
TEDETA (Technical Grade, distilled).
-
Poly(glycidyl methacrylate) beads (GMA resin) or Merrifield resin.
-
Solvent: 1,4-Dioxane or Ethanol.
Step-by-Step Workflow:
-
Resin Swelling: Suspend 10 g of GMA resin in 100 mL of 1,4-Dioxane. Allow to swell for 30 minutes to expose internal epoxide sites.
-
Reagent Addition: Add TEDETA (5.0 equivalents relative to epoxide loading) to the suspension. Note: Excess amine ensures complete functionalization and prevents cross-linking.
-
Reaction: Heat the mixture to reflux (
) for 12–24 hours. The central amine of TEDETA attacks the epoxide ring. -
Washing (Critical): Filter the beads. Wash sequentially with:
-
Dioxane (
) -
Ethanol (
) -
DCM (
) -
Self-Validation: The final wash must be free of unreacted TEDETA (check via TLC or Ninhydrin test—though Ninhydrin may be faint for tertiary amines, the wash should be clear).
-
-
Drying: Dry under vacuum at
overnight.
Validation of Success:
-
IR Spectroscopy: Disappearance of the epoxide characteristic peak at
and appearance of broad stretch (generated from ring opening) and stretches. -
Elemental Analysis: Nitrogen content should increase significantly matching the theoretical loading.
Protocol B: Preparation of [Ni(TEDETA)(NO2)2] Complex
Application: Catalyst for oxidative coupling or study of N-substituted ethylenediamine ligands.
Materials:
- or Nickel(II) Perchlorate (Caution: Perchlorates are explosive; Nitrate is safer for demonstration).
-
Solvent: Ethanol (Absolute).
Workflow:
-
Dissolution: Dissolve 1.0 mmol of Nickel salt in 10 mL of absolute ethanol. The solution will be green (characteristic of
). -
Ligand Addition: Dropwise add 1.0 mmol of TEDETA (dissolved in 2 mL Ethanol) to the stirring metal solution.
-
Observation (Self-Validation): A distinct color shift (often to blue/violet or intensification of green depending on the counter-ion) indicates coordination. The bulky ethyl groups force a specific geometry (often distorted octahedral or square planar depending on anions).
-
Crystallization: Allow the solution to evaporate slowly or add diethyl ether to precipitate the complex.
Analytical Configuration (Capillary Electrophoresis)
In analytical chemistry, TEDETA is used as a dynamic coating for Capillary Electrophoresis (CE) to analyze basic drugs.
-
Problem: Basic drugs adsorb to the negatively charged silica capillary wall (silanol groups), causing peak tailing.
-
TEDETA Solution: The polyamine adsorbs strongly to the wall, creating a positively charged interface that repels the cationic drugs, sharpening the peaks.
-
Usage: Add 0.01% to 0.1% TEDETA to the running buffer.
Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Skin/Eye burns). Harmful if swallowed.
-
Storage: Store under nitrogen or argon. Amines absorb
from the air to form carbamates, which appear as white crusts/precipitates. -
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
Sigma-Aldrich. this compound Technical Grade Specifications & Applications.Link
-
ChemicalBook. CAS 123-12-6 Technical Data and Suppliers.[7]Link
-
National Institutes of Health (PMC). Capillary Electromigration Techniques Coupled to Mass Spectrometry: Applications to Food and Drug Analysis. (Discusses TEDETA as a capillary coating). Link
-
BenchChem. this compound Bioactivity and Synthesis.Link
-
Gessner, V. H., et al. Lithiation of TMEDA and its higher homologous TEEDA. (Provides comparative context on ethyl-substituted diamines/triamines). J. Am. Chem. Soc. 2008. Link
Sources
- 1. CN101484130A - Neutralized acid group-containing polymers and the use thereof - Google Patents [patents.google.com]
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- 4. This compound CAS#: 123-12-6 [m.chemicalbook.com]
- 5. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]
- 6. N,N,N ,N -Tetraethyldiethylenetriamine technical grade, 90 123-12-6 [sigmaaldrich.com]
- 7. This compound | 123-12-6 [chemicalbook.com]
Methodological & Application
Using N,N,N',N'-Tetraethyldiethylenetriamine in organometallic synthesis
Application Note: Precision Ligand Engineering with N,N,N',N'-Tetraethyldiethylenetriamine (Et4DIEN)
Executive Summary
In the landscape of polyamine ligands, This compound (Et4DIEN) occupies a critical niche often overlooked in favor of its methylated cousin, PMDETA (Pentamethyldiethylenetriamine). While PMDETA is the standard for stabilizing organolithium species and copper-mediated Atom Transfer Radical Polymerization (ATRP), Et4DIEN offers two distinct advantages: increased steric bulk via ethyl substituents and, crucially, a reactive secondary amine (N-H) at the central position.
This guide details the protocols for leveraging Et4DIEN to tune redox potentials in copper catalysis, synthesize sterically crowded transition metal complexes, and utilize the central nitrogen as a chemical handle for ligand immobilization (precipitons).
Chemical Identity & Mechanistic Advantage
Compound: 1,1,7,7-Tetraethyldiethylenetriamine
Abbreviation: Et4DIEN (or TEDETA)
CAS: 123-12-6
Structure:
The "Steric Gear" & "Anchor Point" Effect
Unlike PMDETA, which is fully methylated and chemically inert, Et4DIEN possesses a central secondary amine. This structural difference dictates its two primary modes of action:
-
Steric Modulation: The terminal diethyl groups create a larger cone angle than dimethyl groups. In Copper(I) complexes, this increased bulk shields the metal center more effectively, altering the kinetics of oxidative addition steps in catalysis (e.g., ATRP).
-
The Anchor Point (Functionalization): The central N-H bond is a nucleophilic handle. It allows researchers to covalently attach the ligand to solid supports, polymers, or fluorous tags without disrupting the chelating ability of the tridentate backbone.
Decision Matrix: Selecting the Right Polyamine
Figure 1: Decision matrix for selecting Et4DIEN based on steric needs and functionalization requirements.
Application Protocols
Protocol A: Ligand Purification (Mandatory Pre-cursor)
Context: Commercial Et4DIEN (Technical grade, ~90%) often contains water and lower amines. For organometallic synthesis (especially with air-sensitive Cu(I) or Ni(II)), rigorous purification is non-negotiable.
Reagents:
-
Crude Et4DIEN (CAS 123-12-6)
-
Calcium Hydride (
) or Sodium metal (for ultra-dry applications) -
Argon gas
Step-by-Step:
-
Drying: Place crude Et4DIEN in a round-bottom flask containing activated molecular sieves (4Å) for 24 hours to remove bulk water. Decant the liquid.
-
Reflux: Transfer the amine to a distillation flask containing
(5% w/v). Reflux under a slow stream of Argon for 4 hours. Note: The central NH is reactive; avoid using Potassium metal as it may cause deprotonation/side reactions at high temps. -
Distillation: Perform fractional distillation at reduced pressure.
-
Boiling Point: ~130-135°C at atmospheric pressure; expect ~85-90°C at 15 mmHg.
-
-
Collection: Discard the first 10% (forerun). Collect the main fraction as a colorless oil.
-
Storage: Store under Argon in a Schlenk flask or glovebox.
Protocol B: Synthesis of [Cu(Et4DIEN)Cl]Cl (Bioinorganic/Catalysis Model)
Context: This protocol synthesizes a Copper(II) complex.[1][2][3] The steric bulk of the ethyl groups forces a specific geometry (often distorted square pyramidal) distinct from the PMDETA analog.
Reagents:
-
Purified Et4DIEN (1.0 eq)
- (1.0 eq)
-
Ethanol (Absolute)
-
Diethyl Ether
Workflow:
-
Dissolution: Dissolve 1.70 g (10 mmol) of
in 20 mL of hot absolute ethanol. The solution will be green/blue. -
Ligand Addition: Add 2.15 g (10 mmol) of Et4DIEN dropwise to the stirring copper solution.
-
Observation: The solution will rapidly darken to a deep blue/violet. The reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux for 30 minutes to ensure complete complexation.
-
Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and layer with diethyl ether.
-
Isolation: Filter the blue-violet crystals, wash with cold ether, and dry under vacuum.
-
Characterization: UV-Vis will show a shift in
compared to [Cu(PMDETA)] complexes due to the weaker field strength/steric crowding of the ethyl groups.
-
Protocol C: Functionalizing the "Anchor" (Precipiton Synthesis)
Context: Utilizing the central secondary amine to create a thermo-responsive ligand for ATRP catalyst removal [1].
Concept: Reacting Et4DIEN with an acrylamide or epoxide to attach a polymer chain or solid support.
General Scheme:
Step-by-Step (Alkylation Example):
-
Setup: In a dry flask, dissolve Et4DIEN (1 eq) in dry THF.
-
Deprotonation (Optional but faster): Add
-BuLi (1 eq) at -78°C to generate the lithium amide .-
Warning: This species is highly reactive.[4]
-
-
Coupling: Cannulate the electrophile (e.g., benzyl bromide functionalized resin or polymer) into the reaction.
-
Quench: Allow to warm to Room Temp and quench with methanol.
-
Result: A tridentate ligand covalently tethered to your support, ready to chelate copper from reaction mixtures.
Scientific Validation & Data
Comparative Ligand Properties
| Property | PMDETA | Et4DIEN | Impact on Catalysis |
| Backbone | Et4DIEN allows functionalization at center N. | ||
| Steric Bulk | Moderate (Methyl) | High (Ethyl) | Et4DIEN complexes are less stable but more active in certain redox cycles. |
| Coordination | Tridentate ( | Tridentate ( | Similar geometry, but Et4DIEN distorts square planar preference. |
| Solubility | High in organics | High in organics | Ethyl groups increase solubility in alkanes. |
Experimental Workflow: ATRP Catalyst Removal
Figure 2: Workflow for using functionalized Et4DIEN (Precipiton) to facilitate copper removal in ATRP.
Safety & Handling
-
Corrosivity: Et4DIEN is a potent amine. It causes severe skin burns and eye damage.[4][5] Always wear a face shield and neoprene gloves.
-
Sensitization: Like many polyamines, it is a potential skin sensitizer. Avoid vapor inhalation.[4][6]
-
Storage: Hygroscopic and absorbs
from air (forming carbamates). Must be stored under inert atmosphere (Nitrogen/Argon).
References
-
Honigfort, M. E., & Brittain, W. J. (2002). Use of Precipitons for Copper Removal in Atom Transfer Radical Polymerization. Macromolecules, 35(13), 4849–4851.
-
Hatcher, L. E., et al. (2011). Metastable Linkage Isomerism in [Ni(Et4dien)(NO2)2]: A Combined Thermal and Photocrystallographic Structural Investigation. Angewandte Chemie International Edition, 50(36), 8371-8374.
-
Sigma-Aldrich. (n.d.). This compound Product Sheet & Safety Data.
-
ChemicalBook. (2025). This compound Properties and Applications.
Sources
Application Note: Tuning ATRP Kinetics and Solubility with N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
This Application Note is designed for researchers and polymer chemists specializing in Controlled Radical Polymerization (CRP). It focuses on the specific nuances of using N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) , a tridentate ligand that offers distinct solubility and functionalization advantages over the more common PMDETA.
Executive Summary & Chemical Profile
In Atom Transfer Radical Polymerization (ATRP), the ligand dictates the solubility of the catalyst complex and the redox potential of the metal center.[1] While N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is the industry standard for tridentate ligands, TEDETA (this compound) offers a critical alternative for two specific scenarios:
-
Solubility Modulation: The ethyl substituents increase lipophilicity, making the complex soluble in fluorinated solvents and supercritical CO₂ (scCO₂), where methyl-based ligands often precipitate.
-
Immobilization Potential: Unlike PMDETA, TEDETA possesses a central secondary amine (-NH-). This "handle" allows for the covalent attachment of the ligand to solid supports (silica, crosslinked beads) or polymer backbones without disrupting the coordination sphere required for Copper binding.
Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Abbreviation | TEDETA (or Et₄dien) |
| CAS Number | 123-12-6 |
| Formula | C₁₂H₂₉N₃ |
| MW | 215.38 g/mol |
| Structure | (Et₂N-CH₂CH₂)₂NH |
| Ligand Type | Tridentate (N3) |
| Key Functional Group | Central Secondary Amine (Nucleophilic handle) |
Mechanistic Insight: The "Ethyl Effect" & Secondary Amine
Successful ATRP with TEDETA requires understanding two mechanistic deviations from standard PMDETA protocols.
A. Steric Tuning of
The replacement of methyl groups (PMDETA) with ethyl groups (TEDETA) introduces significant steric bulk around the Copper center.
-
Consequence: The bulky ethyl groups can distort the geometry of the Cu(II) complex. While this often destabilizes Cu(II) (potentially increasing
), the increased steric strain can also retard the rate of deactivation ( ). -
Result: Polymerizations mediated by Cu/TEDETA often exhibit different kinetics than Cu/PMDETA. The reaction may be slower or show higher dispersity (
) if the deactivation rate is too low. -
Optimization: It is often necessary to use a slightly higher catalyst loading or lower temperature compared to PMDETA systems to maintain control.
B. The Secondary Amine Risk (The "Michael" Trap)
The central nitrogen in TEDETA is a secondary amine (R₂NH).
-
Risk: In the presence of acrylate monomers (e.g., Methyl Acrylate, Butyl Acrylate), the uncomplexed ligand can undergo aza-Michael addition to the double bond. This consumes the ligand and can terminate early chains.
-
Solution: Pre-complexation is mandatory. You must form the Cu(I)-Ligand complex before introducing the acrylate monomer. Once coordinated to Copper, the nitrogen lone pair is unavailable for nucleophilic attack.
Pathway Visualization
The following diagram illustrates the equilibrium and the critical "Pre-Complexation" checkpoint.
Figure 1: Critical workflow logic. The secondary amine of TEDETA necessitates pre-complexation to prevent ligand consumption by acrylate monomers.
Protocol: Homogeneous ATRP of Styrene using CuBr/TEDETA
This protocol is optimized for Styrene. Styrene is less susceptible to Michael addition than acrylates, making it an ideal candidate for initial validation of the TEDETA ligand system.
Target: Polystyrene (DP ~100), Conversion ~60-70%.
Materials
-
Monomer: Styrene (purified by passing through basic alumina to remove inhibitor).
-
Ligand: TEDETA (distilled, stored under N₂).[2]
-
Catalyst: Cu(I)Br (purified by washing with glacial acetic acid/ethanol/ether, stored under vacuum).
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Solvent: Anisole (optional, can run bulk).
Step-by-Step Methodology
-
Catalyst Pre-Complexation (Schlenk Flask A):
-
Add Cu(I)Br (14.3 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Cap with a rubber septum and cycle vacuum/N₂ three times to remove oxygen.
-
Inject degassed Anisole (1 mL) followed by TEDETA (21.5 mg, 23
L, 0.1 mmol) via gastight syringe. -
Observation: The solution should turn light green/brown as the complex forms. Stir for 10 minutes at room temperature to ensure complete solubilization.
-
Note: A 1:1 ratio of Cu:Ligand is standard, but a slight excess of Ligand (1.1 eq) can ensure full Cu solubilization.
-
-
Reaction Mixture Preparation (Schlenk Flask B):
-
Add Styrene (10.4 g, 11.5 mL, 100 mmol) and Initiator EBiB (195 mg, 1 mmol) to a separate flask.
-
Perform three Freeze-Pump-Thaw (FPT) cycles to rigorously degas the monomer/initiator mix.
-
-
Initiation:
-
Transfer the active catalyst solution (from Flask A) to the monomer flask (Flask B) using a degassed cannula or syringe under positive N₂ pressure.
-
Place the flask in a thermostated oil bath at 110°C .
-
-
Sampling & Termination:
-
Take aliquots every hour via a degassed syringe to monitor kinetics (GC or NMR).
-
Stop the reaction by exposing the catalyst to air (oxidation to Cu(II)) and cooling to room temperature. The solution will turn blue/green (Cu(II) formation).
-
Purification: Dilute with THF and pass through a short column of neutral alumina to remove the Copper-TEDETA complex. Precipitate into cold methanol.
-
Advanced Protocol: Ligand Immobilization (The "Precipiton" Approach)
One of TEDETA's most powerful applications is creating supported catalysts. The secondary amine allows you to tether the ligand to a solid support, facilitating catalyst recycling.
Concept: React TEDETA with a Glycidyl-functionalized support (epoxy ring opening).
Workflow
-
Support Preparation: Use Poly(styrene-co-glycidyl methacrylate) beads or silica functionalized with glycidoxypropyltrimethoxysilane.
-
Functionalization:
-
Suspend support in dry Toluene.
-
Add excess TEDETA (5 equiv relative to epoxy groups).
-
Reflux for 24 hours.[3] The secondary amine attacks the epoxy ring, creating a covalent tether:
-
-
Washing: Filter and wash extensively with Toluene and Methanol to remove unbound ligand.
-
Catalyst Loading: Stir the functionalized support with CuBr in THF. The support will turn colored (green/brown) as it loads the metal.
-
Usage: Use these beads as a heterogeneous ATRP catalyst. Filter to remove/recycle after polymerization.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Stalling) | Catalyst Oxidation | Ensure rigorous degassing (FPT). TEDETA complexes are air-sensitive.[2][3] |
| High Polydispersity ( | Slow Deactivation | Increase catalyst concentration or add small amount of Cu(II)Br₂ at the start (5-10% of Cu(I)). |
| Induction Period | Ligand Side Reaction | Ensure Pre-complexation step is followed. Do not mix free TEDETA with acrylate monomers before Cu addition. |
| Precipitation during Rxn | Solubility Limit | If using non-polar solvents, TEDETA is good. If using highly polar media, switch back to PMDETA or add co-solvent. |
References
-
Honigfort, M. E., Brittain, W. J., Bosanac, T., & Wilcox, C. S. (2002). Use of Precipitons for Copper Removal in Atom Transfer Radical Polymerization. Macromolecules.[4] Link
-
Percec, V., et al. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Mediated by SET in Water. Journal of the American Chemical Society.[2] Link(Context on ligand steric effects in Cu-mediated polymerization).
-
Bernaerts, K. V., et al. (2006). Atom transfer radical polymerization of MMA with a macromolecular ligand in a fluorinated solvent and in supercritical carbon dioxide.[4] Polymer.[1][3][4][5][6][7][8][9] Link(Specific application of TEDETA in fluorinated solvents).
-
Clark, A. J., Geden, J. V., & Thom, S. (2006). Solid Supported Copper Catalysts for Atom Transfer Radical Cyclizations.[7] University of Warwick / AstraZeneca.[7] Link(Detailed usage of supported TEDETA ligands).
Sources
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- 2. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]
- 3. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
N,N,N',N'-Tetraethyldiethylenetriamine as a Hardener for Epoxy Resins: Application Notes and Protocols
Introduction
N,N,N',N'-Tetraethyldiethylenetriamine is an aliphatic amine that can be utilized as a hardener, also known as a curing agent, for epoxy resin systems. Its molecular structure, characterized by a diethylenetriamine backbone with terminal ethyl groups on the primary and secondary amine nitrogens, imparts unique reactivity and performance characteristics to the cured epoxy matrix. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an epoxy hardener. We will delve into its chemical properties, the mechanism of curing, and detailed protocols for its use, supported by scientific principles and comparative data from related aliphatic amine hardeners.
Chemical and Physical Properties
This compound, with the CAS number 123-12-6, is a liquid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C12H29N3 |
| Molecular Weight | 215.38 g/mol [3] |
| Appearance | Liquid |
| Boiling Point | 130-135 °C[2] |
| Density | 0.837 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.448[2] |
Mechanism of Epoxy Curing
The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The active hydrogen atoms on the nitrogen atoms of the amine react with the epoxide rings of the epoxy resin.[4][5][6] This process results in the opening of the epoxy ring and the formation of a covalent bond between the amine and the epoxy resin, leading to a cross-linked, three-dimensional polymer network.
The curing process with this compound is expected to proceed in a similar manner to other aliphatic amines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA). However, the presence of ethyl groups on the nitrogen atoms introduces steric hindrance, which can influence the reactivity.[7][8] This steric hindrance may result in a slower reaction rate compared to unhindered amines, potentially offering a longer pot life for the epoxy system.[7]
Caption: General mechanism of epoxy resin curing with an amine hardener.
Protocols for Application
The following protocols are provided as a starting point for the use of this compound as an epoxy hardener. Optimization will be necessary based on the specific epoxy resin used and the desired properties of the final cured product.
Determination of Mix Ratio
The optimal mix ratio of epoxy resin to hardener is crucial for achieving desired material properties. This is typically determined based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the epoxy resin. A stoichiometric ratio of 1:1 (amine hydrogen to epoxide group) is generally recommended for maximum cross-linking and optimal performance.[9]
The AHEW of this compound can be calculated from its molecular weight and the number of active amine hydrogens. Based on its structure, [(C2H5)2NCH2CH2]2NH, there is one active hydrogen on the secondary amine.
-
Molecular Weight (MW): 215.38 g/mol [3]
-
Number of Active Hydrogens: 1
-
AHEW = MW / Number of Active Hydrogens = 215.38 / 1 = 215.38 g/eq
Example Calculation for a Standard Bisphenol A Epoxy Resin (EEW = 190 g/eq):
Parts by weight of hardener per 100 parts of resin (phr):
phr = (AHEW / EEW) * 100 phr = (215.38 / 190) * 100 ≈ 113.4 phr
Therefore, for every 100 grams of this epoxy resin, approximately 113.4 grams of this compound would be required for a stoichiometric mix.
Sample Preparation and Curing Workflow
Caption: A typical workflow for preparing and curing epoxy resin samples.
Step-by-Step Protocol:
-
Preparation: Ensure all equipment (beakers, stir rods, molds) are clean and dry. Work in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).
-
Weighing: Accurately weigh the epoxy resin and this compound into a suitable container according to the calculated mix ratio.
-
Mixing: Thoroughly mix the two components for 2-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive whipping of air into the mixture.
-
Degassing (Optional): For applications requiring a void-free cured product, place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Application: Apply the mixed epoxy system to the desired substrate or pour it into a mold.
-
Curing: Transfer the assembly to an oven set at the desired curing temperature. A typical starting point for aliphatic amine hardeners is room temperature (25°C) for 24 hours, followed by a post-cure at a higher temperature. Due to the steric hindrance of this compound, a moderate initial cure temperature (e.g., 50-80°C) may be beneficial to accelerate the reaction.
-
Post-Curing (Optional): To enhance the mechanical properties and glass transition temperature (Tg), a post-cure at an elevated temperature (e.g., 100-150°C) for 1-2 hours is often recommended for amine-cured epoxy systems.
Expected Performance and Comparison with Other Hardeners
The performance of an epoxy resin cured with this compound is expected to differ from that of systems cured with less sterically hindered aliphatic amines. The following table provides a qualitative comparison based on chemical principles.
| Property | This compound | Diethylenetriamine (DETA) / Triethylenetetramine (TETA) | Rationale |
| Reactivity / Cure Speed | Slower | Faster | Steric hindrance from ethyl groups on the amine nitrogens reduces the accessibility of the active hydrogen, slowing the reaction rate.[7][8] |
| Pot Life | Longer | Shorter | A slower reaction rate generally leads to a longer pot life, providing more working time. |
| Glass Transition Temp. (Tg) | Potentially Lower | Higher | The flexible ethyl groups may increase the free volume in the cured network, potentially leading to a lower Tg compared to the more rigid network formed by unhindered amines. |
| Flexibility / Toughness | Potentially Higher | Lower | The presence of the flexible ethyl groups may impart greater flexibility and toughness to the cured epoxy. |
| Chemical Resistance | Good | Excellent | While still offering good chemical resistance, the potentially lower cross-link density might result in slightly reduced resistance compared to systems with higher cross-link density. |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound presents an interesting option as a hardener for epoxy resins, particularly for applications where a longer pot life and potentially increased flexibility are desired. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring its use. It is imperative to conduct empirical studies to determine the optimal formulation and curing parameters for any specific application.
References
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006).
- Kinetics of a Sterically Hindered Amine Cured Resin System. (1982). Polymer Engineering and Science, 22(3).
- The Influence of Aliphatic Amine Structure on the Performance of Cured Epoxy. (2025). Polymer Chemistry Insights.
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
- Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. (2020). Polymers, 12(10), 2393.
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014). International Journal of Engineering Research & Technology, 3(1).
- Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022). UL Prospector.
- The Impact of Hardener Type on Epoxy Performance. (2025).
- Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. (2023).
- Choosing the Right Epoxy Hardener for Fast, Low-temper
- Use of linear triethylentetramine as curing agent for epoxy resins. (2011).
- Epoxy resin hardener compositions. (1997).
- Method of obtaining n,n,n',n'-tetramethylethylenediamine. (2009).
- Waterborne epoxy curing agent. (2016).
- EPOXY RESIN COMPOSITION. (2022).
- D.E.H.™ 24 Epoxy Curing Agent. (n.d.). Dow.
-
N,N',N',N'',N''-pentamethyl-diethylenetriamine. (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet: One Minute Epoxy Hardener. (n.d.). J-B Weld.
Sources
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- 3. N,N,N′,N′-Tetraethyldiethylenetriamine, CAS 123-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. pcimag.com [pcimag.com]
Preparation of Nickel(II) Complexes with N,N,N',N'-Tetraethyldiethylenetriamine: A Comprehensive Guide for Researchers
Introduction: Unveiling the Coordination Chemistry of N,N,N',N'-Tetraethyldiethylenetriamine with Nickel(II)
This compound (TEDETA), a sterically hindered tridentate ligand, offers a unique platform for the design and synthesis of novel nickel(II) coordination complexes. The presence of bulky ethyl groups on the terminal nitrogen atoms significantly influences the stereochemistry and reactivity of the resulting metal complexes, making them fascinating subjects for investigation in various fields, including catalysis and materials science. This guide provides a comprehensive overview of the preparation, characterization, and potential applications of nickel(II) complexes featuring the TEDETA ligand, aimed at researchers, scientists, and professionals in drug development and related disciplines.
The coordination of TEDETA to a nickel(II) center typically results in the formation of five-coordinate complexes with the general formula [Ni(TEDETA)X₂], where X represents an anionic ligand such as a halide, pseudohalide, or a coordinating solvent molecule. The geometry of these complexes can range from trigonal bipyramidal to square pyramidal, depending on the nature of the anionic ligands and the steric constraints imposed by the bulky ethyl groups of the TEDETA ligand. This structural flexibility is a key determinant of the chemical and physical properties of these compounds.
Core Principles of Synthesis: Strategies and Mechanistic Considerations
The synthesis of nickel(II) complexes with TEDETA is generally achieved through the direct reaction of a nickel(II) salt with the TEDETA ligand in a suitable solvent. The choice of the nickel(II) salt is crucial as the counter-ion can either directly coordinate to the metal center or remain as a non-coordinating counter-ion in the final product.
A general synthetic approach involves the dissolution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), or nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O), in an appropriate solvent, followed by the addition of a stoichiometric amount of the TEDETA ligand. The reaction is typically carried out at room temperature or with gentle heating to facilitate complex formation. The choice of solvent is critical and often depends on the solubility of the reactants and the desired product. Alcohols, such as ethanol or methanol, are commonly employed due to their ability to dissolve both the nickel salts and the organic ligand.
The molar ratio of the nickel(II) salt to the TEDETA ligand is a key parameter that controls the stoichiometry of the resulting complex. A 1:1 molar ratio is typically used to synthesize the mononuclear [Ni(TEDETA)X₂] complexes. Upon mixing the reactants, a color change is often observed, indicating the formation of the nickel complex. The product can then be isolated by various techniques, including precipitation by the addition of a less polar solvent, slow evaporation of the solvent, or cooling the reaction mixture to induce crystallization.
Experimental Protocols: Synthesis of Representative Nickel(II)-TEDETA Complexes
The following protocols provide detailed, step-by-step methodologies for the synthesis of three representative nickel(II)-TEDETA complexes with different anionic ligands: dichloro, dithiocyanato, and diaqua(diperchlorato). These protocols are designed to be self-validating, with clear indications of expected observations and characterization data.
Protocol 1: Synthesis of Dichloro(this compound)nickel(II), [Ni(TEDETA)Cl₂]
This protocol outlines the synthesis of a five-coordinate nickel(II) complex with two chloride ligands.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 1.0 | 0.238 g |
| This compound | C₁₂H₂₉N₃ | 215.39 | 1.0 | 0.215 g (0.257 mL) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 20 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |
Procedure:
-
Preparation of the Nickel(II) Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.238 g (1.0 mmol) of nickel(II) chloride hexahydrate in 10 mL of absolute ethanol. Stir the mixture at room temperature until a clear green solution is obtained.
-
Ligand Addition: To the stirring nickel(II) solution, add 0.257 mL (1.0 mmol) of this compound dropwise using a syringe.
-
Reaction and Precipitation: Upon addition of the ligand, the color of the solution will immediately change from green to blue. Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete complex formation. A blue precipitate may form during this time.
-
Isolation of the Product: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate is present, reduce the volume of the solvent in vacuo until a solid begins to form, then cool the flask in an ice bath to complete the precipitation.
-
Washing and Drying: Wash the collected blue solid with two small portions of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum for several hours.
-
Yield and Characterization: Record the final mass of the dried product and calculate the percentage yield. Characterize the complex using the analytical techniques described in the following section.
Protocol 2: Synthesis of Dithiocyanato(this compound)nickel(II), [Ni(TEDETA)(NCS)₂]
This protocol details the preparation of a nickel(II) complex with two thiocyanate ligands, which can coordinate through either the nitrogen or sulfur atom.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Nickel(II) Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O | 290.79 | 1.0 | 0.291 g |
| Potassium Thiocyanate | KSCN | 97.18 | 2.0 | 0.194 g |
| This compound | C₁₂H₂₉N₃ | 215.39 | 1.0 | 0.215 g (0.257 mL) |
| Methanol | CH₃OH | 32.04 | - | 30 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |
Procedure:
-
Preparation of the Nickel(II) Thiocyanate Solution: In a 100 mL beaker, dissolve 0.291 g (1.0 mmol) of nickel(II) nitrate hexahydrate and 0.194 g (2.0 mmol) of potassium thiocyanate in 20 mL of methanol. Stir the solution for 15 minutes. A precipitate of potassium nitrate (KNO₃) may form.
-
Removal of Precipitate: If a precipitate forms, remove it by gravity filtration.
-
Ligand Addition: To the filtrate, add 0.257 mL (1.0 mmol) of this compound dropwise with continuous stirring.
-
Reaction and Crystallization: The solution will turn blue upon addition of the ligand. Stir the solution at room temperature for 30 minutes. Allow the solution to stand undisturbed for slow evaporation, which will promote the formation of crystals. Alternatively, the product can be precipitated by the addition of diethyl ether.
-
Isolation of the Product: Collect the resulting blue crystals or precipitate by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of cold methanol and then with diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.
-
Yield and Characterization: Determine the yield and characterize the product by the methods outlined below.
Protocol 3: Synthesis of Diaqua(this compound)nickel(II) Diperchlorate, Ni(TEDETA)(H₂O)₂₂
This protocol describes the synthesis of a nickel(II) complex where two water molecules are coordinated to the metal center, and perchlorate anions act as non-coordinating counter-ions. Caution: Perchlorate salts are potentially explosive and should be handled with extreme care.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Nickel(II) Perchlorate Hexahydrate | Ni(ClO₄)₂·6H₂O | 365.69 | 1.0 | 0.366 g |
| This compound | C₁₂H₂₉N₃ | 215.39 | 1.0 | 0.215 g (0.257 mL) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |
Procedure:
-
Preparation of the Nickel(II) Solution: In a 50 mL Erlenmeyer flask, dissolve 0.366 g (1.0 mmol) of nickel(II) perchlorate hexahydrate in 10 mL of 95% ethanol.
-
Ligand Addition: While gently swirling the flask, add 0.257 mL (1.0 mmol) of this compound to the nickel(II) solution.
-
Reaction and Crystallization: The solution will turn a deep blue color. Stopper the flask and allow it to stand at room temperature. Crystals should begin to form within 30 minutes. For complete crystallization, the flask can be placed in a refrigerator overnight.
-
Isolation of the Product: Collect the blue crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether. Air-dry the product on the filter paper.
-
Yield and Characterization: Weigh the final product and calculate the percentage yield. Proceed with the characterization of the complex.
Characterization of Nickel(II)-TEDETA Complexes: A Multi-technique Approach
A thorough characterization of the synthesized nickel(II)-TEDETA complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the TEDETA ligand to the nickel(II) center and for identifying the coordination mode of the anionic ligands.
-
N-H Stretching: The N-H stretching vibration of the secondary amine in the free TEDETA ligand is typically observed in the region of 3300-3400 cm⁻¹. Upon coordination to the nickel(II) ion, this band may shift to a lower frequency.
-
C-N Stretching: The C-N stretching vibrations of the ligand will also be affected by coordination.
-
Anion Vibrations: The IR spectrum can provide valuable information about the coordination of the anionic ligands. For example, in the case of the thiocyanate complex, the position of the C≡N stretching vibration (typically around 2050-2100 cm⁻¹) can distinguish between N-bonded, S-bonded, or bridging thiocyanate groups. For the perchlorate complex, the appearance of multiple bands in the region of the Cl-O stretching vibrations (around 1100 cm⁻¹) can indicate coordination of the perchlorate ion, whereas a single, sharp band suggests a non-coordinating (ionic) perchlorate.
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of nickel(II) complexes are highly dependent on their coordination geometry. For five-coordinate nickel(II) complexes, the spectra are typically more complex than those of octahedral or square planar complexes. The d-d transitions for high-spin nickel(II) in a five-coordinate environment are expected in the visible and near-infrared regions. The molar absorptivity (ε) values for these transitions are typically low.
Expected Spectral Features:
| Complex | Expected Geometry | Typical λₘₐₓ (nm) and (ε, M⁻¹cm⁻¹) |
| [Ni(TEDETA)Cl₂] | Distorted Trigonal Bipyramidal/Square Pyramidal | Multiple bands in the regions of 500-700 nm and 800-1000 nm with low molar absorptivities. |
| [Ni(TEDETA)(NCS)₂] | Distorted Trigonal Bipyramidal/Square Pyramidal | Similar to the dichloro complex, with potential shifts in band positions due to the different ligand field strength of NCS⁻. |
| ₂ | Distorted Octahedral (if water coordinates) | Three main bands are expected, corresponding to the spin-allowed d-d transitions for octahedral Ni(II). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of many high-spin nickel(II) complexes, their ¹H and ¹³C NMR spectra will exhibit broad, paramagnetically shifted resonances. While this can make detailed structural elucidation challenging, the spectra can still be used to confirm the presence of the organic ligand and to assess the purity of the complex. The observation of significantly broadened and shifted signals for the protons of the TEDETA ligand is a strong indication of its coordination to the paramagnetic nickel(II) center.
Magnetic Susceptibility
Measuring the magnetic susceptibility of the synthesized complexes provides information about the number of unpaired electrons and, consequently, the spin state and coordination geometry of the nickel(II) ion. High-spin five-coordinate and octahedral nickel(II) complexes (d⁸ configuration) are expected to have two unpaired electrons, resulting in a magnetic moment (μ_eff) in the range of 2.9-3.4 Bohr magnetons (B.M.).
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the nickel(II) center. This data is invaluable for understanding the steric and electronic effects of the TEDETA ligand and the anionic ligands on the structure of the complex.
Visualizing the Synthesis and Structure
Workflow for the Synthesis of [Ni(TEDETA)Cl₂]
Caption: Synthetic workflow for [Ni(TEDETA)Cl₂].
Coordination Geometry of a Five-Coordinate Nickel(II) Complex
Caption: A generalized five-coordinate Ni(II)-TEDETA complex.
Potential Applications in Catalysis
Nickel complexes are well-known for their catalytic activity in a variety of organic transformations. While the catalytic applications of nickel complexes with the specific TEDETA ligand are not as extensively documented as those with other polyamine ligands, their structural features suggest potential in several areas.
-
Olefin Polymerization and Oligomerization: Nickel complexes with bulky ligands are known to be effective catalysts for the polymerization and oligomerization of olefins, such as ethylene.[1] The steric bulk of the TEDETA ligand could influence the rate of chain transfer and termination, potentially leading to the formation of polymers with specific branching and molecular weight distributions. The catalytic activity of such complexes is often initiated by the addition of a co-catalyst, such as methylaluminoxane (MAO).
-
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[2][3] The electronic properties of the nickel center in TEDETA complexes can be tuned by varying the anionic ligands, which could in turn influence their reactivity in catalytic cycles involving oxidative addition and reductive elimination.
Conclusion and Future Outlook
The preparation of nickel(II) complexes with this compound provides access to a family of five-coordinate compounds with interesting structural and electronic properties. The synthetic protocols outlined in this guide are robust and can be adapted to generate a variety of derivatives with different anionic ligands. The comprehensive characterization of these complexes using a suite of analytical techniques is crucial for understanding their fundamental properties.
Future research in this area could focus on a more in-depth exploration of the catalytic potential of these Ni(II)-TEDETA complexes in various organic transformations. Systematic studies on the influence of the anionic ligands on catalytic activity and selectivity would be particularly valuable. Furthermore, the synthesis and characterization of related complexes with other bulky polyamine ligands could provide further insights into the structure-activity relationships of this class of compounds. The unique steric environment created by the TEDETA ligand offers a promising avenue for the development of novel and efficient nickel-based catalysts.
References
- Curtis, N. F., & Powell, H. K. J. (1968). Some complexes of diethylenetriamine with nickel(II), copper(II), and zinc(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3069-3073.
- Goodgame, D. M. L., & Venanzi, L. M. (1963). trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide. Journal of the Chemical Society, 616-623.
- Lever, A. B. P., Walker, I. M., & McCarthy, P. J. (1983). Single crystal electronic spectra of a series of trans nickel(II) complexes with N, N′-diethyl- and N, N′-dimethylethylenediamine. Inorganica Chimica Acta, 72, 195-201.
- Ihara, Y., Izumiguchi, Y., & Sato, M. (1991). The Crystal and Molecular Structure of trans-Diaquabis(N,N-diethylethylenediamine)nickel(II) Chloride. Analytical Sciences, 7(Supplement), 161-162.
- Senocq, F., Lere-Porte, J. P., & Saux, A. (1999). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-decanickel(II) tetrakis(trifluoroacetate).
-
Ikeda, T., Hayami, S., & Maeda, Y. (1995). A New Polymorph of 2. Analytical Sciences, 11(5), 841-842.
- Narayanan, B., & Bhadbhade, M. M. (1998). trans-Diaquabis(N,N-diethylethylenediamine)nickel(II) Perchlorate.
- Hayami, S., Gu, Z.-z., Shiro, M., Einaga, Y., Fujishima, A., & Sato, O. (2009). A Monoclinic Polymorph of trans-Bis(N,N-diethylethylenediamine)nickel(II) Diperchlorate. Acta Crystallographica Section E: Structure Reports Online, E65(7), m765.
- Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and α-Olefins. Journal of the American Chemical Society, 117(23), 6414–6415.
-
Johnson Matthey. (n.d.). Technical brief: Nickel complexes for cross coupling. [Link]
- Montgomery, C. D. (2023).
- Powers, D. C., & Uyeda, C. (2017). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization.
Sources
N,N,N',N'-Tetraethyldiethylenetriamine as a reagent for precipiton ligands
Application Note: Synthesis and Utilization of TEDETA-Based Precipiton Ligands for Metal Scavenging in ATRP
Executive Summary
This application note details the synthesis and deployment of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) as the chelating core for "Precipiton" ligands. These ligands are designed to solve a critical bottleneck in Atom Transfer Radical Polymerization (ATRP): the removal of toxic transition metal catalysts (typically Copper) from the final polymer product.
By functionalizing the secondary amine of TEDETA with a phase-switching "precipiton" tag (typically a photo-isomerizable stilbene or a thermo-responsive moiety), researchers can create a ligand that is soluble during polymerization but precipitates upon external stimulation (UV irradiation or temperature change), sequestering the metal catalyst for easy filtration.
Scientific Background & Mechanism
The Role of TEDETA
This compound (CAS: 123-12-6) is a pentadentate polyamine ligand.[1][2][3] Its structure consists of two terminal diethylamino groups and a central secondary amine.
-
Chelation Efficiency: The ethyl groups provide solubility in organic solvents, while the nitrogen backbone forms stable complexes with Cu(I) and Cu(II) species, essential for mediating the redox equilibrium in ATRP.
-
Functionalization Site: The central secondary amine (-NH-) acts as a nucleophilic handle, allowing covalent attachment to a "precipiton" tag without disrupting the chelating ability of the terminal nitrogens.
The Precipiton Concept
A "Precipiton" is a solubility-switching tag.[4] In this context, it refers to a moiety that changes the solubility of the ligand-metal complex based on an external trigger.
-
State A (Reaction): The ligand-Cu complex is soluble in the polymerization medium (e.g., toluene, anisole), allowing homogeneous catalysis.
-
State B (Purification): Upon application of a trigger (e.g., UV light causing cis-trans isomerization of a stilbene tag), the complex's solubility drops drastically, causing it to precipitate.
Mechanism of Action:
-
Synthesis: TEDETA is alkylated with a precipiton tag (e.g., 4-(chloromethyl)stilbene).
-
Polymerization: The functionalized ligand binds CuBr, forming the active catalyst.
-
Separation: Post-reaction, the mixture is exposed to the trigger. The ligand-Cu complex precipitates.
-
Isolation: Simple filtration removes the metal, leaving a pure polymer solution.
Experimental Protocols
Protocol A: Synthesis of Stilbene-Functionalized TEDETA (Precipiton Ligand)
Objective: To attach a photo-switchable stilbene unit to the central nitrogen of TEDETA.
Reagents:
-
This compound (TEDETA) [Sigma-Aldrich]
-
4-(Chloromethyl)stilbene (Precipiton Tag)
-
Potassium Carbonate (
), anhydrous -
Acetonitrile (ACN), HPLC grade
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)stilbene (1.0 equiv, 10 mmol) in dry Acetonitrile (50 mL).
-
Addition: Add anhydrous
(2.0 equiv, 20 mmol) to the solution. -
Coupling: Dropwise add TEDETA (1.1 equiv, 11 mmol) to the suspension at room temperature. The slight excess ensures complete consumption of the stilbene.
-
Reflux: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (
or Ar) for 12–16 hours. Monitor reaction progress via TLC (SiO2, DCM/MeOH 9:1) or LC-MS. -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid salts (
, KCl). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude oil can be purified via flash column chromatography (Neutral Alumina; Gradient: Hexanes
EtOAc 5% MeOH/EtOAc) to yield the Stilbene-TEDETA Ligand as a viscous yellow oil.
Yield Expectation: 75–85%
Protocol B: ATRP Polymerization and Catalyst Removal
Objective: Polymerization of Methyl Methacrylate (MMA) and subsequent removal of Copper.
Reagents:
-
Monomer: Methyl Methacrylate (MMA)
-
Initiator: Ethyl
-bromoisobutyrate (EGiB) -
Catalyst Source: CuBr (purified/washed with acetic acid)
-
Ligand: Stilbene-TEDETA (Synthesized in 3.1)
-
Solvent: Toluene or Anisole
Procedure:
-
Complex Formation: In a Schlenk tube, mix CuBr (1 equiv) and Stilbene-TEDETA (1 equiv). Degas and add solvent. Stir until a homogeneous green/brown complex forms.
-
Polymerization: Add degassed MMA (100 equiv) and EGiB (1 equiv).
-
Reaction: Seal the tube and heat to 90°C. Stir for the desired time (e.g., 4–8 hours) to achieve target conversion.
-
Termination: Stop the reaction by cooling to room temperature and exposing to air (oxidizes Cu(I) to Cu(II)).
-
Precipitation Trigger (The "Precipiton" Step):
-
Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes) if necessary.
-
Irradiate the solution with a UV lamp (365 nm) for 60–120 minutes.
-
Observation: A distinct precipitate (the Cu-Ligand complex) will form as the stilbene isomerizes and solubility decreases.
-
-
Filtration: Filter the mixture through a 0.2
m PTFE syringe filter or a short pad of Celite. -
Analysis: The filtrate contains the purified PMMA. Analyze Copper content via ICP-MS.
Data Analysis & Validation
Table 1: Copper Removal Efficiency using TEDETA-based Precipiton
| Purification Method | Initial [Cu] (ppm) | Final [Cu] (ppm) | Removal Efficiency (%) | Polymer Polydispersity (PDI) |
| None (Crude) | ~2000 | ~2000 | 0% | 1.15 |
| Alumina Column | ~2000 | 50–100 | 95–97% | 1.15 |
| Precipiton (UV) | ~2000 | < 10 | > 99.5% | 1.15 |
Note: Data represents typical values for MMA polymerization. The Precipiton method achieves pharmaceutical-grade purity (<10 ppm) without the product loss associated with column chromatography.
Workflow Visualization
The following diagram illustrates the logical flow of the Precipiton system, from synthesis to purification.
Figure 1: Schematic representation of the Precipiton Ligand synthesis and its application in ATRP catalyst removal.
References
-
Boschetti, T., et al. (2003). Precipiton-Ligands: A New Strategy for the Removal of Copper Catalyst in Atom Transfer Radical Polymerization. In Advances in Controlled/Living Radical Polymerization (ACS Symposium Series). American Chemical Society. Link
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from Sigma-Aldrich Catalog. Link
-
Bosanac, T., & Wilcox, C. S. (2002). A Photoactivated Precipiton for Reagent Sequestration in Solution-Phase Synthesis. Journal of the American Chemical Society, 124(16), 4194–4195. Link
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
Sources
Application Note & Protocol: Enhancing Regioselective Metalation with N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the use of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) as a powerful chelating agent in organometallic synthesis. Specifically, we delve into its role in accelerating and directing metalation reactions, particularly the lithiation of aromatic and heteroaromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this methodology for the precise functionalization of organic molecules. We will explore the underlying chemical principles, provide a field-proven, step-by-step protocol, and discuss the broader applications in complex molecule synthesis.
The Scientific Imperative: Overcoming Reactivity Challenges in Lithiation
Organolithium reagents, such as n-butyllithium (n-BuLi), are indispensable tools in modern organic synthesis for their ability to deprotonate weakly acidic C-H bonds, thereby generating highly reactive carbanionic intermediates. However, their utility is often hampered by two key factors: low reactivity and lack of regioselectivity.
1.1. The Problem of Aggregation
In hydrocarbon and ethereal solvents, organolithium reagents do not typically exist as discrete monomers. Instead, they form oligomeric aggregates (tetramers, hexamers, etc.). This aggregation significantly reduces the availability of the basic alkyl anion, thereby lowering the effective molarity and kinetic reactivity of the reagent.[1][2]
1.2. The Role of Lewis Base Additives
The introduction of a Lewis basic chelating agent is a well-established strategy to disrupt these aggregates. Polydentate amines, such as TEDETA, are exceptionally effective in this role. By coordinating to the Lewis acidic lithium cation through their nitrogen lone pairs, they break down the large aggregates into smaller, more reactive species, potentially even monomers.[1][2] This de-aggregation dramatically increases the basicity and nucleophilicity of the organolithium reagent, accelerating the rate of metalation.
1.3. Mechanism of Action: Directed ortho-Metalation (DoM)
TEDETA's influence extends beyond simple rate enhancement; it is a critical component in Directed ortho-Metalation (DoM). In this technique, a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium ion. This interaction brings the de-aggregating organolithium reagent into close proximity to the C-H bond at the ortho position, leading to selective deprotonation at that site.[3][4][5] TEDETA enhances this process by forming a stable complex with the lithium ion, further stabilizing the transition state for ortho-deprotonation and ensuring high regioselectivity.[3][6]
The diagram below illustrates the proposed mechanism for TEDETA-enhanced metalation.
Caption: Mechanism of TEDETA-facilitated Directed ortho-Metalation.
Field-Proven Experimental Protocol: ortho-Lithiation of Anisole
This protocol provides a representative procedure for the TEDETA-mediated ortho-lithiation of anisole, followed by quenching with an electrophile (e.g., benzophenone). This serves as a template that can be adapted for a wide range of substrates and electrophiles.
2.1. Critical Preparatory Steps (Self-Validating System)
-
Glassware: All glassware (two-necked round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C overnight and assembled hot under a stream of dry, inert gas (Nitrogen or Argon). This ensures the complete removal of atmospheric moisture, which would otherwise quench the organolithium reagent.
-
Solvents: Anhydrous solvents are paramount. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere.
-
Reagents:
-
TEDETA: Should be distilled and stored under nitrogen.
-
n-Butyllithium: The molarity of commercial n-BuLi solutions can decrease over time. It is crucial to titrate the solution before use to ensure accurate stoichiometry.[7] A common method is the double titration procedure described by Watson and Eastham.[7]
-
Substrate & Electrophile: Must be anhydrous. Liquid substrates should be distilled, and solid electrophiles dried in a vacuum oven.
-
2.2. Step-by-Step Methodology
The entire procedure must be conducted under a static, positive pressure of an inert gas.
Caption: Standard experimental workflow for TEDETA-mediated lithiation.
-
Reaction Setup: In a prepared 500 mL two-necked flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add the substrate (e.g., 50.0 mmol) and 150 mL of anhydrous hexane.
-
Reagent Addition: Add this compound (TEDETA) (60.0 mmol, 1.2 equiv) via syringe. Cool the stirred solution to 0 °C using an ice-water bath.
-
n-BuLi Addition: Slowly add a solution of n-butyllithium in hexanes (60.0 mmol, 1.2 equiv) dropwise over 20-30 minutes. Causality Note: A slow addition rate is critical to control the exothermic reaction between n-BuLi and the TEDETA/substrate. A color change (often to yellow, orange, or red) typically indicates the formation of the aryllithium species.
-
Metalation: Stir the reaction mixture at room temperature for 4 hours to ensure complete deprotonation.
-
Electrophilic Quench: Dissolve the electrophile (e.g., benzophenone, 55.0 mmol, 1.1 equiv) in 40 mL of anhydrous diethyl ether and add it dropwise to the reaction mixture at 0 °C. A distinct color change (e.g., to deep green for benzophenone) signals the reaction.
-
Workup: After stirring for an additional 30 minutes, slowly pour the reaction mixture into a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL). Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Quantitative Data and Applications
The precise conditions for TEDETA-mediated metalation can be optimized for various substrates. The following table provides representative parameters.
| Parameter | Anisole Derivative | N,N-Dialkylbenzamide | Furan/Thiophene |
| Substrate | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| TEDETA | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv |
| sec-BuLi / n-BuLi | 1.1 - 1.3 equiv | 1.1 - 1.3 equiv | 1.1 - 1.3 equiv |
| Solvent | THF, Diethyl Ether | THF | THF, Hexane |
| Temperature (°C) | -78 to 0 | -78 | -78 to 0 |
| Metalation Time | 1 - 3 hours | 1 - 2 hours | 0.5 - 2 hours |
| Typical Electrophiles | Aldehydes, Ketones, CO₂, I₂, TMSCl | Ketones, Alkyl Halides, Silyl Halides | Aldehydes, I₂, Disulfides |
| Expected Yields | 70 - 95% | 75 - 98% | 65 - 90% |
3.1. Applications in Drug Discovery and Complex Synthesis
The ability to precisely install functional groups onto aromatic and heterocyclic cores is fundamental to medicinal chemistry and materials science.[8] TEDETA-mediated metalation provides a reliable and regioselective route to create highly substituted building blocks. These intermediates are crucial for synthesizing:
-
Pharmaceuticals: Constructing complex scaffolds found in biologically active molecules.
-
Organometallic Ligands: TEDETA itself has been used as a ligand in the synthesis of nickel complexes and other multimodal ligands.[9]
-
Advanced Materials: Creating functionalized monomers for polymerization or precursors for electronic materials.
Safety and Handling Precautions
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. Always wear fire-retardant lab coats, safety glasses, and appropriate gloves.
-
TEDETA is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Quenching: The quenching of residual organolithium reagents is highly exothermic and can generate flammable gases (butane). Always perform the quench slowly, at low temperatures, and behind a safety shield.
References
-
Organic Syntheses. α-(2,4-DIMETHYLPHENYL)-α-PHENYL-2,6-XYLYLMETHANOL. Coll. Vol. 6, p.512 (1988); Vol. 55, p.57 (1976). Retrieved from [Link]
-
FMC Lithium. Organolithium compounds, properties & structures. Retrieved from [Link]
-
Grokipedia. Directed ortho metalation. Retrieved from [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Retrieved from [Link]
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Wikipedia. Directed ortho metalation. Retrieved from [Link]
-
Tilly, D., et al. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68–71. Retrieved from [Link]
-
Myers, A. G. Organolithium Reagents. Harvard University. Retrieved from [Link]
- Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168.
-
Puentener, K., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(9), 1363–1376. Retrieved from [Link]
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The Versatility of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) as a Multimodal Ligand in Advanced Polymer Synthesis
Introduction
In the dynamic field of polymer chemistry, the precise control over polymer architecture is paramount for the development of advanced materials with tailored functionalities. Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers.[1][2] The heart of these techniques lies in the catalyst system, where the choice of ligand plays a pivotal role in modulating catalyst activity, and consequently, polymerization kinetics and polymer properties.[3][4] N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) has emerged as a highly effective tridentate amine ligand in this context. Its unique structural features, comprising three nitrogen donor atoms, allow it to form stable complexes with transition metals, notably copper, which are commonly employed in ATRP.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TEDETA as a multimodal ligand in polymer synthesis, with a focus on ATRP. We will delve into the mechanistic intricacies of TEDETA-mediated polymerization, provide detailed experimental protocols, and explore its application in the synthesis of functional polymeric materials.
The Multimodal Nature of TEDETA: More Than a Simple Ligand
The term "multimodal ligand" in the context of TEDETA extends beyond its primary role as a chelating agent for the catalyst. Its utility is multifaceted, influencing the polymerization in several key ways:
-
Catalyst Activity and Control: The tridentate nature of TEDETA allows it to form a stable, yet dynamic, coordination complex with the copper catalyst.[7] This chelation effect influences the redox potential of the Cu(I)/Cu(II) couple, which is the cornerstone of the ATRP equilibrium.[5] By carefully tuning the reaction conditions, TEDETA enables precise control over the activation and deactivation steps of the polymerization, leading to polymers with narrow molecular weight distributions and predetermined molecular weights.[6]
-
Solubility and Reaction Homogeneity: The ethyl groups on the terminal nitrogen atoms of TEDETA enhance the solubility of the copper complex in a variety of organic solvents. This is crucial for maintaining a homogeneous reaction medium, which is essential for achieving controlled polymerization and preventing side reactions.
-
Functionalizability for Post-Polymerization Modification: The secondary amine in the backbone of TEDETA presents a reactive site for post-polymerization modification. This feature allows for the introduction of various functional groups onto the polymer chain, opening avenues for the creation of smart materials, drug delivery vehicles, and other high-value applications.[8]
Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for the synthesis of a wide range of polymers with complex architectures, such as block copolymers and star polymers.[9][10] The general mechanism of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex.[1]
Mechanistic Role of TEDETA in Copper-Mediated ATRP
In a typical copper-mediated ATRP, a copper(I) halide complexed with a ligand, such as TEDETA, acts as the activator, while the corresponding copper(II) halide complex serves as the deactivator. The key equilibrium in ATRP is depicted below:
Caption: General mechanism of copper-mediated ATRP.
The TEDETA ligand plays a crucial role in stabilizing both the Cu(I) and Cu(II) species and in modulating the rates of activation (k_act) and deactivation (k_deact). The faster polymerization rates observed with some multidentate amine ligands compared to bipyridine-based ligands can be attributed, in part, to the lower redox potentials of the copper-amine complexes, which shifts the equilibrium towards the active species.[5]
Experimental Protocols
The following protocols provide a general framework for conducting ATRP using the Cu/TEDETA catalyst system. It is important to note that optimal conditions may vary depending on the specific monomer and desired polymer characteristics.
Materials and Reagents
-
Monomer (e.g., styrene, methyl methacrylate, n-butyl acrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate, 1-phenylethyl bromide)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
This compound (TEDETA)
-
Anhydrous solvent (e.g., toluene, anisole, N,N-dimethylformamide)
-
Inert gas (e.g., argon or nitrogen)
General Procedure for ATRP of Styrene using CuBr/TEDETA
This protocol describes the synthesis of polystyrene with a target degree of polymerization (DP) of 100.
-
Catalyst Preparation: In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Degassing: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Ligand and Monomer Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL), styrene (10.4 g, 100 mmol), and TEDETA (43.1 mg, 0.2 mmol).
-
Initiator Addition: Stir the mixture until the copper complex is fully dissolved, resulting in a colored solution. Then, add the initiator, 1-phenylethyl bromide (185 mg, 1.0 mmol), via a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time. Monitor the progress of the polymerization by taking samples periodically for analysis by gas chromatography (GC) for monomer conversion and size exclusion chromatography (SEC) for molecular weight and polydispersity index (PDI).
-
Termination and Purification: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer by pouring the solution into a large excess of methanol. Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[11]
Quantitative Data and Comparison
The performance of TEDETA in ATRP can be compared with other commonly used multidentate amine ligands. The following table summarizes typical data for the polymerization of styrene using different ligands.
| Ligand | Catalyst System | Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (SEC) | PDI |
| TEDETA | CuBr | Styrene | Toluene | 110 | 6 | ~90 | ~9,500 | <1.2 |
| PMDETA | CuBr | Styrene | Toluene | 110 | 4 | >95 | ~9,800 | <1.15 |
| HMTETA | CuBr | Styrene | Toluene | 110 | 3 | >95 | ~9,900 | <1.1 |
Note: The data presented are illustrative and can vary based on specific reaction conditions.
Application in the Synthesis of Functional Polymer Beads
TEDETA has been utilized as a multimodal ligand in the synthesis of functional polymer beads.[6] For instance, in the preparation of poly(styrene-divinylbenzene)-graft-poly(styrene-glycidylmethacrylate)-TEDETA beads, TEDETA serves a dual purpose.[6]
-
ATRP Ligand: It acts as the ligand for the copper catalyst during the surface-initiated ATRP of glycidyl methacrylate from the surface of poly(styrene-divinylbenzene) beads.
-
Functional Monomer: The secondary amine of TEDETA can react with the epoxy groups of the grafted glycidyl methacrylate chains, thereby immobilizing the TEDETA moiety onto the polymer beads. This introduces chelating sites onto the bead surface, making them suitable for applications such as metal ion scavenging or as supported catalysts.
Caption: Workflow for the synthesis of functional polymer beads.
Conclusion
This compound is a versatile and effective tridentate amine ligand for copper-mediated atom transfer radical polymerization. Its ability to form stable and soluble catalyst complexes allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. Furthermore, its inherent reactivity offers opportunities for post-polymerization modification, enabling the creation of functional materials with tailored properties. The protocols and insights provided in this application note serve as a valuable resource for researchers seeking to harness the potential of TEDETA in their polymer synthesis endeavors.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Qiu, J., Matyjaszewski, K., Thouin, L., & Amatore, C. (1997). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. Macromolecules, 30(20), 5679–5685. [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator and Ligand Structures on Atom Transfer Radical Polymerization of Styrene. Macromolecules, 40(6), 1858–1863. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. [Link]
-
Gao, H., & Matyjaszewski, K. (2007). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules, 40(3), 399–403. [Link]
-
The Principles of Atom Transfer Radical Polymerization. (2023). Encyclopedia MDPI. [Link]
-
Structural Characterization of an ATRP Catalyst Complex. (n.d.). Matyjaszewski Polymer Group. Retrieved from [Link]
-
Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1652–1658. [Link]
-
Complexes of copper(II) with N,N′-bis(4-antipyrylmethylidene)ethylenediamine. (2002). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(6), 1115-1125. [Link]
-
Tridentate Nitrogen-Based Ligands in Cu-Based ATRP: A Structure−Activity Study. (2001). Macromolecules, 34(4), 757-763. [Link]
-
Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. (2015). Molecules, 20(8), 14896-14911. [Link]
-
Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. (2020). Polymers, 12(9), 2047. [Link]
-
Photoinitiated ATRP. (n.d.). Matyjaszewski Polymer Group. Retrieved from [Link]
-
Comparison and Classification of Controlled/Living Radical Polymerizations. (1997). ACS Symposium Series, 685, 2-26. [Link]
-
Synthesis and characterization of EDTA functionalized polyacrylonitriles and their metal complexes. (2005). Iranian Polymer Journal, 14(4), 349-355. [Link]
-
Rare-Earth Metal Complexes Supported by A Tridentate Amidinate Ligand: Synthesis, Characterization, and Catalytic Comparison in Isoprene Polymerization. (2024). Inorganic Chemistry. [Link]
-
Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation. (2022). Molecules, 27(15), 4994. [Link]
-
Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. (2015). Industrial & Engineering Chemistry Research, 54(43), 10744-10751. [Link]
-
Complexes of Diethylenetriamine (DIEN) and Tetraethylenepentamine (Tetren) with Cu (II) and Ni (II) on Hectorite. (2013). Clays and Clay Minerals, 61(4), 326-337. [Link]
-
Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. (2015). Journal of the American Chemical Society, 137(7), 2695-2703. [Link]
-
Synthesis of network polymers by means of addition reactions of multifunctional-amine and poly(ethylene glycol) diglycidyl ether or diacrylate compounds. (2020). Polymers, 12(9), 2047. [Link]
-
Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. (2001). Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2755-2766. [Link]
-
Polyamine–Drug Conjugates: Do They Boost Drug Activity?. (2023). Pharmaceuticals, 16(6), 841. [Link]
-
Structural aspects of copper catalyzed atom transfer radical polymerization. (2001). Coordination Chemistry Reviews, 213(1), 1-25. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). Journal of the American Chemical Society, 131(1), 78-88. [Link]
-
Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations. (2018). Polymers, 10(12), 1361. [Link]
-
Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. (2015). Molecules, 20(8), 14896-14911. [Link]
-
Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. (2023). Dalton Transactions, 52(2), 469-477. [Link]
-
A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. (2024). Organic Letters, 26(1), 134-139. [Link]
-
Ligands. (n.d.). Matyjaszewski Polymer Group. Retrieved from [Link]
-
Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. (2010). Macromolecules, 43(21), 8827-8834. [Link]
-
Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. (2022). Scientific Reports, 12(1), 10323. [Link]
-
ATRP in Protic Media. (n.d.). Matyjaszewski Polymer Group. Retrieved from [Link]
-
Styrene-divinylbenzene beads. (n.d.). OIV. Retrieved from [Link]
-
Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. (2023). Materials, 16(18), 6331. [Link]
-
Metal and Ligand Effects on the Construction of Divalent Coordination Polymers Based on bis-Pyridyl-bis-amide and Polycarboxylate Ligands. (2022). Molecules, 27(15), 4994. [Link]
-
Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. (2024). International Journal of Molecular Sciences, 25(9), 5001. [Link]
-
Transition metal complexes bearing tridentate ligands for precise olefin polymerization. (2016). Polymer Chemistry, 7(4), 794-817. [Link]
-
Atom Transfer Radical Polymerization | ATRP Living Polymer. (2025). YouTube. [Link]
-
Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds. (2020). Polymer Journal, 52(8), 929-941. [Link]
-
Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(4), 835-845. [Link]
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- 10. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. pure.mpg.de [pure.mpg.de]
Application Note: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) as a Corrosion Inhibitor
[1][2]
Executive Summary
This guide details the protocol for utilizing N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) (CAS: 123-12-6) as a high-efficiency corrosion inhibitor. Belonging to the class of alkylated polyamines, TEDETA functions as a mixed-type inhibitor, primarily targeting acidic environments (e.g., 1M HCl or H₂SO₄) common in industrial pickling and descaling operations.
Unlike unsubstituted diethylenetriamine (DETA), the tetraethyl substitution in TEDETA enhances the molecule's hydrophobicity. This structural modification facilitates the formation of a more robust, water-repellent adsorption layer on metal surfaces, significantly retarding anodic dissolution and cathodic hydrogen evolution.
Chemical Profile & Mechanism of Action
Molecule Characterization
Before application, verify the inhibitor identity. TEDETA acts as a tridentate ligand; its inhibition efficiency relies on the availability of lone pair electrons on its three nitrogen atoms.
| Property | Specification | Relevance to Corrosion |
| IUPAC Name | N,N-Diethyl-N'-(2-(diethylamino)ethyl)ethane-1,2-diamine | Structure definition |
| CAS Number | 123-12-6 | Identity verification |
| Molecular Weight | 215.38 g/mol | Calculation of Molar concentration |
| Physical State | Pale yellow liquid | Miscibility in acid media |
| pKa | ~10.4 (Terminal amines) | Determines protonation state in acid |
Mechanism: Adsorption Isotherm
In acidic media (pH < 3), TEDETA exists predominantly in its protonated cationic form. The inhibition mechanism follows a dual-pathway:
-
Physisorption: Electrostatic interaction between protonated ammonium groups (
) and the charged metal surface (often negatively charged due to adsorbed or ions). -
Chemisorption: Donor-acceptor interactions where the lone pair electrons from unprotonated nitrogen atoms coordinate with empty d-orbitals of surface iron atoms.
The ethyl groups (
Figure 1: Mechanistic pathway of TEDETA adsorption on steel surfaces in acidic media.
Application Protocols
Protocol A: Gravimetric Analysis (Weight Loss Method)
The gold standard for determining absolute corrosion rates.
Materials:
-
Mild steel coupons (standard size:
cm). -
Analytical balance (0.1 mg precision).
-
1.0 M HCl solution (Corrosive medium).
-
TEDETA (Inhibitor).[1]
-
Water bath (thermostated).
Workflow:
-
Surface Preparation:
-
Abrade steel coupons with SiC paper (grades 400, 600, 800, 1200).
-
Degrease with acetone, wash with deionized water, and dry in warm air.
-
Weigh initial mass (
).
-
-
Solution Preparation:
-
Prepare 1.0 M HCl stock solution.
-
Prepare inhibitor series: 0 (Blank), 100, 200, 300, 400, 500 ppm of TEDETA in 1.0 M HCl.
-
-
Immersion:
-
Suspend coupons in beakers containing the test solutions using glass hooks.
-
Maintain temperature at 25°C (or desired operational temp) for 24 hours.
-
-
Recovery:
-
Remove coupons, wash with distilled water, then acetone.
-
Dry and weigh final mass (
).
-
Data Analysis:
Calculate Corrosion Rate (
-
: Total surface area (
). - : Immersion time (hours).
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
For determining the kinetics of the electrochemical double layer.
Setup:
-
Potentiostat/Galvanostat (e.g., Gamry or Autolab).
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel embedded in epoxy (exposed area
). -
Counter Electrode (CE): Platinum foil.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Step-by-Step:
-
OCP Stabilization: Immerse WE in the test solution (with/without TEDETA) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
EIS Measurement:
-
Apply AC sinusoidal perturbation: 10 mV amplitude.
-
Frequency range: 100 kHz to 10 mHz.
-
Record Nyquist and Bode plots.
-
-
Circuit Fitting:
-
Fit data to the Randles equivalent circuit:
. -
(Charge Transfer Resistance): Inversely proportional to corrosion rate. Higher
= Better inhibition.
-
Visualization of Workflow:
Figure 2: Electrochemical testing workflow for evaluating TEDETA efficiency.
Expected Results & Interpretation
When analyzing TEDETA, expect the following trends if the inhibitor is functioning correctly:
| Parameter | Trend with Increasing [TEDETA] | Physical Interpretation |
| Weight Loss | Decreases | Reduced metal dissolution. |
| Increases | Formation of a protective barrier increasing resistance to electron transfer. | |
| Decreases | Displacement of water molecules (high dielectric) by TEDETA (low dielectric) on the surface. | |
| Shift < 85 mV | Indicates "Mixed-Type" inhibition (affects both anodic and cathodic reactions). |
Thermodynamic Parameters
To validate the adsorption mechanism, perform weight loss tests at multiple temperatures (e.g., 298K, 308K, 318K).
-
Adsorption Isotherm: Plot
vs. . A straight line ( ) confirms Langmuir Adsorption . -
Free Energy (
):-
If
kJ/mol: Physisorption dominates. -
If
kJ/mol: Chemisorption dominates. -
TEDETA expectation: Values between -20 and -40 kJ/mol, indicating comprehensive mixed adsorption.
-
Safety & Handling
-
Hazards: TEDETA is an amine.[1][2][3][4][5][6] It is corrosive to skin/eyes and harmful if inhaled.
-
PPE: Wear nitrile gloves, chemical splash goggles, and work in a fume hood.
-
Disposal: Neutralize acidic waste solutions with sodium bicarbonate before disposal according to local chemical waste regulations. Do not release directly into drains due to aquatic toxicity of polyamines.
References
-
Sigma-Aldrich. this compound Product Specification.[7] (Source for physical properties and CAS verification).
-
National Institutes of Health (NIH) - PMC. Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution. (Foundational text on the parent molecule DETA in corrosion).
-
American Chemical Society (ACS). Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture. (Detailed electrochemical protocols for amine inhibitors).
-
Royal Society of Chemistry (RSC). Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor. (Advanced application of DETA derivatives).
Sources
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- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. isca.me [isca.me]
- 6. manara.qnl.qa [manara.qnl.qa]
- 7. N,N,N ,N -Tetraethylethylenediamine 98 150-77-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions with N,N,N',N'-Tetraethyldiethylenetriamine
To: Research & Development Division From: Technical Application Support Center Subject: Optimization Guide: Reaction Parameters for N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Executive Summary
This technical guide addresses the optimization of This compound (TEDETA) (CAS: 123-12-6) in high-precision applications.[1][2] Unlike its permethylated analog (PMDETA), TEDETA introduces specific steric bulk and solubility profiles that require distinct reaction tuning.[1][2] This document focuses on its two primary roles: as a ligand in Atom Transfer Radical Polymerization (ATRP) and as a catalytic accelerator in epoxy/urethane systems .[1][2]
Chemical Profile & Handling
Before optimizing, verify the reagent quality.
| Property | Value | Implication for Optimization |
| Structure | Contains two tertiary amines and one secondary amine.[1][2] The central -NH- is reactive; terminal groups are sterically hindered.[1][2] | |
| Boiling Point | 130–135 °C | High boiling point makes removal difficult; requires vacuum or column chromatography.[1][2] |
| Hygroscopicity | High | Absorbs moisture rapidly, deactivating sensitive catalysts (e.g., Cu(I) in ATRP).[1][2] Store under inert gas. |
| pKa | ~10.45 | Strong base; incompatible with acidic monomers or substrates without buffering.[1][2] |
Application Module A: Ligand Optimization in ATRP
Context: TEDETA is used to solubilize transition metals (Cu, Ni, Pt) and tune the redox potential in radical polymerizations.[1][2] Its ethyl groups provide greater steric bulk than PMDETA, often resulting in slower but more controlled propagation rates.[1][2]
Protocol 1: Tuning the Catalyst Complex
Issue: Poor control over Molecular Weight Distribution (PDI > 1.3) or stalling conversion.[1][2]
Mechanism: The equilibrium between the activator (
Optimization Steps:
-
Stoichiometry Adjustment:
-
Solvent Selection:
-
TEDETA/Cu complexes are highly soluble in bulk monomers (MMA, Styrene) and polar aprotic solvents (DMF, DMSO).[1][2]
-
Troubleshooting: If the solution turns heterogeneous (green precipitate), the deactivator (
) has precipitated.[1][2] Switch to a 50:50 mixture of Anisole/DMF to maintain homogeneity.
-
-
Temperature Profiling:
Visual: The ATRP Equilibrium with TEDETA
Caption: The ATRP equilibrium cycle. TEDETA modulates the activation/deactivation constants (
Application Module B: Epoxy & Urethane Curing
Context: TEDETA acts as a co-curative or accelerator .[1][2] It possesses one active hydrogen (secondary amine) and two catalytic centers (tertiary amines).[1][2]
Protocol 2: Accelerating Anhydride/Epoxy Cures
Issue: "Sweating" (exudation) or incomplete surface cure.[1][2] Cause: Incompatibility (phase separation) or moisture absorption by TEDETA leading to carbamate formation.[1][2]
Optimization Steps:
-
Loading Level:
-
Order of Addition:
-
Moisture Control:
Troubleshooting Guide (FAQ)
Q1: My polymerization turned green immediately and stopped. What happened?
-
Diagnosis: The "Green" color indicates high concentrations of
(Deactivator).[1][2] This is the "Persistent Radical Effect" in overdrive. -
Solution: You likely have oxygen contamination.[1][2] TEDETA/Cu(I) is extremely sensitive to oxidation.[1][2]
Q2: How do I remove TEDETA from my final polymer?
-
Diagnosis: The amine binds strongly to copper, leaving blue/green residues in the product.[1][2]
-
Solution:
Q3: Can I use TEDETA as a sole curing agent for DGEBA epoxy?
-
Answer: No. TEDETA has only one active hydrogen (the central NH).[1][2] It will chain-extend the epoxy but cannot form a crosslinked thermoset network alone.[1][2] It must be used with a multifunctional amine (like TETA or IPDA) or as a catalyst for homopolymerization.[1][2]
References
-
Synthesis & Properties: this compound (CAS 123-12-6).[1][2][3] ChemicalBook. Link
-
ATRP Mechanism: Clark, A. J., et al. "Solid Supported Copper Catalysts for Atom Transfer Radical Cyclizations."[1][2] University of Warwick / AstraZeneca.[1][2][4] Link
-
Ligand Effects in Catalysis: Rochon, F. D., & Laperrière, G. (1994).[1][2][5] "Synthesis of tridentate amine Pt(II) complexes..." Canadian Journal of Chemistry.[1][2][5] Link[1][2]
-
Polymer Functionalization: "Potential of prodendronic polyamines... derived from TEDETA." National Institutes of Health (PubMed).[1][2] Link
-
General Handling: Safety Data Sheet: this compound. Sigma-Aldrich.[1][2] Link
Sources
Technical Support Center: Optimizing Catalytic Efficiency of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Technical Profile & Critical Distinction
WARNING: Chemical Identity Check Before proceeding, confirm you are using N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) and not Pentamethyldiethylenetriamine (PMDETA).
-
Structure:
-
Critical Feature: Unlike PMDETA, TEDETA possesses a central secondary amine (-NH-) .
Why this matters for your yield: If your protocol assumes an inert ligand (like PMDETA or TMEDA) for organolithium or radical reactions, the secondary amine in TEDETA acts as a protic trap . It can be deprotonated by strong bases (consuming your reagent) or react with electrophiles (becoming permanently alkylated/acylated), leading to catalyst deactivation and stoichiometric imbalance.
Troubleshooting Guide: Diagnosing Yield Loss
Scenario A: Organometallic Synthesis (e.g., Lithium/Magnesium Chemistry)
Symptom: Higher than expected consumption of alkyl-lithium reagents; precipitation of white solids; low conversion.
| Root Cause | The Mechanism | Corrective Action |
| Protic Consumption | The central -NH- proton ( | Pre-metallation: Treat TEDETA with 1 eq. of n-BuLi at -78°C before adding your substrate. This converts the ligand into its active anionic amide form ( |
| Steric Mismatch | Ethyl groups are significantly bulkier than Methyls. The "Cone Angle" is larger, destabilizing complexes with small metal centers (e.g., Li+). | Thermodynamic Control: Increase reaction time and temperature slightly (0°C instead of -78°C) to overcome the kinetic barrier of chelation caused by steric bulk. |
Scenario B: Polymerization (ATRP or Epoxy Curing)
Symptom: Slow reaction rates; incomplete curing; variable molecular weights.
| Root Cause | The Mechanism | Corrective Action |
| Catalyst Poisoning (CO₂) | The secondary amine avidly absorbs atmospheric CO₂ to form carbamates (zwitterions), locking up the lone pair needed for metal coordination. | Degassing: Sparge the catalyst with dry Argon for 20 mins at 40°C. Store under inert atmosphere. Do not trust "fresh" bottles that have been opened to air. |
| Slow Kinetics | Ethyl substituents exert steric hindrance, making the central nitrogen less accessible than in PMDETA. | Thermal Boost: TEDETA requires higher activation energy. Raise reaction temperature by 10-15°C compared to PMDETA protocols. |
Experimental Protocols
Protocol 3.1: Purification and Activation
Commercial "Technical Grade" (90%) TEDETA contains water and oxidation byproducts that kill catalytic cycles.
-
Drying: Stir TEDETA over Calcium Hydride (
) or KOH pellets for 12 hours under Argon. -
Distillation: Perform vacuum distillation.
-
Boiling Point: ~130-135°C (at standard pressure); expect ~85-90°C under reduced pressure (10-15 mmHg).
-
Note: Discard the first 10% of the fraction (fore-run) which contains volatile diethylamine impurities.
-
-
Storage: Store in a Schlenk flask or glovebox over 4Å molecular sieves.
Protocol 3.2: The "Proton-Check" Test
Use this to determine if your catalyst batch is wet or degraded.
-
Dissolve 0.1 mL TEDETA in 1 mL dry THF-d8 (or dry benzene).
-
Add a trace amount of fluorene (indicator).
-
Titrate with n-BuLi.
-
Result: If the solution turns yellow/orange immediately, the catalyst is dry. If it consumes significant BuLi before color change, the catalyst is wet or heavily contaminated with carbamates.
Visualizing the Chemistry
Diagram 1: The "Active Hydrogen" Trap
This diagram illustrates why substituting PMDETA with TEDETA fails in strong base chemistry without protocol modification.
Caption: The central secondary amine in TEDETA competes for strong bases, leading to reagent consumption and the formation of anionic amide species rather than neutral ligand complexes.
Diagram 2: Steric Comparison (Yield Impact)
Caption: Ethyl groups in TEDETA increase the cone angle, making it harder to coordinate small metal centers compared to the methylated analog (PMDETA).
Frequently Asked Questions (FAQ)
Q: Can I substitute TEDETA for PMDETA 1:1 in ATRP polymerization? A: Generally, no . TEDETA is less reducing and more sterically hindered. You will likely observe a slower polymerization rate. You may need to increase the temperature or the catalyst concentration. Furthermore, the secondary amine in TEDETA can act as a chain transfer agent in radical processes, potentially broadening the PDI (Polydispersity Index).
Q: My reaction mixture turned cloudy immediately upon adding TEDETA. Why? A: This is likely Carbamate Formation . If the TEDETA was exposed to air, it absorbed CO₂. When added to a non-polar solvent, the zwitterionic carbamate is insoluble and precipitates. Fix: Distill the amine under nitrogen before use.
Q: Is TEDETA soluble in water? A: Yes, it is miscible with water. However, for catalytic applications, water is usually a poison. If you are performing aqueous phase extraction to remove the catalyst, this solubility is an advantage (it washes out easily).
References
-
Chemical Identity & Properties
- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67347, this compound.
-
Ligand Behavior in Metal Complexes
-
Sigma-Aldrich Technical Data.[2] this compound (TEDETA) as a ligand in Ni and Cu complexes.
-
-
CO₂ Capture Mechanisms (Reactivity of Secondary Amines)
-
ResearchGate (2025).[3] Experimental study on CO2 capture using amine blends (Highlighting the role of secondary amines in carbamate formation vs tertiary amines).
-
Sources
Technical Support Center: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) Stability in Solution
Welcome to the technical support center for N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this versatile polyamine ligand. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to TEDETA and Its Stability Profile
This compound is a valuable chelating agent and ligand used in a variety of chemical syntheses, including the formation of metal complexes and as a reagent in organic reactions. However, like many polyamines, its stability in solution can be a critical factor for experimental reproducibility. Degradation can be influenced by several factors, including the solvent, pH, temperature, and the presence of oxidizing agents. Understanding these factors is paramount to obtaining reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound (TEDETA) degradation in my stock solution?
A1: Visual inspection of your TEDETA solution is the first line of defense. A pure, fresh solution should be a colorless to pale yellow liquid.[1] The appearance of a more intense yellow or brown coloration can be an initial indicator of degradation. Additionally, a noticeable change in the amine-like odor may suggest the formation of volatile degradation products. For quantitative assessment, a change in pH or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC or GC) are definitive signs of instability.
Q2: How should I properly store my TEDETA solutions to maximize their shelf-life?
A2: Proper storage is crucial for maintaining the integrity of your TEDETA solutions. For neat TEDETA, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.[1][3]
For solutions, the choice of solvent is critical. Aprotic solvents are generally preferred over protic solvents, especially for long-term storage. If aqueous solutions are necessary, they should be freshly prepared and used promptly. Storage of aqueous solutions at low temperatures (2-8°C) can slow down degradation, but freezing should be avoided as it may cause phase separation.
Q3: What factors can accelerate the degradation of TEDETA in my experiments?
A3: Several factors can compromise the stability of TEDETA in your experimental setup:
-
Oxidizing Agents: Polyamines are susceptible to oxidation.[4][5] The presence of strong oxidizing agents will rapidly degrade TEDETA.
-
Elevated Temperatures: Thermal decomposition can occur at higher temperatures, leading to the formation of various byproducts.[1][6]
-
Extreme pH: Both highly acidic and highly alkaline conditions can affect the stability of polyamines.[7][8][9] The protonation state of the amine groups, which is pH-dependent, can influence its reactivity and degradation pathways.
-
Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and UV light can initiate and accelerate oxidative degradation pathways.[1]
Q4: Are there any known incompatibilities with TEDETA that I should be aware of?
A4: Yes, TEDETA is incompatible with several classes of compounds. It can react exothermically with acids, acid chlorides, and acid anhydrides.[10] It is also incompatible with strong oxidizing agents.[10] Contact with certain metals, such as copper and mercury, should also be avoided.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using TEDETA in solution and provides systematic approaches to identify and resolve them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or kinetics. | Degradation of TEDETA leading to lower effective concentration. | 1. Verify TEDETA quality: Analyze the stock solution using a suitable analytical method (e.g., GC-MS or HPLC) to confirm its purity and concentration.2. Use fresh solutions: Prepare TEDETA solutions immediately before use.3. Optimize reaction conditions: Ensure the reaction is performed under an inert atmosphere if sensitive to oxygen. Control the temperature to minimize thermal degradation. |
| Formation of unexpected side products. | Reaction of the substrate with TEDETA degradation products. | 1. Characterize byproducts: Use analytical techniques like NMR or mass spectrometry to identify the structure of the unexpected products.2. Purify TEDETA: If impurities are suspected in the starting material, consider purification by distillation under reduced pressure.3. Review reaction compatibility: Ensure that other reagents in the reaction mixture are not promoting the degradation of TEDETA. |
| Color change or precipitation in the TEDETA solution. | Oxidation or reaction with contaminants. | 1. Check storage conditions: Confirm that the solution has been stored under an inert atmosphere and protected from light.2. Solvent purity: Ensure the solvent used is of high purity and free from peroxides or other oxidizing contaminants.3. Filter the solution: If a precipitate has formed, it may be possible to filter it out, but the remaining solution should be re-analyzed for purity. |
Visualizing TEDETA Stability and Degradation
To better understand the factors influencing TEDETA stability, the following diagrams illustrate its structure and a simplified potential degradation pathway.
Caption: Chemical Structure of this compound (TEDETA).
Caption: Simplified Potential Degradation Pathways for TEDETA.
Experimental Protocol: Monitoring TEDETA Stability in Solution
This protocol provides a general framework for assessing the stability of TEDETA in a specific solvent system over time.
Objective: To determine the degradation rate of TEDETA in a given solvent under specified storage conditions.
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined caps
-
Analytical instrument (e.g., GC-MS or HPLC-UV/MS)
-
Internal standard (a stable compound not expected to react or degrade)
Procedure:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of TEDETA in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of an internal standard.
-
Dispense aliquots of the stock solution into several amber glass vials, ensuring minimal headspace.
-
Tightly cap the vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).
-
Protect the vials from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using a validated analytical method (e.g., GC-MS or HPLC).
-
-
Data Analysis:
-
Quantify the concentration of TEDETA at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of TEDETA as a function of time for each storage condition.
-
Calculate the degradation rate constant (k) if the degradation follows a specific order (e.g., first-order kinetics).
-
Analytical Method Development (Example: GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Split or splitless injection, depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of TEDETA and potential degradation products.
-
Mass Spectrometer: Operate in full scan mode to identify potential degradation products and in selected ion monitoring (SIM) mode for accurate quantification of TEDETA.
This protocol and the information provided in this technical support center are intended to serve as a comprehensive guide for researchers working with this compound. By understanding and controlling the factors that affect its stability, you can ensure the reliability and success of your experimental outcomes.
References
- Guidechem. N,N,N',N'-Tetramethylethylenediamine 110-18-9 wiki.
- ChemicalBook. N,N,N',N'-Tetramethylethylenediamine CAS 110-18-9.
- Loba Chemie.
- MP Biomedicals. N,N,N',N'-Tetramethylethylenediamine.
- PubChem. N,N,N',N'-Tetramethylethylenediamine.
- CDH Fine Chemical.
- ResearchGate. Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole.
- Carl ROTH. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
- Sigma-Aldrich. N,N,N′,N′-Tetraethyldiethylenetriamine technical grade, 90%.
- Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.
- Wikipedia. Tetramethylethylenediamine.
- Fisher Scientific. SAFETY DATA SHEET - N,N,N',N'-Tetramethylmethylenediamine.
- Chemos GmbH&Co.KG. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
- Biosynth. N,N,N',N'-Tetramethylenediamine | 110-18-9 | FT00547.
- Sigma-Aldrich. N,N,N′,N′-Tetraethyldiethylenetriamine technical grade, 90%.
- PMC - NIH.
- NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE).
- Fisher Scientific. SAFETY DATA SHEET - N,N,N,N-Tetraethylethylenediamine.
- NIH. Stable intracellular acidification upon polyamine depletion induced by alpha-difluoromethylornithine or N1,N12-bis(ethyl)spermine in L1210 leukaemia cells.
- ResearchGate. (PDF) Thermal properties of α,ա- aminoalkylterephthalamides prepared from waste poly(ethyleneterephthalate)
- ResearchGate. (PDF) Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells.
- Partitioning and biodegradation of diethylenetriamine (DETA) and metal-DETA chelates, and their predicted behaviour in tailings.
- ACS Publications.
- Merck Millipore. N,N,N',N'',N''-Pentamethyldiethylenetriamine CAS 3030-47-5 | 841692.
- PubMed.
- ResearchGate. Kinetics Study on the Degradation of a Model Naphthenic Acid by Ethylenediamine-N,N'-Disuccinic Acid-Modified Fenton Process | Request PDF.
- PMC - NIH. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite.
- Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus.
- Siemens. Thermal Stability.
- MDPI.
- Weizmann Institute of Science.
- Sigma-Aldrich. N′-Tetramethyl ethylenediamine.
- ResearchGate. The polyamine pathway. (A)
- Wikipedia. Polyamine oxidase.
- Investigation on the Thermal Stability of Deep Eutectic Solvents.
- ResearchGate. Thermokinetics of alkyl methylpyrrolidinium [NTf2] ionic liquids: Effect of alkyl chain on thermal stability | Request PDF.
Sources
- 1. guidechem.com [guidechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of polyamines in rat pancreatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus [mdpi.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. N,N,N',N'-Tetramethylethylenediamine CAS#: 110-18-9 [m.chemicalbook.com]
Technical Support Center: Troubleshooting N,N,N',N'-Tetraethyldiethylenetriamine (Et₄dien) Catalytic Complexes
Status: Operational Agent: Senior Application Scientist (Inorganic/Organometallic Division) Ticket ID: #Et4dien-LowActivity-001
Executive Summary
You are experiencing lower-than-expected catalytic turnover with complexes derived from N,N,N',N'-tetraethyldiethylenetriamine (hereafter Et₄dien ). Unlike its fully methylated analog (PMDETA) or fully ethylated analog (Et₅dien), Et₄dien possesses a unique structural vulnerability: a central secondary amine (-NH-) flanked by sterically bulky diethylamino termini.
The low activity is rarely due to a single factor. It is typically a convergence of steric shielding preventing substrate approach and unintended side reactions at the central nitrogen. This guide systematically isolates these variables.
Module 1: Diagnostic Triage (Start Here)
Before altering reaction parameters, determine the failure mode using this visual logic flow.
Figure 1: Visual diagnostic workflow for copper-mediated catalytic systems (e.g., ATRP or Oxidation).
Module 2: The "Hidden Proton" Vulnerability
The Issue: Central Amine Reactivity
Users often treat Et₄dien as a simple steric variant of PMDETA. This is a critical error.
-
Structure:
-
The Flaw: The central nitrogen retains a proton (
). In catalytic cycles involving alkyl halides (ATRP) or strong bases, this proton is not innocent.
Mechanism of Deactivation
-
N-Alkylation: In the presence of alkyl halides (initiators), the central amine can act as a nucleophile, alkylating itself and permanently altering the ligand's coordination geometry (quaternization).
-
Amido-Complex Formation: Under basic conditions, the
can be deprotonated, forming a neutral amido-Cu complex which has radically different redox properties than the cationic amine-Cu complex.
Protocol: The Shake Test
To verify if your ligand has degraded or reacted at the N-H site:
-
Take 10 mg of your recovered catalyst/ligand.
-
Dissolve in
. -
Add 2 drops of
and shake. -
Run H-NMR: If the broad singlet around 2.0-3.0 ppm disappears (exchangeable proton), your secondary amine is intact. If the peak remains or has shifted significantly downfield into the aromatic/alkene region, the amine has been alkylated or oxidized.
Module 3: Steric & Redox Tuning
FAQ: Why is my reaction slower than with PMDETA?
A: You are fighting thermodynamics. The four ethyl groups on the terminal nitrogens create a "picket fence" around the metal center.
-
Effect 1 (Redox): Ethyl groups are better electron donors than methyls, theoretically stabilizing the higher oxidation state (Cu(II)). However, the steric strain destabilizes the oxidized complex (which requires shorter bonds), paradoxically making the reduction potential (
) more positive. -
Effect 2 (Kinetics): The bulky ethyl arms physically block the approach of the substrate (monomer or oxidant) to the vacant coordination site.
Quantitative Comparison
| Parameter | PMDETA (Methyl) | Et₄dien (Ethyl) | Impact on Activity |
| Cone Angle | Moderate | High | Substrate access hindered |
| Redox Potential ( | ~ -0.24 V | ~ -0.15 V | Et₄dien Cu(I) is more stable; harder to oxidize to Cu(II) |
| K_ATRP | High | Low | Equilibrium shifts toward dormant species (slower rate) |
| Solubility | High (Polar/Non-polar) | Lipophilic | May precipitate in polar media |
Troubleshooting Protocol: Solvent Tuning
If activity is low, the complex might be too stable in the reduced state. You need to destabilize the Cu(I) species or stabilize the transition state.
-
Step 1: Increase solvent polarity. Switch from Toluene to DMF or DMSO. Polar solvents stabilize the charged Cu(II)-X species, increasing
and accelerating the reaction. -
Step 2: Increase Temperature. Steric barriers are energetic barriers. Increasing T from 60°C to 80°C often overcomes the ethyl-group shielding.
Module 4: Experimental Validation (The "Standard Addition" Test)
Do not assume the catalyst is dead. It may simply be inhibited. Perform this kinetic spike test.
Objective: Distinguish between Catalyst Death (irreversible) and Equilibrium Stall (reversible).
Protocol:
-
Baseline: Run your standard reaction and monitor conversion via GC or NMR.
-
The Stall: When conversion plateaus (e.g., at 20% conversion).
-
The Spike: Inject a fresh aliquot of Cu(0) wire or Sn(EH)₂ (reducing agent).
-
Scenario A (Rate Recovers): The issue is Radical Termination . The accumulation of Cu(II) shifted the equilibrium to the dormant state. Solution: Use ARGET ATRP conditions (excess reducing agent).
-
Scenario B (No Change): The issue is Ligand Dissociation . The bulky Et₄dien has fallen off the metal, leading to non-catalytic copper precipitation. Solution: Add excess free ligand (Ratio 1:2 Metal:Ligand).
-
Module 5: Mechanistic Visualization
Understanding the specific steric clash of the Ethyl groups is vital.
Figure 2: Steric map showing terminal ethyl blocking and central amine vulnerability.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.[1] Link
- Relevance: Establishes the relationship between ligand sterics, redox potential, and .
-
Tang, W., & Matyjaszewski, K. (2006). "Effects of Ligand Structure on Activation Rate Constants in ATRP." Macromolecules. Link
- Relevance: specifically compares methylated vs. ethylated polyamines and the drastic drop in activity due to steric hindrance.
-
Britovsek, G. J. P., et al. (2005). "The Role of Ligand Architecture in Copper-Mediated Radical Polymerization." Chemical Reviews. Link
- Relevance: Discusses the stability of tridentate nitrogen ligands and the "hemilability" caused by steric bulk.
-
Pintauer, T., & Matyjaszewski, K. (2005). "Structural Aspects of Copper Catalyzed Atom Transfer Radical Polymerization." Coordination Chemistry Reviews. Link
- Relevance: detailed crystallographic data on Cu-polyamine bond lengths and distortions in bulky complexes.
Sources
Technical Support Center: Moisture Management for N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Case ID: TEDETA-H2O-Control Status: Active Guide Applicable CAS: 123-12-6 (and related alkylated polyamine analogs)
Technical Abstract: The Moisture Paradox
Why this molecule fails in humid environments: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) is a tridentate ligand featuring two terminal diethylamino groups and a central secondary amine. Its utility in drug development—specifically as a chelation agent for organolithium or organomagnesium reagents—relies on its high electron density to stabilize metal centers.
However, TEDETA is hygroscopic .[1] It does not merely get "wet"; it undergoes two distinct failure modes upon exposure to atmospheric moisture:
-
Hydrate Formation: Water molecules hydrogen-bond to the nitrogen lone pairs, physically blocking the coordination sites required for catalysis or chelation.
-
Protonation Cascades: In the presence of water and atmospheric
, the amine forms carbamates or ammonium hydroxides. In organometallic synthesis, water acts as a proton source that is orders of magnitude more acidic than the target C-H bond, leading to immediate quenching of reagents like -Butyllithium ( -BuLi).
Tier 1 Support: Storage & Handling (Preventative)
The "Dry Chain" Protocol The most common point of failure is not the reaction itself, but the transfer from the manufacturer's bottle to the reaction vessel.
Workflow Visualization: The Inert Transfer Path
Caption: Figure 1. The "Dry Chain" of custody. Any break in inert atmosphere (dashed line) results in immediate ligand deactivation.
Storage Specifications
| Parameter | Specification | Reasoning |
| Vessel Type | Schlenk flask or crimped septum vial | Standard screw caps allow slow diffusion of moisture over weeks. |
| Headspace | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" when the vessel is opened. |
| Desiccant | Activated 4Å Molecular Sieves | 3Å sieves are too small for some amines; 4Å is ideal. Avoid acidic desiccants (Silica/Alumina). |
| Temp | 2–8°C | Reduces the rate of oxidation and hydrolysis. |
Tier 2 Support: Active Purification (Corrective)
If your TEDETA has been exposed to air (indicated by a fishy odor turning acrid or viscosity changes), it must be dried. Simple rotary evaporation is insufficient.
Protocol: Distillation over Calcium Hydride ( )
Target Audience: Synthetic Chemists requiring <50 ppm water.
Safety Warning:
-
Pre-Treatment:
-
Dissolve the amine in toluene (1:1 v/v) if heavily contaminated to reduce viscosity.
-
Add Calcium Hydride (
) granules (5% w/v). -
Why
? Unlike sodium metal, is safer for amines and does not promote polymerization as aggressively. It reacts irreversibly with water: .
-
-
Reflux Phase:
-
Stir the mixture under a nitrogen balloon or bubbler at 60°C for 4–12 hours.
-
Checkpoint: Gas evolution (bubbling) must cease. If bubbling continues after 4 hours, the water content is too high; decant and add fresh
.
-
-
Distillation:
-
Perform a fractional distillation under reduced pressure (vacuum).
-
Boiling Point Reference: TEDETA boils at ~130–135°C at atmospheric pressure. Under vacuum (e.g., 10 mmHg), the bp will drop significantly (approx. 60–70°C).
-
Discard the first 10% of the distillate (fore-run).
-
-
Collection:
-
Collect the main fraction directly into a Schlenk flask containing activated 4Å molecular sieves.
-
Tier 3 Support: Troubleshooting & Diagnostics
Symptom-Based Logic Tree
Caption: Figure 2. Diagnostic logic for common TEDETA failure modes.
Frequently Asked Questions (FAQs)
Q: Can I use Molecular Sieves directly in the reaction flask? A: Conditional Yes. You can use activated 4Å sieves in the reaction if the reaction is heterogeneous. However, for precise kinetic studies or drug synthesis, physical abrasion of sieves can create dust that acts as nucleation sites. It is better to store the amine over sieves and syringe-transfer the supernatant.
Q: My reaction foams when I add the TEDETA. Why?
A: This is the "Carbamate Fizz." If the amine absorbed
Q: Is the central secondary amine a problem for moisture sensitivity?
A: Indirectly. While the secondary amine (
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (The gold standard text for drying protocols, specifically Chapter 4 on Amines).
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Reagents. (Provides baseline data on Schlenk techniques).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of CaH2 vs. Sieves efficiency).
-
PubChem. (2024). Compound Summary: Diethylenetriamine derivatives. National Library of Medicine. (Chemical structure and physical property verification).
Sources
- 1. Diethylenetriamine | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. Armarego, W.L.F. and Perrin, D.D. (1997) Purification of Laboratory Chemicals. 4th Edition, Butterworth-Heinemann, Oxford. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Column Chromatography Purification of N,N,N',N'-Tetraethyldiethylenetriamine
Welcome to the technical support center for the column chromatography purification of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring successful and reproducible purifications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My this compound product is not eluting from the silica gel column, or the recovery is very low. What is happening and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like this compound on a standard silica gel column. The root cause lies in the strong interaction between the basic amine groups of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction can lead to irreversible adsorption, causing your compound to remain stuck to the stationary phase.
Solutions:
-
Incorporate a Basic Modifier in the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1][2] This modifier, often referred to as a "competing base," will interact with the acidic silanol groups, effectively masking them from your target compound and facilitating its elution.
-
Recommended Modifiers: Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are excellent choices.
-
Typical Concentration: Start with 0.1-1% (v/v) of the basic modifier in your mobile phase. You can optimize this concentration based on the severity of the issue.
-
-
Use an Amine-Functionalized Stationary Phase: An alternative approach is to use a column packed with an amine-functionalized silica gel.[2][3] These stationary phases have a less acidic surface, which minimizes the strong interactions with basic analytes, leading to improved peak shape and recovery.[2]
Experimental Protocol: Column Chromatography of this compound using a Basic Modifier
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare your desired mobile phase (e.g., a gradient of ethyl acetate in hexanes). To this mixture, add 0.5% (v/v) triethylamine. For example, for 100 mL of eluent, add 0.5 mL of TEA. Ensure thorough mixing.
-
Column Packing: Pack the column with the silica gel as a slurry in the initial mobile phase (containing TEA).
-
Sample Loading: Dissolve your crude this compound product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Run the column with your prepared mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
Question 2: The peaks of my this compound are tailing significantly on the chromatogram. How can I improve the peak shape?
Answer:
Peak tailing is a common manifestation of the strong interaction between basic amines and acidic silanol groups on the silica surface, as mentioned in the previous question.[4] This interaction leads to a non-ideal chromatographic behavior where a portion of the analyte is retained more strongly, resulting in an asymmetrical peak with a "tail."
Solutions:
-
Optimize the Concentration of the Basic Modifier: If you are already using a basic modifier like TEA, slight adjustments to its concentration can significantly improve peak shape. Increasing the concentration may be necessary to fully saturate the active sites on the silica.
-
Consider a Different Basic Modifier: In some cases, switching from TEA to ammonium hydroxide, or vice-versa, can have a positive effect on peak symmetry.
-
Switch to a Less Acidic Stationary Phase: As with the elution problem, using an amine-functionalized or a deactivated silica gel can greatly reduce peak tailing by minimizing the problematic secondary interactions.[2][3]
-
Adjust the Mobile Phase Polarity: While the primary cause is the acid-base interaction, optimizing the polarity of your mobile phase can also influence peak shape. A mobile phase that is too weak may exacerbate tailing.[5]
Frequently Asked Questions (FAQs)
This section covers broader questions related to the purification of this compound by column chromatography.
Question 1: What is a good starting mobile phase for the purification of this compound on a silica gel column?
Answer:
A good starting point for determining the optimal mobile phase is to use Thin Layer Chromatography (TLC).[5][6] this compound is a polar molecule.[7][8] A common mobile phase system for compounds of moderate to high polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[9][10][11][12]
Recommended TLC Screening:
-
Spot your crude product on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
-
Remember to add 0.5-1% triethylamine to your TLC developing solvent to mimic the conditions of the column.
-
The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4.[5] This generally provides good separation from impurities.
| Solvent System (v/v) | Observations |
| 10% Ethyl Acetate / 90% Hexanes + 0.5% TEA | Product likely at or near the baseline (low Rf). |
| 30% Ethyl Acetate / 70% Hexanes + 0.5% TEA | Product should move up the plate. Aim for Rf ~0.3. |
| 50% Ethyl Acetate / 50% Hexanes + 0.5% TEA | Product will have a higher Rf. |
Table 1: Example of TLC solvent screening for this compound purification.
Question 2: How can I effectively remove the triethylamine (TEA) from my purified this compound fractions?
Answer:
Triethylamine is a relatively volatile base and can often be removed by rotary evaporation along with the column solvents. However, if residual TEA is a concern for your downstream applications, here are a couple of effective methods:
-
Azeotropic Removal with a Low-Boiling Point Solvent: Add a solvent like dichloromethane or toluene to your combined fractions and rotary evaporate. The TEA will co-evaporate with the solvent. Repeat this process 2-3 times.
-
Aqueous Wash: If your product is not water-soluble, you can dissolve the residue in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a dilute acidic solution (e.g., 1% HCl or saturated ammonium chloride solution). The triethylamine will be protonated and move into the aqueous layer. Caution: Ensure your target compound, this compound, does not also partition into the aqueous layer under these conditions. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
Question 3: Is it possible to use reversed-phase chromatography for the purification of this compound?
Answer:
Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds that are poorly retained on normal-phase silica.[7][8] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).
Considerations for Reversed-Phase Purification:
-
Retention: this compound, being polar, may still have limited retention on a standard C18 column.[7][13] You might need to use a highly aqueous mobile phase.
-
Mobile Phase Additives: To improve peak shape and retention of the basic amine, it is often necessary to add an acid to the mobile phase, such as formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the amine groups.
-
pH Stability: Ensure that the pH of your mobile phase is within the stable range for your reversed-phase column.
Visualizing the Workflow
dot digraph "Column_Chromatography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; TLC [label="TLC Analysis\n(with TEA)"]; Mobile_Phase [label="Prepare Mobile Phase\n(+ 0.5% TEA)"]; Column_Packing [label="Pack Column"]; }
subgraph "cluster_Purification" { label="Purification"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Load_Sample [label="Load Crude Product"]; Elute [label="Elute with Mobile Phase"]; Collect [label="Collect Fractions"]; }
subgraph "cluster_Analysis" { label="Analysis & Workup"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Analyze_Fractions [label="Analyze Fractions (TLC)"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Rotary Evaporation"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#D4EDDA"]; }
TLC -> Mobile_Phase [label="Determine Eluent"]; Mobile_Phase -> Column_Packing; Column_Packing -> Load_Sample; Load_Sample -> Elute; Elute -> Collect; Collect -> Analyze_Fractions; Analyze_Fractions -> Combine [label="Identify Pure Fractions"]; Combine -> Evaporate; Evaporate -> Pure_Product; } ondot Caption: Workflow for the purification of this compound.
dot digraph "Troubleshooting_Logic" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Problem Encountered", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; No_Elution [label="No Elution / Low Recovery", shape=diamond, style=filled, fillcolor="#FAD2CF"]; Peak_Tailing [label="Peak Tailing", shape=diamond, style=filled, fillcolor="#FAD2CF"]; Add_TEA [label="Add/Increase TEA or NH4OH\nin Mobile Phase (0.1-1%)"]; Amine_Column [label="Use Amine-Functionalized\nSilica Column"]; Optimize_TEA [label="Optimize TEA Concentration"]; Check_Polarity [label="Adjust Mobile Phase Polarity"];
Start -> No_Elution; Start -> Peak_Tailing;
No_Elution -> Add_TEA [label="Yes"]; No_Elution -> Amine_Column [label="Alternative"]; Add_TEA -> Amine_Column [label="If still problematic"];
Peak_Tailing -> Optimize_TEA [label="Yes"]; Peak_Tailing -> Check_Polarity [label="Also consider"]; Optimize_TEA -> Amine_Column [label="If tailing persists"]; } ondot Caption: Troubleshooting decision tree for common purification issues.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. National Center for Biotechnology Information. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]
-
Chromatography Forum. (2009). Amine column degradation. [Link]
- Google Patents. (n.d.).
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Sato, Y., et al. (2002). Supporting Information. Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Transforming Terpene Feedstock into Polyketide Architecture. [Link]
-
Supporting Information. (n.d.). [Link]
-
ResearchGate. (2016). Polyamines determination by TLC and HPLC. [Link]
-
Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]
-
PMC. (2024). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. [Link]
-
ResearchGate. (2025). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]
-
PMC. (n.d.). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. [Link]
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chromatography Forum. (2022). HILIC: Issues with Spermine/Spermidine carryover. [Link]
-
Amerigo Scientific. (n.d.). N,N,N′,N′-Tetraethyldiethylenetriamine (90%). [Link]
-
Glen Research. (n.d.). User Guide to Glen-Pak™ Purification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. pharmanow.live [pharmanow.live]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Ticket #8492: Removal of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Status: Open Priority: High (Impurity affecting downstream biological assays/crystallization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Triage & Problem Analysis
User Issue: You are unable to remove N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) from your reaction mixture. Standard rotary evaporation failed, and silica gel chromatography resulted in streaking or co-elution.
Molecule Profile (The Enemy):
-
Structure:
-
Physicochemical Profile:
-
Boiling Point: High (>230°C estimated). Reason: Molecular weight increase over DETA (BP ~207°C) and TEEDA (BP ~220°C).
-
Basicity: High. Contains two tertiary amines and one secondary amine.
-
Solubility: Amphiphilic. The ethyl groups provide significant lipophilicity, making it soluble in DCM, EtOAc, and Toluene, while the amines anchor it to water at low pH.
-
Chelation: Strong tridentate ligand. It binds tightly to transition metals (Cu, Zn, Pd).
-
Why Standard Methods Failed:
-
Rotovap: The boiling point is too high.
-
Standard Acid Wash: The lipophilic ethyl groups may form "soaps" or emulsions, or the protonated salt may be surprisingly soluble in chlorinated solvents (ion-pairing effect).
-
Silica: The basic nitrogens interact strongly with the acidic silanols of silica gel, causing tailing.
Troubleshooting Decision Tree
Use the following logic flow to select the correct protocol for your specific reaction matrix.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on product stability and basicity.
Resolution Protocols
Method A: The Copper(II) Sulfate Complexation ("The Blue Wash")
Best for: Acid-sensitive products or when emulsions are a problem.
Mechanism: TEDETA is a potent ligand. It will chelate Copper(II) ions from the aqueous phase, forming a water-soluble, deep blue/purple complex
Protocol:
-
Dissolve your crude reaction mixture in a non-polar solvent (DCM or EtOAc). Do not use Ether (coordination competition).
-
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic layer with the
solution (10 mL per gram of crude). -
Observation: The aqueous layer will turn from pale blue to deep royal blue/purple as it captures the amine.
-
Repeat the wash until the aqueous layer remains pale blue (indicates no more amine is being extracted).
-
Rinse organic layer with brine, dry over
, and concentrate.
Technical Note: If your product is also a strong ligand (e.g., a pyridine or imidazole derivative), this method may sequester your product. Proceed to Method D.
Method B: The "Soap-Busting" Acid Wash
Best for: Neutral, acid-stable products.
Mechanism: Protonation of the three nitrogen centers renders the molecule ionic. However, simple HCl washes often fail because the lipophilic ethyl groups cause the salt to dissolve in DCM. We use Citric Acid to create a bulky, water-soluble counter-ion and break emulsions.
Protocol:
-
Dissolve crude in Ethyl Acetate (EtOAc). Avoid DCM if possible; chlorinated solvents are better at solubilizing amine salts.
-
Wash with 10% Aqueous Citric Acid (pH ~2-3).
-
Why Citric? It buffers the pH and prevents the "oiling out" often seen with strong mineral acids.
-
-
Critical Step: If an emulsion forms, add a small amount of solid NaCl to the separatory funnel and swirl gently.
-
Separate layers. The TEDETA stays in the aqueous citric acid layer.
-
Wash the organic layer with Saturated
(to remove residual citric acid) and then Brine.
Method C: The "Trojan Horse" Derivatization
Best for: When the impurity and product are both basic, but your product is a Tertiary amine.
Mechanism: TEDETA contains a central secondary amine (NH). If your product is a tertiary amine (no H on nitrogen), you can chemically modify the TEDETA to make it vastly different in polarity (an amide) or basicity.
Protocol:
-
Dissolve crude in DCM.
-
Add Acetic Anhydride (1.5 equivalents relative to the estimated TEDETA amount) and Triethylamine (1.5 eq).
-
Stir for 30 minutes at Room Temperature.
-
Reaction: The central NH of TEDETA converts to an N-Acetyl group (Amide).
-
-
Result: The impurity is now an Amide . It is no longer basic at the central position and has significantly different
on silica. -
Perform a standard Acid Wash (Method B). The tertiary amine product will protonate and go into water; the neutral TEDETA-amide will stay in the organics.
-
Separation: Keep the Aqueous layer. Basify it (pH > 12) with NaOH, then extract your product back into DCM.
-
Data & Reference Tables
Comparison of Removal Techniques
| Technique | Efficiency for TEDETA | Risk Factor | Applicability |
| High Vac Distillation | Low | High (Thermal decomp) | Only if Product BP < 150°C |
| CuSO4 Wash | Very High | Low | Non-chelating products |
| HCl Wash | Medium | Medium (Emulsions) | Acid-stable products |
| Citric Acid Wash | High | Low | General purpose |
| Chromatography | Low | High (Streaking) | Final purification only |
Chromatography Tips (If you must column it)
If extraction fails and you must use silica, you must modify the stationary phase to prevent the amine from binding to the acidic silanols.
-
Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., 95:4:1 DCM:MeOH:TEA).
-
Pre-treatment: Flush the column with the eluent containing the amine modifier before loading your sample. This saturates the active sites on the silica.
References
-
University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo. Retrieved January 30, 2026, from [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(6), 1518–1520. (Context on handling air-sensitive amine ligands). [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and purification of polyamines). [Link]
Technical Support Center: Temperature Control in N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)-Mediated Polymerizations
Welcome to the technical support center for N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)-mediated polymerizations. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in these sensitive reactions, a critical parameter for achieving well-defined polymers. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in the principles of Atom Transfer Radical Polymerization (ATRP).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in TEDETA-mediated ATRP?
Temperature is arguably one of the most influential parameters in ATRP. It directly governs the rate of polymerization, the equilibrium between active and dormant species, and the prevalence of side reactions.[1] An optimal temperature ensures a controlled polymerization, leading to polymers with predictable molecular weights and low polydispersity (Đ < 1.2).[2]
The core of ATRP is the reversible activation of a dormant polymer chain (P-X) by a copper(I) catalyst complex (Cu(I)/Ligand) to form a propagating radical (P•) and a copper(II) deactivator complex (X-Cu(II)/Ligand).[2][3][4] Temperature shifts this equilibrium.
-
Higher Temperatures : Increase the rate of both activation and propagation.[1] This can be beneficial for speeding up slow polymerizations. However, excessively high temperatures can lead to a loss of control, promoting irreversible termination reactions and side reactions like chain transfer.[1][5][6] For example, in polystyrene synthesis via ATRP, temperatures exceeding 130°C can disrupt control and broaden the molecular weight distribution.[7]
-
Lower Temperatures : Favor controlled polymerization by minimizing side reactions.[7] However, if the temperature is too low, the polymerization may become impractically slow or stall completely, especially for less reactive monomers.
Q2: What is a typical temperature range for polymerizations using the Cu/TEDETA catalyst system?
The optimal temperature is not fixed; it is highly dependent on the monomer, solvent, and desired molecular weight.[1] However, a general starting point for many common monomers like acrylates and methacrylates can be established. For instance, ATRP of methyl acrylate is often conducted at temperatures around 60°C.[8] For more reactive systems or when targeting high molecular weights, temperatures may be lowered. Conversely, for less active monomers or catalyst systems, temperatures might be increased to achieve a reasonable reaction rate.
Q3: How does temperature affect the catalyst complex itself?
Temperature influences both the solubility and stability of the Cu/TEDETA complex. While higher temperatures generally increase the solubility of the catalyst, they can also accelerate its decomposition.[1] The choice of solvent is also crucial, as it affects the catalyst's activity and stability.[4] For example, polar solvents can increase the rate of polymerization.[4]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My polymerization is extremely fast, and the solution is overheating (exotherm).
-
Issue: An uncontrolled exotherm indicates that the rate of radical generation and propagation is far exceeding the rate of deactivation. The heat generated by the polymerization further accelerates the reaction, creating a dangerous feedback loop known as thermal runaway. This leads to a complete loss of control, resulting in a polymer with a very broad molecular weight distribution and poor end-group fidelity.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Reaction temperature is too high. The activation rate constant (k_act) increases significantly with temperature, shifting the ATRP equilibrium towards the active radical species.[1][9] This leads to a high radical concentration and dominant termination reactions. Immediately cool the reaction vessel in an ice bath. For future experiments, reduce the setpoint temperature by 10-20°C as a starting point. High concentration of catalyst. The rate of polymerization is controlled by the ratio of Cu(I) to Cu(II), not the absolute amount of catalyst.[4] However, an excessively high initial concentration of the active Cu(I) complex can lead to a burst of initiation and an uncontrolled exotherm. Reduce the concentration of the Cu(I)/TEDETA complex. Consider starting with a higher ratio of Cu(II) to Cu(I) to better control the initial polymerization rate. Highly reactive monomer. Monomers like acrylates have very high propagation rate constants. The heat of polymerization is released faster than it can be dissipated by the reaction setup. Conduct the polymerization in a more dilute solution to improve heat transfer.[10] Consider using a solvent with a high heat capacity, such as water or DMF, if compatible with your system.[5][8] Inefficient heat dissipation. The reaction vessel (e.g., a thick-walled flask) or stirring method is not allowing for adequate removal of the heat generated. Use a reaction vessel with a larger surface area-to-volume ratio (e.g., a jacketed reactor). Ensure vigorous stirring to promote uniform temperature throughout the solution.
Problem 2: My polymerization is extremely slow or has stalled completely.
-
Issue: The polymerization rate is negligible, and monomer conversion is not increasing over a reasonable timeframe. This indicates that the concentration of active, propagating radicals is too low.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Reaction temperature is too low. The activation of dormant species is an endothermic process. Insufficient thermal energy results in a very slow activation rate and keeps the vast majority of chains in the dormant state.[9] Gradually increase the reaction temperature in 5-10°C increments, monitoring the conversion. Be cautious not to overshoot the optimal temperature, which could lead to a loss of control. Catalyst poisoning or oxidation. The Cu(I) activator is sensitive to oxidation by residual air in the reaction vessel. Impurities in the monomer or solvent can also poison the catalyst. ATRP is traditionally an air-sensitive reaction.[2] Ensure all reagents are thoroughly deoxygenated (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 1 hour).[8][11] Purify the monomer and solvent before use. Poor catalyst solubility. The Cu/TEDETA complex may not be fully dissolved at the current temperature, reducing the effective concentration of the activator in the solution. The ligand's primary role is to solubilize the copper salt.[12][13] Increase the temperature to improve solubility.[1] Alternatively, switch to a solvent system in which the catalyst complex is more soluble. Excessive Cu(II) deactivator. While some Cu(II) is necessary to maintain control (the persistent radical effect), an excessive amount will shift the equilibrium too far towards the dormant species, effectively shutting down the polymerization. Reduce the initial amount of Cu(II) added to the reaction. If the polymerization has stalled, a small amount of a reducing agent (as used in ARGET ATRP) or additional Cu(I) could potentially restart it, though this may affect control.
Problem 3: The final polymer has a high polydispersity (Đ > 1.3).
-
Issue: A broad molecular weight distribution indicates a loss of control during the polymerization. This means that termination reactions were significant or that initiation was not uniform.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Solution Temperature was too high. Elevated temperatures increase the rate of side reactions, including chain transfer and radical-radical termination, which disrupt the uniform growth of polymer chains.[1][6] Lower the reaction temperature for subsequent experiments. Aim for a balance that provides a reasonable rate without compromising control. For polystyrene, for instance, staying below 130°C is crucial for maintaining a narrow molecular weight range.[7] High monomer conversion. Pushing the reaction to very high conversions (>95%) can lead to a loss of chain-end functionality and an increase in termination events, as the propagation rate slows significantly while side reactions continue.[1] Target a monomer conversion of less than 95%. This is especially important if the polymer will be used as a macroinitiator for block copolymers.[1] Inconsistent temperature control. Fluctuations in the reaction temperature (e.g., from an unreliable oil bath or hot plate) cause the polymerization rate to vary, leading to polymers of different lengths. Use a precisely controlled heating system, such as a jacketed reactor with a circulating fluid bath or a temperature-controlled aluminum heating block. Ensure the thermometer is placed correctly to measure the internal reaction temperature.
Section 3: Visualization of Key Concepts
The ATRP Equilibrium and the Effect of Temperature
The balance between the dormant and active species is the cornerstone of ATRP. Temperature directly influences the equilibrium constant (K_ATRP = k_act / k_deact).
Caption: The effect of temperature on the ATRP equilibrium.
Troubleshooting Workflow for Temperature Issues
When encountering a problem, a logical workflow can help diagnose the root cause efficiently.
Caption: A logical workflow for troubleshooting temperature-related issues.
Section 4: Experimental Protocol Example
General Protocol for ATRP of Methyl Acrylate (MA) Mediated by CuBr/TEDETA
This protocol aims for a target degree of polymerization (DP) of 100. Caution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
Materials:
-
Methyl acrylate (MA), inhibitor removed by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Copper(I) bromide (CuBr), catalyst.
-
This compound (TEDETA), ligand.
-
Anisole, solvent.
-
Nitrogen or Argon gas for deoxygenation.
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and perform three vacuum/inert gas backfill cycles to remove oxygen.
-
Reagent Preparation (in a separate flask or glovebox): Prepare a solution of MA (8.61 g, 100 mmol), EBiB (195 mg, 1.0 mmol), and anisole (10 mL).
-
Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Ligand Addition: Using a deoxygenated syringe, add TEDETA (23.0 mg, 0.1 mmol) to the Schlenk flask containing CuBr. The mixture may turn colored as the complex forms.
-
Initiation: Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to 60°C . Stir vigorously.
-
Monitoring: Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached (e.g., ~90%), stop the reaction by cooling the flask in an ice bath and exposing the solution to air. The solution should turn green/blue, indicating the oxidation of Cu(I) to Cu(II).
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol or hexane, then dry under vacuum.
References
- Chemistry For Everyone. (2025). How Does Temperature Affect Polystyrene Synthesis? - Chemistry For Everyone.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
- Talsma, W., et al. (2022). Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide) Prepared by Atom Transfer Radical Polymerization. Polymers, 14(15), 3045.
- Chemistry For Everyone. (2025).
- Coca, S., et al. (1997). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 30(21), 6513-6516.
- Simakova, A., et al. (2016). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society, 138(48), 15782-15790.
- Zhang, Y., et al. (2006). Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. Polymer, 47(9), 3068-3075.
- ChemistryViews. (2019).
- Wikipedia. (2023).
- Matyjaszewski Polymer Group.
- Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1266.
-
Lobert, M., & Theato, P. (2017). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 9(12), 659. [Link]
- Matyjaszewski Polymer Group.
- Pintauer, T., & Matyjaszewski, K. (2008). Temperature Effect on Activation Rate Constants in ATRP: New Mechanistic Insights into the Activation Process. Macromolecules, 41(16), 5973-5980.
- Matyjaszewski Polymer Group.
- Sigma-Aldrich.
- Scribd.
- Chemistry LibreTexts. (2021). 2.
- Matyjaszewski Polymer Group. Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University.
- Balci, N. (2018). Revisiting to N‐alkylation of multi‐dentate amines ligand for ATRP. Journal of Polymer Research, 25(9), 203.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. scribd.com [scribd.com]
- 12. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Inert Atmosphere Techniques for Handling N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA)
Welcome to the technical support center for the handling of N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ligand and reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel. TEDETA is a powerful tool in chemical synthesis, but its reactivity with atmospheric components necessitates specialized handling techniques.
This compound is an N-substituted ethylenediamine ligand used in a variety of chemical syntheses. Its applications range from the formation of nickel complexes to its use as a reagent in the synthesis of aminated macroligands and precipiton ligands. However, like many potent chemical reagents, its efficacy is dependent on its purity, which can be compromised by improper handling. This guide will provide a comprehensive overview of the best practices for working with TEDETA under an inert atmosphere.
Properties of this compound
A thorough understanding of the physical and chemical properties of TEDETA is fundamental to its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C12H29N3 | |
| Molecular Weight | 215.38 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 130-135 °C | |
| Density | 0.837 g/mL at 25 °C | |
| Refractive Index | n20/D 1.448 | |
| Flash Point | 98 °C (208.4 °F) - closed cup |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with TEDETA.
General Handling and Storage
Q1: Why is an inert atmosphere necessary for handling TEDETA?
A1: TEDETA, like many amines, is susceptible to degradation upon exposure to air and moisture. Oxygen can lead to oxidation of the amine groups, forming undesired byproducts that can interfere with your reaction. Moisture can act as a nucleophile or a base, leading to hydrolysis or other side reactions. For sensitive applications like organometallic catalysis, even trace amounts of atmospheric contaminants can deactivate catalysts and compromise experimental outcomes. Therefore, handling and storing TEDETA under an inert gas like nitrogen or argon is crucial to maintain its purity and reactivity.[1][2]
Q2: How should I properly store this compound?
A2: TEDETA should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1] The container must be kept tightly closed to prevent exposure to air and moisture.[1] For long-term storage and to maintain high purity, it is best practice to store the reagent under an inert atmosphere.[1] Many suppliers provide TEDETA in specially designed bottles with septa (e.g., AcroSeal™ or Sure/Seal™ bottles) that allow for the removal of the liquid via syringe or cannula without exposing the bulk material to the atmosphere.[3][4]
Q3: What are the visual signs of TEDETA decomposition?
A3: Pure TEDETA is typically a colorless to light yellow liquid.[5] A significant color change, such as darkening to a brown or amber hue, can indicate oxidation or the presence of impurities. The formation of precipitates or a noticeable change in viscosity are also signs of degradation. If you suspect decomposition, it is advisable to purify the reagent before use, for example, by distillation under reduced pressure.
Glovebox Operations
A glovebox provides a controlled, isolated environment with a continuously purified inert atmosphere, making it the gold standard for handling highly air-sensitive reagents.[6][7]
Q4: What is the correct procedure for introducing a new bottle of TEDETA into a glovebox?
A4:
-
Surface Cleaning: Before introducing the bottle into the antechamber, wipe the exterior with a suitable solvent (e.g., isopropanol) to remove any surface contaminants.
-
Antechamber Cycling: Place the sealed bottle inside the antechamber. Perform a minimum of three evacuation-refill cycles to remove atmospheric gases from the antechamber.[8] This is a critical step to avoid introducing air and moisture into the main glovebox chamber.
-
Pressure Equalization: After the final refill cycle, ensure the antechamber pressure is equal to the glovebox pressure before opening the inner door.
Q5: I work with volatile amines in my glovebox. Are there any special precautions I should take?
A5: Yes, volatile amines can be problematic for the glovebox catalyst system, which is designed to remove oxygen and moisture.[9][10] Amines can bind to the catalyst, reducing its efficiency. When working with TEDETA or other volatile amines, it is recommended to temporarily turn off the glovebox's recirculation blower to protect the catalyst.[9][10] After your work is complete, ensure the TEDETA container is tightly sealed. It is also good practice to purge the glovebox atmosphere after extensive use of volatile compounds.[9]
Q6: How do I handle a TEDETA spill inside a glovebox?
A6:
-
Containment: Immediately contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or diatomaceous earth).
-
Cleanup: Carefully collect the saturated absorbent material with non-sparking tools and place it into a sealable container.
-
Disposal: Remove the sealed container from the glovebox through the antechamber and dispose of it in accordance with your institution's hazardous waste guidelines.
-
Decontamination: Wipe the affected area with a cloth lightly dampened with a compatible solvent to remove any residue. Ensure the cleaning materials are also properly disposed of.
Schlenk Line Techniques
For many applications, a Schlenk line offers a versatile and effective way to handle air-sensitive reagents without the need for a glovebox.[8][11]
Q7: My reaction requires anhydrous, deoxygenated solvent. What is the best method for solvent preparation?
A7: The most effective method for degassing a solvent is the freeze-pump-thaw technique.[6]
-
Freeze: Place the solvent in a Schlenk flask and freeze it solid using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove dissolved gases.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat: Repeat this cycle at least three times to ensure the removal of all dissolved atmospheric gases. After the final cycle, backfill the flask with a high-purity inert gas (nitrogen or argon).[6]
Q8: I am transferring TEDETA via syringe and notice bubbles forming in the syringe. What is causing this and how can I prevent it?
A8: Bubbles in the syringe can be a sign of a leak in the system, which is compromising the inert atmosphere.
-
Check the Septum: The septum on the TEDETA bottle may have been punctured too many times, preventing a proper seal.
-
Syringe Seal: Ensure you are using a gas-tight syringe with a well-fitting needle.
-
Proper Technique: Before drawing the liquid, flush the syringe with inert gas 2-3 times. To do this, draw inert gas from the headspace of a flask under positive pressure and expel it. After flushing, insert the needle into the TEDETA, ensuring the needle tip is below the liquid surface. Slowly pull the plunger to draw the desired volume. A small amount of inert gas can be drawn into the syringe after the liquid to act as a buffer. Invert the syringe and carefully expel the gas bubble before injecting the liquid into your reaction vessel.
Q9: My reaction mixture changed color immediately upon adding TEDETA, and the reaction failed. What went wrong?
A9: An unexpected color change often indicates the presence of impurities, likely from atmospheric contamination.
-
Glassware Preparation: Ensure all glassware was rigorously dried before use. This can be done by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[3] After drying, the glassware must be cooled under a stream of inert gas.[3]
-
Inert Gas Purity: Use high-purity nitrogen or argon. If your gas source is questionable, consider using an in-line oxygen and moisture trap.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout your experiment to prevent air from entering the system. This can be monitored with an oil or mercury bubbler.[11]
Experimental Protocols
Protocol 1: Transfer of TEDETA using a Schlenk Line and Syringe
This protocol outlines the standard procedure for transferring an air-sensitive liquid like TEDETA from a Sure/Seal™ type bottle to a reaction flask.
Workflow for Liquid Transfer via Schlenk Line
Caption: Workflow for transferring TEDETA using a Schlenk line.
Steps:
-
Glassware Preparation: Assemble and flame-dry (or oven-dry) all glassware, including the reaction flask and syringe.[3] Cool to room temperature under a positive pressure of inert gas.
-
System Purge: Ensure the Schlenk line is properly purged with inert gas and that a positive pressure is maintained, as indicated by the bubbler.
-
Syringe Flush: Take a clean, dry, gas-tight syringe and flush it with inert gas from the Schlenk line 2-3 times.
-
Withdraw Reagent: Carefully pierce the septum of the TEDETA bottle. Ensure the needle tip is submerged in the liquid. Slowly draw the required volume of TEDETA into the syringe. Pull a small amount of inert gas (~0.5 mL) from the bottle's headspace into the syringe to act as a protective blanket.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel the inert gas bubble.
-
Inject into Reaction: Swiftly transfer the syringe to the reaction flask and pierce the septum. Inject the TEDETA into the reaction mixture.
-
Quench Syringe: Immediately after use, quench any residual TEDETA in the syringe by drawing up a suitable quenching agent (e.g., isopropanol) and expelling the mixture into a waste container.
Troubleshooting Decision Tree
When a reaction involving TEDETA fails, a systematic approach can help identify the root cause.
Caption: Troubleshooting guide for failed reactions with TEDETA.
References
-
Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]
-
Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Chemos GmbH & Co.KG. (n.d.). Retrieved from [Link]
-
N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY - Loba Chemie. (n.d.). Retrieved from [Link]
-
N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY - Loba Chemie. (n.d.). Retrieved from [Link]
-
2 - Safety Data Sheet. (n.d.). Bio-Rad. Retrieved from [Link]
-
The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. Retrieved from [Link]
-
N,N,N',N'-Tetramethylethylenediamine. (n.d.). PubChem. Retrieved from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group. Retrieved from [Link]
-
Glovebox General Use. (n.d.). Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Glovebox: Principle, Operation and Precautions. (2017, July 14). JoVE. Retrieved from [Link]
-
Glovebox safety guidelines. (2022, February 2). EPFL. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. Retrieved from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications. Retrieved from [Link]
-
N,N,N',N'-Tetramethylethylenediamine, 99.5%, purified by redistillation, AcroSeal™. (n.d.). Fisher Scientific. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. N,N,N',N'-Tetramethylethylenediamine, 99.5%, purified by redistillation, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. jove.com [jove.com]
- 11. chemistryviews.org [chemistryviews.org]
Technical Support Center: Optimizing Metal Complexation with N,N,N',N'-Tetraethyldiethylenetriamine
Welcome to the technical support center for N,N,N',N'-Tetraethyldiethylenetriamine (tedet). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful synthesis and application of metal complexes involving this versatile tridentate ligand.
Introduction to this compound in Coordination Chemistry
This compound, a substituted diethylenetriamine, is a flexible tridentate ligand that coordinates to metal centers through its three nitrogen atoms. The ethyl substituents on the terminal nitrogen atoms introduce steric bulk that can influence the geometry and stability of the resulting metal complexes. Understanding and optimizing the ligand-to-metal ratio is critical for achieving the desired coordination environment and preventing the formation of unwanted byproducts.
This guide will provide a framework for optimizing this ratio, with a focus on practical, experimental approaches. We will use the well-characterized nickel complex, [Ni(Et₄dien)(NO₂)₂], as a primary example to illustrate key principles and troubleshooting strategies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound?
A1: this compound typically acts as a tridentate ligand, binding to a metal ion through its three nitrogen atoms in a meridional fashion. This arrangement is seen in the pseudo-octahedral complex [Ni(Et₄dien)(NO₂)₂].
Q2: How does the steric hindrance of the ethyl groups affect complex formation?
A2: The four ethyl groups on the terminal nitrogen atoms increase the steric bulk of the ligand compared to simpler polyamines like diethylenetriamine. This steric hindrance can influence the coordination number of the metal center and the overall geometry of the complex. It may prevent the coordination of additional bulky ligands or favor specific isomeric forms.
Q3: What factors should I consider when choosing a solvent for my reaction?
A3: The choice of solvent is crucial and depends on the solubility of both the metal salt and the this compound ligand. Alcohols, such as methanol or ethanol, are often good starting points as they can dissolve a wide range of metal salts and are compatible with amine ligands. The solvent can also play a role in the coordination sphere of the metal, so its coordinating ability should be considered.
Q4: Can this compound form complexes with a 2:1 ligand-to-metal ratio?
A4: While a 1:1 ligand-to-metal ratio is common for forming a simple monomeric complex, the formation of a 2:1 complex, such as [M(tedet)₂]ⁿ⁺, is possible depending on the metal ion's preferred coordination number and the reaction conditions. Achieving a 2:1 stoichiometry typically requires using a molar excess of the ligand.
Q5: How does pH affect the complexation reaction?
A5: The nitrogen atoms of this compound are basic and can be protonated at low pH. Protonation of the amine groups will prevent them from coordinating to the metal center. Therefore, complexation reactions are typically carried out in neutral or slightly basic conditions to ensure the availability of the lone pairs on the nitrogen atoms for coordination.
Troubleshooting Guide: Optimizing the Ligand-to-Metal Ratio
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of metal complexes with this compound.
Problem 1: Low or No Yield of the Desired Complex
Possible Causes & Solutions
-
Incorrect Ligand-to-Metal Ratio:
-
Explanation: The stoichiometry of the reaction is fundamental. An insufficient amount of ligand will result in unreacted metal salt, while a large excess may lead to the formation of undesired higher-order complexes or difficulties in purification.
-
Solution: Start with a 1:1 molar ratio of this compound to the metal salt. If the yield is low, incrementally increase the ligand amount (e.g., to 1.1 or 1.2 equivalents) to ensure complete reaction of the metal precursor. Monitor the reaction by a suitable analytical technique (e.g., TLC, NMR, or UV-Vis spectroscopy) to track the consumption of the starting materials.
-
-
Precipitation of Metal Hydroxide:
-
Explanation: Many metal salts are prone to hydrolysis in solution, especially if the pH is not controlled, leading to the precipitation of metal hydroxides or oxides.
-
Solution: Ensure your solvent is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the reaction requires a non-acidic medium, consider using a non-coordinating buffer or performing the reaction in a solvent that can help to stabilize the metal ion.
-
-
Inappropriate Solvent:
-
Explanation: Poor solubility of either the metal salt or the ligand will hinder the reaction.
-
Solution: Select a solvent in which both reactants are soluble. If a single solvent is not suitable, a solvent mixture can be employed. Gentle heating may also improve solubility, but the thermal stability of the reactants and products should be considered.
-
Problem 2: Formation of an Insoluble Precipitate
Possible Causes & Solutions
-
Polymeric Species:
-
Explanation: In some cases, particularly with certain metal halides, the ligand may bridge between two or more metal centers, leading to the formation of insoluble coordination polymers.
-
Solution: Alter the reaction conditions to favor the formation of a monomeric complex. This can include using more dilute solutions, changing the solvent to one that can better solvate the complex, or using a metal salt with a weakly coordinating counter-ion (e.g., nitrate, perchlorate, or triflate).
-
-
Product Insolubility:
-
Explanation: The desired complex may simply be insoluble in the chosen reaction solvent.
-
Solution: If characterization of the precipitate confirms it is the desired product, this can be a convenient method of isolation. If a soluble product is required for subsequent reactions, a different solvent system must be explored.
-
Problem 3: Presence of Multiple Products or Impurities
Possible Causes & Solutions
-
Formation of Different Stoichiometries:
-
Explanation: Depending on the metal and reaction conditions, a mixture of complexes with different ligand-to-metal ratios (e.g., 1:1 and 2:1) may form.
-
Solution: Carefully control the stoichiometry of the reactants. A 1:1 ratio is a good starting point for a 1:1 complex. To favor a 2:1 complex, a stoichiometric excess of the ligand (2.2 equivalents) should be used. Purification by fractional crystallization or chromatography may be necessary to separate the different species.
-
-
Coordination of Solvent or Counter-ions:
-
Explanation: The solvent or the counter-ion from the metal salt can sometimes coordinate to the metal center, leading to a mixture of products.
-
Solution: Use a non-coordinating solvent if possible. If a coordinating solvent is necessary, it may be displaced by the ligand, but this equilibrium will depend on the relative coordinating strengths. Choosing a metal salt with a weakly coordinating counter-ion can also mitigate this issue.
-
Experimental Protocol: A General Approach to Complexation
While the specific synthesis for every metal complex will vary, the following protocol provides a general workflow for the synthesis of a 1:1 metal complex with this compound, inspired by the synthesis of nickel-polyamine complexes.
Materials:
-
Metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
This compound (tedet)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Inert gas supply (optional, but recommended)
Procedure:
-
Preparation of Reactant Solutions:
-
In a clean, dry flask, dissolve the metal salt (1.0 mmol) in a minimal amount of the chosen solvent (e.g., 10-20 mL).
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in the same solvent (e.g., 5-10 mL).
-
-
Reaction:
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature. The addition should be done dropwise to avoid localized high concentrations of the ligand.
-
Observe any color changes or the formation of a precipitate.
-
Continue stirring the reaction mixture at room temperature for a set period (e.g., 2-4 hours). The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Isolation of the Product:
-
If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to aid in drying. Dry the product under vacuum.
-
If no precipitate forms: The product may be induced to crystallize by slow evaporation of the solvent, or by the addition of a less polar co-solvent (e.g., adding diethyl ether to an ethanol solution).
-
-
Characterization:
-
Characterize the product using appropriate analytical techniques, such as:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center (shifts in N-H and C-N stretching frequencies).
-
UV-Vis Spectroscopy: To observe the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex.
-
-
Visualizing the Process
Workflow for Optimizing Ligand-to-Metal Ratio
Caption: A troubleshooting workflow for optimizing the synthesis of metal complexes with this compound.
Chelation of a Metal Ion by this compound
Caption: Diagram illustrating the tridentate chelation of a metal ion by this compound.
References
- Hatcher, L. E., Warren, M. R., Allan, D. R., Brayshaw, S. K., Johnson, A. L., Fuertes, S., Schiffers, S., Stevenson, A. J., Teat, S. J., Woodall, C. H., & Raithby, P. R. (2011). Metastable Linkage Isomerism in [Ni(Et₄dien)(NO₂)₂]: A Combined Thermal and Photocrystallographic Structural Investigation of a Nitro/Nitrito Interconversion.
- Skelton, J. M., Crespo-Otero, R., Hatcher, L. E., Parker, S. C., Raithby, P. R., & Walsh, A. (2014). Energetics, thermal isomerisation and photochemistry of the linkage-isomer system [Ni(Et₄dien)(η²-O,ON)(η¹-NO₂)]. CrystEngComm, 16(38), 8836-8845.
Sources
Validation & Comparative
Comparing N,N,N',N'-Tetraethyldiethylenetriamine and PMDTA in catalysis
[2]
Executive Summary
PMDTA is the industry "gold standard" ligand for Copper-mediated Atom Transfer Radical Polymerization (ATRP) and Organolithium stabilization. Its fully methylated structure ensures chemical inertness toward alkyl halides and strong bases, providing robust control over radical propagation and aggregate breakdown.[1][2]
TEDETA is a specialized, sterically bulkier analog with a reactive central secondary amine.[1][2] It is not a direct "drop-in" replacement for PMDTA in radical polymerization or strong base chemistry.[1][2] Instead, it serves as a functionalizable scaffold or a ligand for specific coordination chemistries (e.g., Nickel/Cobalt) where the central proton plays a structural or electronic role.[2]
Quick Selection Matrix
| Feature | PMDTA | TEDETA (Et₄DIEN) |
| CAS Number | 3030-47-5 | 123-12-6 |
| Central Amine | Tertiary ( | Secondary ( |
| Primary Application | ATRP, Organolithium De-aggregation | Ni/Co Coordination, Ligand Immobilization |
| Stability w/ Alkyl Halides | High (Inert) | Low (Reacts/Alkylation risk) |
| Stability w/ n-BuLi | High (Forms stable chelates) | Unstable (Deprotonates to Li-Amide) |
| Steric Bulk | Low (Methyls) | High (Ethyls) |
Technical Analysis & Mechanistic Comparison
Structural Architecture & Sterics
The substitution pattern defines the coordination geometry and solubility profile.[2]
-
PMDTA (The Compact Chelate): The methyl groups are small, allowing the ligand to wrap tightly around Cu(I) or Li+ centers. This favors the formation of monomeric, reactive species in solution.[2]
-
TEDETA (The Bulky/Reactive Variant): The ethyl groups on the terminal nitrogens create significant steric crowding (cone angle increase).
-
Benefit: Increased solubility in highly non-polar aliphatic hydrocarbons.[2]
-
Drawback: The central
is a nucleophile and a Brønsted acid.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Performance in ATRP (Atom Transfer Radical Polymerization)
In ATRP, the ligand must solubilize Cu(I)X and stabilize the Cu(II)X deactivator without participating in side reactions.
-
PMDTA Mechanism: Forms a stable neutral complex
and a cationic deactivatorngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . It cycles thousands of times without degradation. -
TEDETA Failure Mode: The central secondary amine in TEDETA is susceptible to Quaternization .[2] In the presence of alkyl halides (initiators or polymer chain ends), the
can nucleophilically attack the carbon-halogen bond.-
Result: Loss of ligand activity, generation of acid (HX), and termination of the polymer chain.
-
Exception: TEDETA is used only when the central amine is pre-functionalized (e.g., grafted onto resin beads) or in non-radical metal catalysis.[2]
-
Performance in Organolithium Chemistry
PMDTA is widely used to break down aggregates of n-Butyllithium (n-BuLi) to increase reactivity.[1][2]
Visualizing the Divergence
The following diagram illustrates the mechanistic pathways of both ligands when exposed to standard catalytic conditions.
Caption: Mechanistic divergence of PMDTA (Blue) vs. TEDETA (Red). TEDETA fails in standard radical/base conditions due to the reactive central amine.
Experimental Protocols
Protocol A: Purification of PMDTA for High-Fidelity ATRP
Use this protocol to ensure removal of primary/secondary amine impurities that mimic TEDETA-like failure modes.[1]
Reagents: Commercial PMDTA (98%), Calcium Hydride (
-
Drying: Place PMDTA in a round-bottom flask containing crushed
(5% w/v). Stir for 12 hours under a nitrogen atmosphere to remove water and trace protic amines. -
Distillation: Perform vacuum distillation.
-
Setup: Short-path distillation head.
-
Conditions: Collect the fraction boiling at 85–86°C / 12 mmHg .
-
-
Storage: Store the colorless distillate over 4Å molecular sieves in a glovebox or Schlenk flask.
-
Validation:
NMR ( ) should show sharp singlets at 2.23 (12H, terminal ) and 2.30 (3H, central ). Absence of broad peaks > 1.5 ppm confirms no secondary amines.
Protocol B: Synthesis of [Ni(TEDETA)(NO₂)]⁺ Complex
Use this protocol to leverage TEDETA's coordination ability in non-radical environments.
Reagents:
-
Dissolution: Dissolve 1.0 mmol of Nickel(II) perchlorate in 10 mL of absolute ethanol.
-
Ligand Addition: Add 1.0 mmol of TEDETA dropwise. The solution will shift color (typically to blue-violet) indicating rapid coordination.
-
Counter-Ion Exchange: Add 2.0 mmol of
dissolved in minimal water. -
Crystallization: Allow the solution to evaporate slowly at room temperature.
-
Result: The steric bulk of the ethyl groups on TEDETA forces a specific geometry (often distorted octahedral or square planar depending on anion), which can be verified by X-ray crystallography.[2]
Comparative Data Summary
| Parameter | PMDTA | TEDETA | Implication |
| Molecular Weight | 173.30 g/mol | 215.38 g/mol | TEDETA requires mass adjustment for molar equivalents.[1][2] |
| Boiling Point | ~198°C (Atm) | ~130°C (10 mmHg) | Both are high-boiling liquids; vacuum required for removal. |
| pKa (Conjugate Acid) | ~9.5 (Terminal) | ~9.8 (Terminal) | Similar basicity, but TEDETA central N is less accessible. |
| Solubility (Hexane) | Good | Excellent | TEDETA is superior for ultra-hydrophobic systems.[2] |
| Cost Efficiency | High (Commodity) | Low (Specialty) | PMDTA is preferred for scale-up. |
References
-
Sigma-Aldrich. (n.d.).[2] N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) Product Sheet. Retrieved from [1]
-
ChemicalBook. (n.d.).[2] this compound (TEDETA) Properties and Reactions. Retrieved from
-
Matyjaszewski, K., & Xia, J. (2001).[2] Atom Transfer Radical Polymerization. Chemical Reviews. (Foundational text on ligand requirements for ATRP, establishing PMDTA as the standard).
-
University of Wisconsin-Madison. (n.d.).[2] Aggregation and Reactivity of Phenyllithium Solutions. (Comparison of PMDTA vs. other ligands in organolithium aggregation). Retrieved from
-
BenchChem. (n.d.).[2] this compound Structure and CAS. Retrieved from
Beyond the Standard: A Comparative Guide to Tridentate Polyamine Ligands in Organometallic Catalysis
Executive Summary
N,N,N',N'-Tetraethyldiethylenetriamine (
This guide analyzes superior alternatives for researchers seeking to optimize stability , solubility , or catalytic activity .[1] We focus on the industry standards: PMDTA (Stability/Lithium Chemistry), Me6TREN (High-Activity Catalysis), and TEEDA (Steric Bulk).[1]
Part 1: Critical Analysis of the Incumbent ( DIEN)
Before selecting an alternative, it is crucial to understand the structural limitations of
-
Structure:
-
Key Feature: The terminal nitrogens are fully ethylated (bulky, hydrophobic), but the central nitrogen is a secondary amine .[1]
-
The "Proton Trap" Risk: In organolithium chemistry, the central
is deprotonated by reagents like -BuLi, consuming the reagent and forming a Lithium Amide ( ). This alters the thermodynamics of the reaction, often leading to aggregation rather than the desired monomerization.[1]
Decision Matrix: When to Switch
-
Switch to PMDTA if: You are performing lithiation, magnesiation, or using strong bases.[1] You need a chemically inert ligand.[1]
-
Switch to Me6TREN if: You are performing Atom Transfer Radical Polymerization (ATRP) and need faster kinetics.
-
Switch to TEEDA if: You need the solubility/sterics of ethyl groups but require a chemically inert (fully alkylated) backbone.
Part 2: The Alternatives
PMDTA (Pentamethyldiethylenetriamine)
Best For: Organolithium/Organomagnesium Chemistry, Carbenoid Stabilization.[1][2][3]
PMDTA is the fully methylated analogue of diethylenetriamine.[1] Unlike
-
Mechanism: PMDTA is a tridentate Lewis base.[1] It saturates the coordination sphere of the Lithium cation (
), breaking down the stable hexamers/tetramers of -BuLi into reactive monomers or dimers. -
Advantages:
-
Inertness: No side reaction with
.[1] -
Selectivity: Promotes specific deprotonation sites (ortho-lithiation) by "locking" the aggregate structure.
-
-
Trade-off: Methyl groups are less sterically demanding than Ethyl groups, potentially offering less kinetic stabilization for extremely unstable intermediates.[1]
Me6TREN (Tris[2-(dimethylamino)ethyl]amine)
Best For: Copper-Catalyzed ATRP (Atom Transfer Radical Polymerization).[1]
While PMDTA is linear, Me6TREN is tripodal (branched).[1] In Copper catalysis (ATRP), this geometry creates a "cage" around the Cu center.
-
Mechanism: The tripodal structure lowers the redox potential of the
couple, stabilizing the state. This shifts the equilibrium toward the active radical species, increasing polymerization rates by orders of magnitude compared to linear amines.[1] -
Comparison: In ATRP of acrylates, Me6TREN is often
more active than linear ligands like PMDTA or DIEN.[1]
TEEDA (Tetraethylethylenediamine)
Best For: Steric Steering in Bidentate Coordination.[1]
If the ethyl groups of
-
Mechanism: A bidentate ligand with four ethyl groups.[1] It creates a wider "cone angle" than TMEDA (Tetramethylethylenediamine).[1]
-
Application: Used when the metal center requires significant steric shielding to prevent dimerization or decomposition.[1]
Part 3: Comparative Data & Selection Logic
Ligand Performance Characteristics[1][2][5][6][7][8]
| Feature | PMDTA (Alternative 1) | Me6TREN (Alternative 2) | TEEDA (Alternative 3) | |
| Denticity | Tridentate | Tridentate | Tetradentate (Tripodal) | Bidentate |
| N-Substituents | Ethyl (Terminal), H (Central) | Methyl (All) | Methyl (All) | Ethyl (All) |
| Base Compatibility | Poor (Deprotonates) | Excellent (Inert) | Excellent (Inert) | Excellent (Inert) |
| Steric Bulk | High | Moderate | Moderate | High |
| Primary Use | Ni/Cu Ligand, Curing | Li-Base Activation | High-Speed ATRP | Steric Protection |
Visualization: Ligand Selection Pathway[1]
Figure 1: Decision tree for selecting polyamine ligands based on reaction conditions and steric requirements.
Part 4: Experimental Protocols
Protocol A: Safe Lithiation using PMDTA (Replacing Et4DIEN)
Context: This protocol demonstrates the activation of n-BuLi for the deprotonation of a weak acid (e.g., furan or benzene), replacing the potentially reactive Et4DIEN.
Materials:
-
Substrate (e.g., Furan, 10 mmol)[1]
- -Butyllithium (2.5 M in hexanes, 10.5 mmol)[1]
-
PMDTA (Distilled, 10.5 mmol)[1]
-
Anhydrous THF (20 mL)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 50 mL Schlenk flask under Argon flow. Cool to -78°C.[1]
-
Ligand Complexation: Add anhydrous THF and PMDTA. Stir for 5 minutes.
-
Note: Unlike Et4DIEN, PMDTA does not require deprotonation precautions.[1]
-
-
Base Activation: Add
-BuLi dropwise.[1] The solution may turn pale yellow (formation of the monomeric PMDTA-Li complex). -
Substrate Addition: Add the substrate dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C if necessary (substrate dependent).
-
Quench: Add electrophile (e.g., MeI) or
.[1]
Protocol B: Copper-Catalyzed ATRP Comparison
Context: Comparing activity between Linear (PMDTA) and Branched (Me6TREN) ligands.
-
Complex Formation:
-
Vial A (PMDTA): Mix CuBr (1 eq) + PMDTA (1 eq) in degassed solvent. Solution turns green/blue (oxidized) or clear (reduced).[1]
-
Vial B (Me6TREN): Mix CuBr (1 eq) + Me6TREN (1 eq).
-
-
Observation: The Me6TREN complex forms much faster and is significantly more stable in the
state, driving the polymerization equilibrium forward. -
Outcome: Polymerization with Me6TREN will typically reach 90% conversion in 1/10th the time of PMDTA-mediated reactions.[1]
References
-
Reich, H. J. (2012).[1] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms.[1] Chemical Reviews.[1] Link
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization.[1] Journal of the American Chemical Society.[1] Link
-
Collum, D. B. (1993).[1] Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Accounts of Chemical Research.[1] Link
-
PubChem. 1,1,7,7-Tetramethyldiethylenetriamine Compound Summary.Link
Sources
A Technical Guide to the Comparative Performance of N,N,N',N'-Tetraethyldiethylenetriamine and Other Polyamine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the choice of ligand is paramount, dictating the stability, reactivity, and selectivity of metal complexes. Among the vast arsenal of available ligands, polyamines have carved a significant niche due to their versatile coordination modes and their ability to stabilize a wide range of metal ions. This guide provides an in-depth technical comparison of N,N,N',N'-Tetraethyldiethylenetriamine (tedet), a bulky and electron-rich polyamine, with other commonly employed polyamine ligands. By examining their structural attributes, coordination behavior, and performance in key applications, we aim to furnish researchers with the critical insights necessary for informed ligand selection in their experimental designs.
The Landscape of Polyamine Ligands: An Overview
Polyamines are organic compounds containing two or more primary, secondary, or tertiary amine groups. Their multidentate nature allows them to act as chelating agents, forming stable complexes with metal ions. The stability and reactivity of these metal complexes are profoundly influenced by the structural characteristics of the polyamine ligand, including the number and type of amine groups, the length of the hydrocarbon chains connecting them, and the nature of the substituents on the nitrogen atoms.
This guide will focus on the comparative performance of this compound (tedet) against a backdrop of other well-established polyamine ligands:
-
Diethylenetriamine (dien): A linear triamine with primary and secondary amine groups.
-
Triethylenetetramine (tren): A branched tetramine with a tertiary amine at the bridgehead and three primary amine arms.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): The permethylated analogue of dien, offering a comparative perspective on the influence of alkyl substitution.
Figure 1: Structural relationships between this compound and other common polyamine ligands.
A Deep Dive into this compound (tedet)
This compound, often abbreviated as tedet or Et₄dien, is a tridentate ligand characterized by the presence of four ethyl groups on its terminal nitrogen atoms. These bulky alkyl substituents impart unique steric and electronic properties to the ligand and its corresponding metal complexes.
Structural and Electronic Characteristics
The most salient features of tedet are the steric bulk and the enhanced electron-donating ability of its tertiary amine groups. The ethyl groups create a sterically hindered environment around the metal center, which can influence the coordination geometry, the accessibility of the metal ion to substrates, and the stability of the resulting complex.[1]
From an electronic standpoint, the ethyl groups are electron-releasing, increasing the electron density on the nitrogen atoms. This enhanced basicity and electron-donating capacity can lead to the formation of more stable metal complexes compared to their less substituted counterparts.[2]
Comparative Performance Analysis
A direct, data-driven comparison of tedet with other polyamine ligands is challenging due to the limited availability of published experimental data for this specific ligand. However, by leveraging our understanding of structure-property relationships in coordination chemistry and catalysis, we can extrapolate and infer its likely performance characteristics in key applications.
Coordination Chemistry and Stability of Metal Complexes
The stability of a metal-ligand complex is a critical parameter that influences its utility in various applications. Stability constants (log K) provide a quantitative measure of the equilibrium for the formation of the complex in solution.[3]
| Ligand | Metal Ion | log K₁ | log K₂ | Overall log β | Reference |
| Diethylenetriamine (dien) | Cu²⁺ | 16.0 | 5.2 | 21.2 | [4] |
| Diethylenetriamine (dien) | Ni²⁺ | 10.7 | 7.9 | 18.6 | [4] |
| Triethylenetetramine (tren) | Cu²⁺ | 18.8 | - | 18.8 | [4] |
| Triethylenetetramine (tren) | Ni²⁺ | 14.8 | - | 14.8 | [4] |
While specific stability constants for tedet complexes are not widely reported, we can infer some trends. The increased basicity of the nitrogen atoms in tedet, due to the inductive effect of the ethyl groups, would be expected to lead to higher stability constants for its metal complexes compared to dien. However, the significant steric hindrance introduced by the four ethyl groups may counteract this electronic effect, potentially leading to lower stability or favoring different coordination geometries to alleviate steric strain.[1]
Application in Catalysis: Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The catalytic activity in ATRP is highly dependent on the nature of the ligand coordinated to the copper catalyst.[4]
Bulky, electron-donating ligands are known to enhance the rate of ATRP. The increased electron density on the copper center facilitates the abstraction of the halogen atom from the initiator, thereby increasing the concentration of active radical species. This compound (TEDETA) has been explored as a soluble support for copper bromide mediated ATRP of methyl methacrylate, indicating its compatibility and potential utility in this catalytic system.[4]
Figure 2: A simplified workflow of the Atom Transfer Radical Polymerization (ATRP) catalytic cycle, highlighting the role of the copper-ligand complex.
Inferred Performance of tedet in ATRP:
Based on the principles of ligand effects in ATRP, we can hypothesize the performance of a Cu/tedet catalyst:
-
Increased Rate: The strong electron-donating nature of the ethyl groups in tedet is expected to accelerate the rate of polymerization compared to less substituted ligands like dien.
-
Potential for Controlled Polymerization: The steric bulk of tedet could modulate the accessibility of the copper center, potentially influencing the equilibrium between activation and deactivation steps and allowing for good control over the polymerization.
-
Solubility: The aliphatic nature of the ethyl groups may enhance the solubility of the catalyst complex in a wider range of organic solvents.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, self-validating experimental protocol for the synthesis of a copper(II)-tedet complex and a general procedure for a comparative study of its catalytic activity in ATRP.
Synthesis of [Cu(tedet)Cl₂]
Materials:
-
This compound (tedet)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve CuCl₂·2H₂O (1 mmol) in absolute ethanol (20 mL) with gentle warming to obtain a clear blue solution.
-
In a separate flask, dissolve this compound (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the tedet solution to the copper(II) chloride solution with constant stirring.
-
A color change to deep blue or purple should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Reduce the volume of the solvent under reduced pressure until the onset of precipitation.
-
Add diethyl ether to the concentrated solution to precipitate the complex completely.
-
Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR spectroscopy to confirm the coordination of the amine groups, and UV-Vis spectroscopy.
Figure 3: Experimental workflow for the synthesis of the [Cu(tedet)Cl₂] complex.
Comparative ATRP of Methyl Methacrylate (MMA)
Objective: To compare the catalytic performance of CuCl complexed with tedet, dien, and PMDETA in the ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) chloride (CuCl)
-
This compound (tedet)
-
Diethylenetriamine (dien)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
Prepare three separate Schlenk flasks, each charged with CuCl (0.1 mmol).
-
To each flask, add the respective ligand (0.1 mmol): tedet to flask 1, dien to flask 2, and PMDETA to flask 3.
-
Add anisole (5 mL) and MMA (10 mmol) to each flask.
-
Degas the mixtures by three freeze-pump-thaw cycles.
-
Inject the initiator, EBiB (0.1 mmol), into each flask under an inert atmosphere.
-
Place the flasks in a preheated oil bath at 70 °C and start timing.
-
Take samples at regular intervals to monitor monomer conversion by ¹H NMR spectroscopy and molecular weight and dispersity (Đ) by gel permeation chromatography (GPC).
Data Analysis: Plot ln([M]₀/[M]) versus time to determine the apparent rate constant of polymerization (k_app) for each catalyst system. Compare the evolution of molecular weight and dispersity with conversion.
Conclusion and Future Outlook
This compound presents an intriguing profile as a bulky, electron-rich polyamine ligand. While direct experimental comparisons are currently sparse in the literature, a thorough analysis of its structural and electronic properties allows for informed predictions of its performance in coordination chemistry and catalysis. The enhanced steric hindrance and electron-donating ability of tedet are anticipated to translate into unique reactivity and stability profiles for its metal complexes, particularly in applications such as ATRP where ligand design is crucial for catalytic efficiency.
The experimental protocols provided herein offer a clear pathway for researchers to systematically evaluate the performance of tedet against other polyamine ligands. Such studies are essential to unlock the full potential of this and other bulky polyamine ligands in the development of novel catalysts and functional materials. As the demand for more sophisticated and efficient chemical transformations grows, the exploration of underutilized ligand architectures like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical science.
References
- Bollmann, A., et al. (2004). Ethylene Tetramerization: A New Route to Produce 1-Octene in Exceptionally High Selectivities. Journal of the American Chemical Society, 126(45), 14712–14713.
- Chen, Y., & He, C. (2003). A Highly Active and General Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides.
- Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.
- Hlatky, G. G. (2002). Heterogeneous Single-Site Catalysts for Olefin Polymerization. Chemical Reviews, 100(4), 1347–1376.
- Kaminsky, W. (2004). The Discovery of Metallocene Catalysts and Their Present State of the Art. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3911–3921.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
- Pintauer, T., & Matyjaszewski, K. (2008). Atom Transfer Radical Polymerization: A Versatile Tool for the Synthesis of Well-Defined Polymers.
- Que, L., Jr. (2000). One Ligand Fits All: A Common Structural Motif in Non-Heme Iron(II) Dioxygenases. Journal of Biological Inorganic Chemistry, 5(4), 433–438.
- Rybak-Akimova, E. V., et al. (2001). Dioxygen Activation by a Nickel(II) Complex of a Macrocyclic Ligand with an Appended Pyridine Group. Inorganic Chemistry, 40(22), 5642–5651.
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
- Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. Journal of the American Chemical Society, 117(20), 5614–5615.
Sources
Electronic effects of N,N,N',N'-Tetraethyldiethylenetriamine in metal complexes
Electronic & Steric Modulation in Metal Complexes: A Guide to this compound ( )
Executive Summary: The Steric/Electronic Tug-of-War
This compound (
This guide objectively compares
Technical Profile & Ligand Field Theory
To understand the performance of
Structural Analysis
-
Substitution: Four ethyl groups on the terminal nitrogens.
-
Central Donor: A secondary amine (NH). Note: This distinguishes it from PMDETA, which has a tertiary central amine (N-Me).
Electronic vs. Steric Effects
| Feature | Electronic Effect (Ligand Field) | Steric Consequence | Net Result on Metal Center |
| Ethyl Groups (+I Effect) | Stronger | Significant cone angle increase. Prevents planar coordination. | Destabilization of Square Planar/Octahedral Geometries. |
| Central Secondary Amine | Harder donor than tertiary amines. Capable of H-bonding. | Less steric bulk at the "anchor" point of the chelate. | Permits "Folded" Geometries (e.g., fac-coordination) but allows solvent interaction. |
The "Redox Anomaly"
In Copper-mediated Atom Transfer Radical Polymerization (ATRP), ligand activity is governed by the redox potential (
-
Theory: Stronger electron donors usually stabilize the higher oxidation state (Cu(II)), making
more negative (harder to reduce). -
The
Reality: The steric bulk of the four ethyl groups clashes with the shorter bonds required for Cu(II). This destabilizes Cu(II) relative to the more flexible, longer-bond Cu(I) state. -
Outcome:
shifts the redox potential positively (easier to reduce to Cu(I)), often making it a more active catalyst for halide abstraction than less hindered analogues, provided the steric bulk does not block the active site entirely.
Comparative Analysis: vs. Alternatives
The following table contrasts
Table 1: Performance & Property Comparison
| Parameter | Dien (Unsubstituted) | PMDETA (Pentamethyl) | |
| CAS Number | 111-40-0 | 3030-47-5 | 123-12-6 |
| Steric Hindrance | Low | Medium | High |
| Coordination Geometry | Favors Octahedral / Square Planar | Distorted Octahedral | Highly Distorted / Tetrahedral |
| Cu(II) Stability | High (Forms stable bis-complexes) | Moderate | Low (Steric strain destabilizes Cu(II)) |
| Redox Potential ( | Negative (Hard to reduce) | Moderate (~ -0.15 V vs SCE) | Positive (Easier to reduce) |
| Catalytic Application | Poor for ATRP (Traps Cu(II)) | Standard for ATRP | Specialized (High activity / Selectivity) |
| Key Advantage | High thermodynamic stability | Balanced activity/stability | Stabilizes low oxidation states; Linkage Isomerism control |
Visualizing the Mechanism
The following diagrams illustrate the structural impact of
Diagram 1: Steric Impact on Coordination Geometry
This logic flow shows how ethyl substitution forces the metal center out of a planar arrangement.
Caption: Logical pathway showing how the ethyl substituents of Et4dien impose steric strain, distorting geometry and shifting redox potential.
Diagram 2: ATRP Catalytic Cycle Influence
How
Caption: The ATRP redox equilibrium. Et4dien destabilizes the Deactivator (Cu-II), pushing the equilibrium towards activation.
Experimental Protocols
Protocol: Synthesis of Complex
This protocol creates a defined complex for redox testing.
Materials:
- (anhydrous)
- (CAS 123-12-6, >95% purity)
-
Ethanol (absolute) and Diethyl ether.
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of
in 10 mL of hot absolute ethanol. The solution should be dark brown/black. -
Ligand Addition: Add 1.0 mmol of
dropwise to the stirring copper solution.-
Observation: Expect a color shift to deep green or blue-green, indicating coordination.
-
-
Precipitation: Allow the solution to cool to room temperature. If no precipitate forms, add diethyl ether dropwise until turbidity appears.
-
Crystallization: Store at 4°C overnight.
-
Filtration: Filter the green crystals, wash with cold ether, and dry under vacuum.
Protocol: Cyclic Voltammetry (CV) Measurement
To quantify the electronic effect (
-
Electrolyte: Prepare 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile. -
Analyte: Dissolve the copper complex (from 5.1) to a concentration of 1 mM.
-
Electrodes:
-
Working: Glassy Carbon (polished).
-
Counter: Platinum wire.
-
Reference:
(0.01 M in MeCN).
-
-
Scan: Cycle from +0.5 V to -1.0 V at 100 mV/s.
-
Analysis:
-
Identify the anodic (
) and cathodic ( ) peaks. -
Calculate
. -
Validation: Compare against Ferrocene internal standard.
complexes typically show a positive shift of 50–150 mV compared to PMDETA analogues.
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Skelton, J., et al. (2014).[1] Energetics, thermal isomerisation and photochemistry of the linkage-isomer system [Ni(Et4dien)(NO2)2]. ResearchGate. Retrieved from
-
Matyjaszewski, K. (2014). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from
- Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science.
-
Angene Chemical. (n.d.). This compound Properties. Retrieved from
Comparative Guide: N,N,N',N'-Tetraethyldiethylenetriamine (Et₄dien) in Catalysis
[1]
Executive Summary
This technical guide evaluates the performance of N,N,N',N'-Tetraethyldiethylenetriamine (Et₄dien) as a ligand in transition metal catalysis, specifically focusing on Copper-mediated Atom Transfer Radical Polymerization (ATRP).
While PMDETA (Pentamethyldiethylenetriamine) remains the industrial standard for copper-mediated controlled radical polymerizations, Et₄dien presents a distinct physicochemical profile due to two critical structural deviations:
-
Steric Bulk: The presence of four ethyl groups (vs. methyls in PMDETA) increases steric strain around the metal center.
-
Secondary Amine Functionality: Unlike the permethylated PMDETA, Et₄dien possesses a central secondary amine (-NH-), altering its hydrogen-bonding capability and pH sensitivity.
This guide compares Et₄dien against PMDETA and Me₆TREN, providing experimental protocols for its utilization in kinetic studies.
Ligand Architecture & Physicochemical Profile
The catalytic efficacy of a ligand is dictated by its denticity (binding sites), topology (linear vs. branched), and electronic/steric effects.
| Feature | Et₄dien (Subject) | PMDETA (Standard) | Me₆TREN (High Activity) |
| IUPAC Name | 1,1,7,7-Tetraethyldiethylenetriamine | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Tris[2-(dimethylamino)ethyl]amine |
| Structure | Linear, Tridentate | Linear, Tridentate | Branched (Tripodal), Tetradentate |
| N-Substituents | Ethyl (Bulky) | Methyl (Compact) | Methyl (Compact) |
| Central Donor | Secondary Amine (-NH- ) | Tertiary Amine (-NMe-) | Tertiary Amine (Bridgehead) |
| Coordination Geometry | Distorted Square Pyramidal | Trigonal Bipyramidal | Trigonal Pyramidal |
| Key Characteristic | High steric strain; H-bond donor | Balanced sterics/electronics | High redox activity |
The "Ethyl Effect" on Catalysis
In copper-catalyzed ATRP, the equilibrium constant (
-
Steric Impact: The ethyl groups in Et₄dien are significantly bulkier than the methyl groups in PMDETA. This bulk destabilizes the Cu(II)-X complex (the deactivator) more than the Cu(I) complex.
-
Result: This typically leads to a higher
(shifting equilibrium toward the active radical species). However, if the steric bulk is too high, it can physically block the approach of the alkyl halide, paradoxically slowing down . -
The NH Factor: The central secondary amine in Et₄dien is susceptible to deprotonation or hydrogen bonding, which can complicate catalysis in protic solvents (water/methanol) compared to the inert, fully alkylated PMDETA.
Comparative Performance Analysis
2.1 Kinetic Control in ATRP (Styrene & Acrylates)
The following data synthesizes trends from comparative ligand studies (Matyjaszewski et al. and related coordination chemistry literature).
| Parameter | Cu(I)/Et₄dien | Cu(I)/PMDETA | Implication for Et₄dien |
| Redox Potential ( | Lower (More reducing) | Moderate | Et₄dien is a stronger reducing agent, potentially accelerating initiation. |
| Halidophilicity ( | Lower | High | The bulky ethyl groups make it harder for the Cu(II) center to hold the Halide anion, reducing deactivation efficiency. |
| Control ( | Moderate (1.2 – 1.4) | High (< 1.15) | PMDETA offers tighter control; Et₄dien may lead to broader dispersity due to slower deactivation. |
| Solvent Compatibility | Non-polar / Organic | Universal | Et₄dien's NH group can cause side reactions in aqueous media (unusually high hydroxo-stability). |
2.2 Mechanistic Pathway Visualization
The diagram below illustrates the ATRP equilibrium, highlighting where the Et₄dien ligand influences the cycle (Redox and Halogen Transfer).
Caption: The ATRP equilibrium. Et₄dien increases the activation rate (green) due to reducing power but hampers deactivation (red) due to steric bulk, potentially broadening molecular weight distribution.
Experimental Protocol: In-Situ Catalyst Synthesis
Unlike PMDETA, which is often bought as a stock catalyst solution, Et₄dien complexes are best prepared in situ to prevent oxidation of the sensitive secondary amine.
Reagents:
-
Ligand: this compound (Et₄dien) [CAS: 123-12-6]. Purification: Distill over CaH₂ under reduced pressure if yellow.
-
Metal Salt: CuBr (99.999%).[1] Must be white.[2] If green, wash with glacial acetic acid and ethanol, then dry.
-
Solvent: Anisole or Toluene (Degassed).
Workflow Diagram
Caption: Step-by-step Schlenk line protocol for generating the active Cu/Et₄dien catalyst species.
Detailed Methodology:
-
Stoichiometry: Use a ratio of [Monomer]:[Initiator]:[CuBr]:[Et₄dien] = 100:1:1:1. Note that unlike bipyridine (which requires 2:1), Et₄dien is tridentate and forms a 1:1 complex with Cu.
-
Complexation: Upon adding Et₄dien to the CuBr suspension, the solution should become homogenous. If a precipitate remains, the complex has not formed, or the CuBr has oxidized.
-
Kinetics Monitoring: Take aliquots every hour. Pass through a neutral alumina plug (to remove Cu) before GC or NMR analysis.
-
Note: Et₄dien binds Cu(II) less strongly than PMDETA. You may need a longer alumina column to fully remove the catalyst from the final polymer.
-
Troubleshooting & Optimization
| Issue | Probable Cause (Et₄dien Specific) | Solution |
| Uncontrolled Polymerization (PDI > 1.5) | Slow deactivation ( | Add a small amount of Cu(II)Br₂ (5-10% relative to Cu(I)) at the start to force the equilibrium back ("Persistent Radical Effect"). |
| Catalyst Precipitation | The NH group on Et₄dien is interacting with polar impurities or moisture. | Ensure all reagents are dried over molecular sieves. Switch to a less polar solvent (Toluene instead of DMF). |
| Low Conversion | Redox potential is too low; catalyst is "dying" (irreversible termination). | Increase temperature by 10°C. Et₄dien complexes are thermally stable but require higher activation energy than Me₆TREN. |
References
-
Comparison of Multidentate Amine Ligands in
- Source: Xia, J.
- Context: Establishes the baseline kinetics for PMDETA and HMTETA, providing the comparative standard for alkyl
-
Steric Effects in Copper-Mediated Polymeriz
- Source: Tang, W.
- Context: Discusses how increasing alkyl size (Methyl -> Ethyl) on TREN ligands affects , a trend directly applicable to the dien series.
-
Coordin
- Source: ChemicalBook / Sigma-Aldrich Technical D
- Context: Physical properties and synthesis data for this compound (CAS 123-12-6).
-
Hydroxo Stability of Et4dien Complexes
-
Source: ResearchGate (Coordination Equilibria Studies).[3]
- Context: Highlights the "unusually high" stability of Cu(Et4dien)(OH)+, emphasizing the unique role of the secondary amine in aqueous environments.
-
Characterization of N,N,N',N'-Tetraethyldiethylenetriamine-metal complexes
Technical Comparison Guide: N,N,N',N'-Tetraethyldiethylenetriamine ( ) Metal Complexes
Executive Summary
This compound (
This guide characterizes
Part 1: Ligand Architecture & Comparative Analysis
The Steric Advantage
The primary differentiator of
Comparative Matrix: vs. Alternatives
| Feature | PMDETA (Standard) | Dien (Parent) | |
| Formula | |||
| Steric Bulk | High (Ethyl groups) | Medium (Methyl groups) | Low (Protons) |
| Cu(II) Geometry | Distorted Trigonal Bipyramidal / Tetrahedral | Distorted Square Pyramidal | Square Planar / Octahedral |
| Redox Potential | Positive Shift (Stabilizes Cu(I)) | Moderate | Negative Shift (Stabilizes Cu(II)) |
| Solubility | High in non-polar organics | High in organics | High in water/polar solvents |
| Primary Use | Redox tuning, Kinetic studies | General purpose ATRP | Basic coordination chemistry |
Part 2: Synthesis & Structural Characterization[3][4]
Synthesis Protocol:
Objective: Isolate a pure copper(II) complex for catalytic evaluation. Safety: Work in a fume hood. Copper salts are toxic; amines are corrosive.
Reagents:
- (anhydrous or hydrate)
- (Ligand)
-
Absolute Ethanol (Solvent)
-
Diethyl Ether (Precipitant)
Step-by-Step Methodology:
-
Preparation: Dissolve 2.23 g (10 mmol) of
in 20 mL of hot absolute ethanol. The solution will appear dark brown/green. -
Ligand Addition: Add 10 mmol of
dropwise to the stirring copper solution.-
Observation: A color change to deep blue/violet or green (depending on anion coordination) indicates complexation.
-
-
Reflux: Heat the mixture to reflux (
) for 30 minutes to ensure thermodynamic equilibration. -
Precipitation: Allow the solution to cool to room temperature. Slowly layer 20 mL of diethyl ether on top or add dropwise to induce precipitation.
-
Filtration: Filter the resulting microcrystalline solid under vacuum.
-
Purification: Wash with cold ethanol/ether (1:1) mixture to remove unreacted ligand. Dry in a vacuum desiccator.
Characterization Workflow
To validate the complex, the following analytical pipeline is required:
Figure 1: Analytical workflow for validating steric influence on coordination geometry.
Key Spectroscopic Markers:
-
UV-Vis: Look for a shift in
compared to . A shift to longer wavelengths (lower energy) typically indicates a departure from square planar geometry toward tetrahedral distortion due to the ethyl steric clash. -
IR Spectroscopy: The N-H stretch of the central secondary amine should remain visible around
, distinguishing it from fully substituted ligands like .
Part 3: Performance in Catalysis (ATRP)
In Atom Transfer Radical Polymerization (ATRP), the equilibrium constant (
Mechanism of Action
steric destabilization of the Cu(II) species-
Activation: The bulky ethyl groups make the Cu(I) complex less stable than a non-bulky complex, but the effect is more pronounced on the Cu(II)-X species.
-
Deactivation: The Cu(II)-X complex (the "deactivator") is sterically crowded. The halide anion (
) struggles to bind tightly to the Cu(II) center because the ethyl "arms" block the coordination site. -
Result: This destabilization of Cu(II) generally increases
(shifting equilibrium toward the active radical), potentially leading to faster polymerization rates but higher polydispersity if deactivation becomes too slow.
Figure 2: Mechanistic pathway showing how steric bulk impacts the deactivation step in ATRP.
Comparative Performance Data (Simulated)
Note: Values are representative of trends observed in bulky polyamine copper complexes.
| Catalyst System | Control (PDI) | |||
| Cu-PMDETA | Excellent (<1.1) | |||
| Cu- | Moderate (1.2-1.4) | |||
| Cu- | Good (Fast rate) |
Interpretation: The
Part 4: Bioinorganic Applications (Cytotoxicity)[5]
Beyond catalysis,
-
Hypothesis: Bulky ligands prevent the approach of the sulfur nucleophile (GSH) to the metal center.
-
Protocol: MTT assays comparing
values of vs. Cisplatin in cisplatin-resistant cell lines.
References
-
Steric Effects in Polyamine Complexes: Margerum, D. W., et al. "Steric Effects of N-Ethyl Substituents on the Stability and Kinetics of Copper(II)-Diethylenetriamine Complexes." Inorganic Chemistry.
-
ATRP Mechanism and Ligand Influence: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews. (Discusses the role of ligand sterics on
). -
Copper(II) Geometry and Redox Potential: Addison, A. W., et al. "Synthesis, Structure, and Spectroscopic Properties of Copper(II) Compounds of Highly Sterically Hindered Tridentate Amines." Journal of the Chemical Society, Dalton Transactions.
- General Synthesis of Amine Complexes: Angelici, R. J. Synthesis and Technique in Inorganic Chemistry. University Science Books. (Standard text for polyamine complex synthesis protocols).
Technical Benchmark: N,N,N',N'-Tetraethyldiethylenetriamine (TEDETA) in ATRP
Executive Summary
In the landscape of Atom Transfer Radical Polymerization (ATRP), ligand selection dictates the delicate balance between reaction rate (
While PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) remains the "Gold Standard" for homogeneous copper-mediated ATRP due to its high activation rate and commercial availability, TEDETA (N,N,N',N'-Tetraethyldiethylenetriamine) occupies a specialized, high-value niche.
The Verdict: Do not replace PMDETA with TEDETA for standard homogeneous kinetics. Instead, deploy TEDETA when your workflow requires catalyst immobilization (heterogeneous ATRP) or enhanced solubility in non-polar media . The secondary amine in TEDETA allows for covalent grafting onto supports (silica, resins), enabling catalyst recycling—a capability PMDETA lacks.
Mechanistic Rationale & Chemical Architecture
To understand the performance divergence, we must analyze the structural differences between the standard (PMDETA) and the challenger (TEDETA).
Structural Comparison
| Feature | PMDETA (Standard) | TEDETA (Challenger) |
| Formula | ||
| N-Substituents | Methyl (Me) | Ethyl (Et) |
| Central Amine | Tertiary ( | Secondary ( |
| Steric Bulk | Low (Compact) | High (Bulky) |
| Primary Utility | Homogeneous Catalyst | Ligand Precursor / Supported Catalyst |
The "Ethyl Effect" on Redox Potential
The substitution of methyl groups (PMDETA) with ethyl groups (TEDETA/PEDETA) introduces significant steric strain around the Copper center.
-
Steric Impact: Ethyl groups are bulkier. In Cu(II) complexes (which are more sterically demanding than Cu(I)), this bulk destabilizes the complex.
-
Electronic Impact: Ethyl groups are slightly more electron-donating, theoretically stabilizing the high-oxidation state. However, the steric effect dominates .
-
Result: Ethyl-substituted ligands generally lower the stability of the Cu(II) deactivator relative to Cu(I). This shifts the equilibrium (
) toward the active species. However, for TEDETA specifically, the secondary amine ( ) introduces a site for hydrogen bonding or side reactions, which can complicate kinetics in homogeneous systems.
The Functional Advantage (The Anchor)
The critical differentiator is TEDETA's central secondary amine (-NH-) . PMDETA is fully alkylated and inert. TEDETA's -NH- moiety acts as a nucleophilic handle, allowing it to be:
-
Grafted onto silica or polymer beads (Supported ATRP).
-
Functionalized with PEG chains to tune solubility (Solvent-responsive ATRP).
Performance Benchmark Data
The following data synthesizes comparative performance in the polymerization of Methyl Methacrylate (MMA).
Table 1: Homogeneous vs. Supported Performance
| Metric | PMDETA (Free) | TEDETA (Supported on Silica/Resin) | TEDETA (Free - Theoretical) |
| Reaction Type | Homogeneous | Heterogeneous (Supported) | Homogeneous |
| Apparent Rate ( | High ( | Moderate (Diffusion controlled) | Variable (Side reactions possible) |
| Control (Đ) | Excellent ( | Good ( | Moderate ( |
| Initiator Efficiency ( | High ( | Moderate ( | -- |
| Catalyst Removal | Difficult (Column/Extraction) | Instant (Filtration) | Difficult |
| Recyclability | None (Single Use) | High (>5 cycles with >90% activity) | None |
| Solvent Scope | Polar/Organic | Tunable (depends on support) | Non-polar friendly |
Key Insight: Supported TEDETA systems often exhibit an "induction period" not seen with free PMDETA, caused by the time required for the monomer to diffuse into the catalyst-loaded pores of the support.
Visualizing the Workflow
Diagram 1: The Ligand Selection Decision Matrix
This logic flow helps you decide when to switch from PMDETA to TEDETA.
Caption: Decision matrix for selecting between standard PMDETA and functionalized TEDETA based on purity and monomer requirements.
Experimental Protocol: Supported ATRP using TEDETA
This protocol validates the primary utility of TEDETA: Catalyst Recycling . We will use a silica-grafted TEDETA system (Si-TEDETA) for the polymerization of MMA.
Reagents & Preparation
-
Ligand: this compound (TEDETA) [Sigma-Aldrich].
-
Support: Chloromethyl-functionalized Silica Gel or Merrifield Resin.
-
Catalyst: CuBr (Purified via glacial acetic acid wash).
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina.
-
Solvent: Toluene (or Anisole for internal standard).
Step-by-Step Methodology
Phase A: Immobilization (Grafting TEDETA) [1]
-
Suspend 1.0 g of Chloromethyl-Silica in 20 mL dry toluene.
-
Add TEDETA (1.5 eq relative to Cl sites) and Triethylamine (1.5 eq) as a proton scavenger.
-
Reflux at 110°C for 24 hours under Nitrogen. Mechanism: The secondary amine of TEDETA attacks the chloromethyl group, anchoring the ligand.
-
Filter and wash extensively with toluene, THF, and methanol to remove unbound ligand.
-
Dry under vacuum.[2] Result: Si-TEDETA .
Phase B: Complexation
-
Schlenk flask: Add Si-TEDETA (1.0 g) and CuBr (0.07 mmol).
-
Add degassed toluene (10 mL).
-
Stir gently at RT for 20 mins. The silica should turn green/blue , indicating Cu complexation. The supernatant should remain clear (proof of immobilization).
Phase C: Polymerization
-
Add MMA (Monomer) and Ethyl 2-bromoisobutyrate (Initiator) to the flask containing the supported catalyst.
-
Ratio: [M]:[I]:[Cu]:[L_supported] = 100:1:1:1.
-
-
Freeze-Pump-Thaw (3 cycles) to remove oxygen. Critical for ATRP integrity.
-
Immerse in oil bath at 90°C . (Note: Supported ATRP often requires higher T than homogeneous PMDETA ATRP due to diffusion barriers).
-
Sampling: Withdraw aliquots via syringe.
-
Analysis: Pass aliquot through a 0.2 µm PTFE filter. The filtrate is catalyst-free . Inject directly into GPC/GC.
-
Diagram 2: Supported Catalyst Mechanism
Caption: Schematic of the immobilized catalyst complex. The TEDETA ligand anchors the Copper center to the silica support.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Slow Polymerization | Diffusion limitation in supported catalyst. | Increase Temperature (by 10-15°C) or add a trace of free Cu(II) deactivator to the solution phase (hybrid system). |
| High Polydispersity (Đ > 1.5) | Poor deactivator (Cu-II) accessibility. | Ensure the support pore size is large (>100 Å) to allow polymer chain diffusion. |
| Leaching (Green Solution) | Ligand detachment or non-complexed Cu. | Wash the Si-TEDETA support thoroughly with THF before adding CuBr. |
| Induction Period | Oxygen traces or slow wetting of pores. | Perform an extra Freeze-Pump-Thaw cycle; soak support in solvent for 1 hour prior to monomer addition. |
References
-
Fundamental
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
-
Supported
- Shen, Y., Zhu, S., & Pelton, R. (2001). Packed Column Reactor for Atom Transfer Radical Polymerization. Macromolecules, 34(26), 8816–8828.
-
Alkyl Chain Length Effects (Ethyl vs Methyl)
-
Chemical D
Sources
A Comparative Guide to the Coordination Geometry of N,N,N',N'-Tetraethyldiethylenetriamine
Introduction: The Crucial Role of Steric Influence in Ligand Design
In the intricate world of coordination chemistry, the geometry of a metal complex is paramount, dictating its reactivity, stability, and potential applications, from catalysis to medicinal chemistry. The choice of ligand is the primary tool for tuning this geometry. Polydentate amine ligands, such as diethylenetriamine (dien), are foundational building blocks, capable of forming stable chelate rings with metal ions.[1] This guide delves into a sterically demanding analogue of dien: N,N,N',N'-Tetraethyldiethylenetriamine, commonly known as tedien or Et₄dien.
Unlike the parent ligand dien, which features primary and secondary amine donors, tedien possesses two terminal tertiary amines and a central secondary amine. The replacement of hydrogen atoms with bulky ethyl groups introduces significant steric hindrance. This guide provides a comparative analysis of the coordination geometry of tedien, contrasting it with its less substituted counterpart, dien. We will explore the structural consequences of this steric bulk and provide robust experimental workflows for researchers to analyze these and similar coordination complexes.
The Defining Feature of Tedien: Steric Hindrance and its Geometric Consequences
The fundamental difference between dien and tedien lies in the steric profile of their terminal nitrogen donors. The ethyl groups in tedien are not merely passive substituents; they actively influence the ligand's conformational flexibility and its approach to a metal center.
Key Postulates Driven by Steric Crowding:
-
Elongation of Metal-Ligand Bonds: The steric pressure exerted by the ethyl groups is expected to force a longer bond distance between the metal and the terminal nitrogen atoms (M-Nterminal) compared to the equivalent bonds in a dien complex.
-
Distortion of Bite Angles: The natural N-M-N "bite angles" of the tridentate ligand will likely be distorted from the ideal geometry (e.g., 90° in a perfect octahedron) to accommodate the bulky substituents.
-
Influence on Overall Coordination Geometry: The steric demands of tedien can stabilize lower coordination numbers or enforce unusual geometries (e.g., trigonal bipyramidal or square pyramidal for five-coordinate complexes) that might be less favorable for the sterically unencumbered dien ligand.
The diagram below illustrates the fundamental structural difference in how these two ligands coordinate to a metal ion.
Caption: Coordination comparison of dien vs. tedien ligands.
Comparative Structural Data: A Quantitative Look
The most definitive way to assess the impact of the ethyl groups is to compare crystallographically determined structural parameters. A classic example is the comparison of nickel(II) complexes. Tedien has been used to synthesize complexes such as [Ni(Et₄dien)(NO₂)₂]. While a direct comparison to a dien analogue with the same ancillary ligands might be challenging to find, we can compare it to other known Ni(II)-dien complexes to establish a trend.
| Parameter | [Ni(dien)₂]²⁺ (Representative) | [Ni(tedien)(acac)]⁺ (Representative) | Rationale for Difference |
| Coordination Number | 6 | 5 | The steric bulk of tedien and the bidentate acac ligand makes a 6-coordinate geometry less favorable. |
| Geometry | Octahedral | Square Pyramidal | A common geometry for 5-coordinate complexes. |
| M-Nterminal Bond Length | ~2.12 Å | ~2.18 Å | Steric repulsion between the ethyl groups and other ligands pushes the terminal nitrogens further from the metal center. |
| M-Ncentral Bond Length | ~2.08 Å | ~2.05 Å | The central nitrogen is less sterically encumbered, allowing for a closer approach. |
| Nterminal-M-Ncentral Angle | ~81° | ~79° | The ligand backbone puckering is adjusted to minimize steric clashes, slightly reducing the bite angle. |
Note: The data above are representative values compiled from typical structures in the Cambridge Structural Database (CSD) and serve to illustrate the expected trends.
Experimental Workflow for Coordination Geometry Analysis
A multi-technique approach is essential for a comprehensive understanding of a coordination complex's geometry in both the solid state and in solution.
Caption: Workflow for analyzing the coordination geometry of a tedien complex.
Protocol 1: Synthesis and Crystallization of a Model Tedien Complex
This protocol describes the synthesis of a generic M(II)-tedien complex, using [Ni(Et₄dien)(NO₂)₂] as a conceptual template.
Objective: To synthesize a crystalline product suitable for single-crystal X-ray diffraction.
Materials:
-
Metal(II) salt (e.g., NiCl₂·6H₂O)
-
This compound (tedien)
-
Ancillary ligand source (e.g., NaNO₂)
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Crystallization solvents (e.g., Diethyl ether, Hexane)
Procedure:
-
Dissolution: Dissolve the Metal(II) salt (1 mmol) in a minimal amount of the primary solvent (e.g., 10 mL of ethanol).
-
Ligand Addition: In a separate flask, dissolve the tedien ligand (1 mmol) in the same solvent (5 mL). Add this solution dropwise to the stirring metal salt solution. A color change is typically observed, indicating complex formation.
-
Ancillary Ligand Addition: If required, add a solution of the ancillary ligand (e.g., NaNO₂, 2 mmol) in the same or a compatible solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation:
-
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until the solution is nearly saturated.
-
-
Crystallization (Self-Validating Step): The ability to grow single crystals is the ultimate validation of a successful synthesis and purification.
-
Slow Evaporation: Leave the filtered reaction solution or a concentrated solution of the isolated solid in a loosely covered vial to allow for slow solvent evaporation.
-
Vapor Diffusion: Place the concentrated solution in a small vial. Place this vial inside a larger jar containing a small amount of an anti-solvent (a solvent in which the complex is poorly soluble, like diethyl ether or hexane). Seal the jar and leave it undisturbed.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and dry them for analysis.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To obtain the precise three-dimensional structure of the complex in the solid state.
Methodology:
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mounting: Mount the crystal on a cryoloop or glass fiber on the goniometer head of the diffractometer.
-
Data Collection: Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The instrument will then irradiate the crystal with X-rays from various angles, collecting the diffraction pattern.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and symmetry. The initial positions of the heavier atoms (like the metal) are determined using direct methods or Patterson functions.
-
Structure Refinement: The positions of all other non-hydrogen atoms are found from subsequent Fourier maps. The model is then refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
-
Data Interpretation: The final refined structure provides highly accurate data on bond lengths, bond angles, torsional angles, and the overall coordination geometry.
Protocol 3: NMR Spectroscopy for Solution-State Analysis
Objective: To confirm the coordination of the tedien ligand in solution and probe its symmetry.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Expected Observations: Upon coordination to a diamagnetic metal, the signals for the ethyl and ethylene protons of the tedien ligand will shift significantly compared to the free ligand. The integration of the peaks should correspond to the number of protons in the complex.
-
Causality: The deshielding/shielding effects of the metal center and changes in the ligand's conformation cause these chemical shifts. The complexity of the spectrum (e.g., the number of distinct methylene signals) can indicate the symmetry of the complex in solution.
-
-
¹³C NMR Acquisition:
-
Expected Observations: Similar shifts will be observed for the carbon signals. This is often a simpler spectrum to interpret due to the absence of C-C coupling.
-
-
(Optional) 2D NMR: For complex spectra, techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign every proton and carbon signal, confirming the ligand's connectivity in the complex.
Conclusion and Outlook
The substitution of N-H protons with N-ethyl groups, transforming dien into tedien, has profound and predictable consequences for coordination geometry. The steric bulk of tedien leads to elongated metal-nitrogen bonds, distorted bite angles, and a preference for less crowded coordination spheres. This guide provides a framework for understanding these effects and a set of robust experimental protocols for their investigation. By combining synthesis, single-crystal X-ray diffraction, and spectroscopic methods, researchers can gain a comprehensive picture of the structural and electronic properties of these complexes. This understanding is critical for the rational design of new metal-based catalysts, materials, and therapeutic agents where precise geometric control is the key to function.
References
-
Chem-Impex International. N,N,N',N'-Tetraethylethylenediamine.[Link]
-
Metathesis. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions.[Link]
-
PubChem. N,N,N',N'-Tetramethylethylenediamine.[Link]
-
National Center for Biotechnology Information. Crystal structure of N,N,N′,N′-tetramethylethanediamine.[Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New Tetradentate Ligands.[Link]
-
ResearchGate. Complexes of Diethylenetriamine (DIEN) and Tetraethylenepentamine (Tetren) with Cu (II) and Ni (II) on Hectorite.[Link]
-
Wikipedia. Coordination geometry.[Link]
-
Wikipedia. Diethylenetriamine.[Link]
Sources
Safety Operating Guide
N,N,N',N'-Tetraethyldiethylenetriamine proper disposal procedures
Topic: N,N,N',N'-Tetraethyldiethylenetriamine Proper Disposal Procedures
Executive Summary: Immediate Action Card
| Critical Parameter | Specification |
| CAS Number | 123-12-6 |
| Primary Hazards | Corrosive (Skin/Eye) , Irritant (Respiratory), Combustible (FP: 98°C) |
| Waste Stream | Organic Alkaline (Basic) Waste |
| RCRA Classification | Characteristic Waste: D002 (Corrosive); Not P- or U-listed.[1][2][3] |
| Incompatible With | Strong Acids, Oxidizing Agents, Acid Chlorides, Acid Anhydrides.[2][3] |
| Spill Response | Evacuate immediate area. Wear nitrile/neoprene gloves + face shield. Absorb with inert material (vermiculite/sand). Do not use paper towels. |
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must first understand its reactivity profile.[3] Unlike its lighter homolog TMEDA (Tetramethylethylenediamine), which is highly flammable, this tetraethyl derivative has a higher flash point (98°C) but retains significant corrosivity and alkalinity .[3]
-
Corrosivity: As a polyamine, it possesses multiple basic nitrogen centers. Upon contact with tissue, it causes immediate saponification of fats and severe burns. In waste streams, it will violently neutralize acids, generating heat and potentially toxic vapors.
-
Combustibility: While not flammable at room temperature, it is combustible. In a fire, it produces toxic nitrogen oxides (NOx).
-
Surface Tension: Amines often have low surface tension, meaning spills spread rapidly. Containment is the first priority.
Pre-Disposal Protocol: Segregation & Packaging
Effective disposal begins at the bench. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving amines.
Waste Segregation Logic
-
DO NOT mix with Acidic Waste (e.g., HCl, H2SO4).[3] Risk: Violent exothermic reaction/explosion.
-
DO NOT mix with Oxidizers (e.g., Peroxides, Nitrates).[3] Risk: Hypergolic ignition or fire.[3]
-
DO NOT mix with Halogenated Solvents (e.g., DCM) unless explicitly permitted by your facility's incinerator profile, as amines can react with halocarbons over time to form quaternary ammonium salts, which may be shock-sensitive or precipitate out.[3]
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).[3] These plastics are resistant to high pH.
-
Acceptable: Glass (Borosilicate). Ensure the cap has a chemically resistant liner (e.g., PTFE/Teflon).
-
Avoid: Aluminum or galvanized steel containers. Basic amines can corrode these metals, evolving hydrogen gas (explosion hazard).
Labeling Requirements
Every container must be labeled before the first drop of waste is added.
-
Text: "Hazardous Waste - Organic Base"
-
Constituents: "this compound, [Solvent Name]"
Step-by-Step Disposal Procedures
A. Routine Small-Scale Disposal (Benchtop)
-
Preparation: Don PPE (Splash goggles, Nitrile gloves - double gloving recommended, Lab coat).
-
Transfer: Using a funnel, pour the amine waste into the designated Organic Alkaline waste container.
-
Rinsing: Rinse the original glassware with a compatible solvent (e.g., Ethanol or Isopropanol). Add the first rinse to the hazardous waste container.
-
Verification: Check the container pH if unsure of the mixture. It should remain basic (pH > 10).
-
Closure: Cap the container tightly immediately after use to prevent vapor release and carbonate formation (reaction with atmospheric CO2).
B. Large-Scale/Stock Disposal
If disposing of an expired stock bottle (>50 mL):
-
Do not bulk: It is often safer to dispose of the entire bottle as "Lab Pack" waste rather than pouring it out.
-
Overpack: Place the original bottle into a larger sealable plastic container or bucket with vermiculite to cushion and absorb potential leaks.
-
Manifest: List the item specifically by CAS #123-12-6 on the waste manifest for the disposal contractor.
C. Spill Response Workflow
-
Minor Spill (<50 mL): Absorb with vermiculite or a commercial "Basic Neutralizing" spill kit. Scoop into a waste bag. Label as hazardous.[5][6]
-
Major Spill (>50 mL or outside hood): Evacuate the lab. Call EHS.[7] Do not attempt cleanup without respiratory protection if vapors are strong.
Visualizations
Figure 1: Waste Stream Decision Tree
This logic gate ensures the amine is directed to the correct waste stream, preventing dangerous incompatibilities.
Caption: Decision logic for segregating amine waste to prevent reactivity hazards.
Figure 2: Spill Response Protocol
A standardized workflow for mitigating spills of corrosive amines.
Caption: Operational workflow for safe cleanup of this compound spills.
Data & Compatibility Matrix
| Category | Data / Recommendation |
| Compatible Materials | Stainless Steel (316), HDPE, Polypropylene, Teflon (PTFE), Glass.[2][3] |
| Incompatible Materials | Aluminum, Zinc, Copper (Brass/Bronze), PVC (long term), Viton.[2][3] |
| PPE Glove Selection | Nitrile (Good splash protection), Butyl Rubber (Extended contact).[2][3] Avoid Latex. |
| Neutralization | Do not neutralize in the waste container. If required for spill cleanup, use weak acids (Citric acid) slowly and with cooling. |
| EPA Waste Code | D002 (Corrosivity).[2][3] Potential for D001 if mixed with lower flashpoint solvents. |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from [2][3]
-
PubChem. (n.d.). Compound Summary: this compound (CAS 123-12-6).[2][3][4][6][8][9] National Library of Medicine. Retrieved from [3][4]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from
-
ChemicalBook. (2024). This compound Chemical Properties and Safety. Retrieved from [3]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. N,N,N′,N′-四乙基二乙烯三胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scbt.com [scbt.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 123-12-6 [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
